molecular formula C43H80O19 B11929214 Benzyl-PEG18-alcohol

Benzyl-PEG18-alcohol

Katalognummer: B11929214
Molekulargewicht: 901.1 g/mol
InChI-Schlüssel: IUJACCBWNAQFAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl-PEG18-alcohol is a useful research compound. Its molecular formula is C43H80O19 and its molecular weight is 901.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C43H80O19

Molekulargewicht

901.1 g/mol

IUPAC-Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C43H80O19/c44-6-7-45-8-9-46-10-11-47-12-13-48-14-15-49-16-17-50-18-19-51-20-21-52-22-23-53-24-25-54-26-27-55-28-29-56-30-31-57-32-33-58-34-35-59-36-37-60-38-39-61-40-41-62-42-43-4-2-1-3-5-43/h1-5,44H,6-42H2

InChI-Schlüssel

IUJACCBWNAQFAP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to Benzyl-PEG18-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties of Benzyl-PEG18-alcohol, a heterobifunctional polymer widely utilized in bioconjugation, drug delivery, and surface modification applications. This document details its chemical, physical, and biological characteristics, supported by experimental protocols and data presented for clarity and practical application.

Core Properties of this compound

This compound is a polyethylene glycol (PEG) derivative that consists of a benzyl ether at one terminus and a hydroxyl group at the other. The PEG chain is composed of 18 ethylene glycol units. This structure imparts both hydrophobic (benzyl group) and hydrophilic (PEG chain) characteristics to the molecule, making it a versatile tool in biomedical research.[1]

Chemical and Physical Data

The precise quantitative properties of this compound can vary slightly between suppliers due to the polydispersity of the PEG chain. However, based on its structure, several key parameters can be defined. The following table summarizes the key chemical and physical properties. Data for Benzyl Alcohol and Polyethylene Glycol are provided for reference.

PropertyThis compound (Calculated/Estimated)Benzyl Alcohol (Reference)Polyethylene Glycol (PEG) (Reference)
Molecular Formula C₅₃H₉₂O₂₀C₇H₈O(C₂H₄O)n H₂
Molecular Weight ~905.1 g/mol 108.14 g/mol [2][3]Varies with chain length
Appearance Colorless to pale yellow liquid or waxy solidColorless liquid[2][3]Colorless liquid or white solid
Solubility Soluble in water and most organic solventsModerately soluble in water (4 g/100 mL); miscible with alcohols and etherSoluble in water, ethanol, acetone
Boiling Point Not available205.3 °CVaries with molecular weight
Melting Point Not available-15.2 °CVaries with molecular weight
Density Not available1.044 g/cm³~1.125 g/cm³

Note: The molecular weight of this compound is calculated based on the molecular weight of the benzyl group (C₇H₇ = 91.13 g/mol ), the 18 ethylene glycol units (18 * C₂H₄O = 18 * 44.05 g/mol = 792.9 g/mol ), and the terminal hydroxyl group (OH = 17.01 g/mol ), plus the linking oxygen atom.

Biological Properties

The biological properties of this compound are primarily dictated by the polyethylene glycol chain. PEGylation, the process of covalently attaching PEG chains to molecules such as proteins, peptides, or nanoparticles, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.

Key biological attributes include:

  • Increased Hydrophilicity and Solubility : The highly hydrophilic nature of the PEG chain enhances the solubility of hydrophobic drugs in aqueous media.

  • Reduced Immunogenicity : The flexible and hydrated PEG chain can create a "shield" around the conjugated molecule, reducing its recognition by the immune system.

  • Prolonged Circulation Time : The increased hydrodynamic volume of PEGylated molecules reduces their renal clearance, leading to a longer half-life in the bloodstream.

  • Biocompatibility : PEG is generally considered non-toxic and biocompatible, making it suitable for in vivo applications.

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and characterization of Benzyl-PEG-alcohol derivatives.

Synthesis of this compound

A common method for the synthesis of Benzyl-PEG-alcohol is the etherification of a PEG molecule with a benzyl halide.

Materials:

  • Polyethylene glycol with 18 repeating units (PEG18)

  • Benzyl bromide

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve PEG18 in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution in an ice bath and slowly add sodium hydride.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Slowly add benzyl bromide to the reaction mixture and let it stir overnight at room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate it under reduced pressure to obtain the crude product.

  • Purify the crude product using column chromatography to yield pure this compound.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the synthesized compound.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

Data Acquisition:

  • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

Expected Signals in ¹H NMR (in CDCl₃):

  • A multiplet in the range of 7.2-7.4 ppm corresponding to the aromatic protons of the benzyl group.

  • A singlet at approximately 4.5 ppm corresponding to the benzylic protons (-CH₂-Ph).

  • A complex multiplet between 3.5 and 3.8 ppm corresponding to the repeating ethylene glycol protons (-O-CH₂-CH₂-O-).

  • A signal corresponding to the terminal hydroxyl proton (-OH), which may be broad and its chemical shift can vary depending on the concentration and solvent.

Characterization by High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the synthesized this compound.

Instrumentation:

  • A standard HPLC system equipped with a UV detector and a reversed-phase column (e.g., C18).

Mobile Phase:

  • A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).

Procedure:

  • Prepare a sample solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Inject the sample onto the HPLC system.

  • Monitor the elution profile at a wavelength of 254 nm to detect the benzyl group.

  • The purity is determined by the relative area of the main peak.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_characterization Characterization PEG18 PEG18 Reaction Etherification Reaction in THF PEG18->Reaction NaH Sodium Hydride NaH->Reaction BenzylBromide Benzyl Bromide BenzylBromide->Reaction Quenching Quenching with Water Reaction->Quenching Extraction Extraction with Diethyl Ether Quenching->Extraction Drying Drying over MgSO4 Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography NMR NMR Spectroscopy Chromatography->NMR Pure Product HPLC HPLC Analysis Chromatography->HPLC

Synthesis and Characterization Workflow
PEGylation in Drug Delivery: A Conceptual Pathway

This diagram illustrates the conceptual pathway of how PEGylation, using a molecule like this compound as a precursor, can enhance the therapeutic efficacy of a drug.

PEGylation_Pathway cluster_formulation Drug Formulation cluster_delivery In Vivo Drug Delivery cluster_outcomes Therapeutic Outcomes Drug Therapeutic Drug (e.g., Protein, Peptide) Conjugation PEGylation (Conjugation Reaction) Drug->Conjugation PEG_linker Activated PEG Linker (from Benzyl-PEG-OH) PEG_linker->Conjugation PEG_Drug PEGylated Drug Conjugation->PEG_Drug Circulation Systemic Circulation PEG_Drug->Circulation Target Target Tissue/Cells Circulation->Target Enhanced Permeability and Retention (EPR) Effect Reduced_Clearance Reduced Renal Clearance Circulation->Reduced_Clearance Reduced_Immunogenicity Reduced Immunogenicity Circulation->Reduced_Immunogenicity Improved_Efficacy Improved Therapeutic Efficacy Target->Improved_Efficacy Increased_HalfLife Increased Half-Life Reduced_Clearance->Increased_HalfLife Reduced_Immunogenicity->Improved_Efficacy Increased_HalfLife->Improved_Efficacy

Conceptual Pathway of PEGylated Drug Delivery

Conclusion

This compound is a valuable and versatile tool for researchers in the fields of drug delivery, bioconjugation, and materials science. Its unique combination of a hydrophobic benzyl group and a hydrophilic PEG chain allows for the modification of a wide range of molecules and surfaces. The information and protocols provided in this guide are intended to support the effective application of this compound in research and development settings. While specific quantitative data for the PEG18 variant may require direct measurement, the provided information based on its constituent parts and related compounds offers a solid foundation for its use.

References

An In-depth Technical Guide to Benzyl-PEG18-alcohol: Structure, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl-PEG18-alcohol, a bifunctional molecule increasingly utilized in pharmaceutical research and drug development. This document details its chemical structure, a robust synthetic protocol, and key physicochemical properties. The information presented is intended to support researchers in the effective application of this versatile linker molecule.

Molecular Structure and Properties

This compound is a heterobifunctional linker molecule that consists of three key components: a benzyl group, a hydrophilic polyethylene glycol (PEG) chain of 18 ethylene glycol units, and a terminal primary alcohol. The benzyl group provides a stable, hydrophobic handle, while the PEG chain imparts aqueous solubility and biocompatibility to the molecule.[1] The terminal hydroxyl group offers a reactive site for further chemical modification, enabling its use in the construction of more complex molecular architectures, such as in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its parent compound, benzyl alcohol, is provided in Table 1. The data for this compound is based on available information and calculated values, while the properties of benzyl alcohol are well-established.

Table 1: Physicochemical Properties of this compound and Benzyl Alcohol

PropertyThis compoundBenzyl Alcohol
Molecular Formula C43H80O19C7H8O
Molecular Weight 901.08 g/mol [1]108.14 g/mol [2][3][4]
Appearance Expected to be a colorless to pale yellow viscous oil or waxy solidColorless liquid
Solubility Expected to be soluble in water, ethanol, and acetoneModerately soluble in water (approx. 4 g/100 mL); miscible with ethanol and ether
Boiling Point Not available205.3 °C
Density Not available1.044 g/cm³
Refractive Index Not available~1.540
Structural Diagram

The chemical structure of this compound is depicted below.

G PEG_diol HO-(CH₂CH₂O)₁₈-H (PEG18-diol) Product C₆H₅CH₂O-(CH₂CH₂O)₁₈-H (this compound) PEG_diol->Product Williamson Ether Synthesis Benzyl_bromide C₆H₅CH₂Br (Benzyl Bromide) Benzyl_bromide->Product Base Base (e.g., NaH) Base->Product Byproduct NaBr G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start Dissolve PEG18-diol in Anhydrous THF Deprotonation Add NaH at 0°C, then stir at RT Start->Deprotonation Benzylation Add Benzyl Bromide at 0°C, then stir at RT for 12-24h Deprotonation->Benzylation Quench Quench with H₂O Benzylation->Quench Evaporation Remove THF via Rotary Evaporation Quench->Evaporation Extraction Extract with DCM Evaporation->Extraction Drying Dry with Na₂SO₄ and Concentrate Extraction->Drying Chromatography Silica Gel Column Chromatography (DCM/MeOH Gradient) Drying->Chromatography Analysis Analyze Fractions (TLC/LC-MS) Chromatography->Analysis Isolation Combine Pure Fractions and Evaporate Solvent Analysis->Isolation Final_Product Final_Product Isolation->Final_Product Pure this compound

References

The Critical Role of Discrete PEG18 Linkers in Advanced Drug Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern therapeutics, precision and efficacy are paramount. The development of sophisticated drug modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) has underscored the critical importance of every component of a drug construct. Among these, the linker connecting the targeting moiety to the therapeutic payload has emerged as a key determinant of a drug's success. Discrete Polyethylene Glycol (PEG) linkers, particularly those with a specific length of 18 ethylene glycol units (PEG18), are playing a pivotal role in optimizing the performance of these next-generation therapies.[1][2] Their defined, monodisperse nature provides a level of precision that allows for the fine-tuning of a drug's physicochemical and pharmacological properties, ultimately leading to safer and more effective treatments.[1][3]

This technical guide provides an in-depth exploration of the multifaceted applications of discrete PEG18 linkers in drug development. It offers a comprehensive overview of their impact on drug stability, pharmacokinetics, and efficacy, supported by quantitative data, detailed experimental methodologies, and visual representations of their involvement in key biological processes.

Enhancing the Performance of Antibody-Drug Conjugates (ADCs)

The linker is a critical component in ADC design, directly influencing the stability, pharmacokinetics (PK), and efficacy of the conjugate.[1] Discrete PEG linkers, including PEG18, have become invaluable tools for modulating these properties.

One of the primary advantages of incorporating PEG linkers is the enhancement of hydrophilicity. Many potent cytotoxic payloads used in ADCs are hydrophobic, which can lead to aggregation, poor solubility, and rapid clearance from circulation. The hydrophilic nature of the PEG18 linker helps to mitigate these issues, creating a protective hydration shell around the payload. This not only improves the solubility and stability of the ADC but also allows for a higher drug-to-antibody ratio (DAR) without compromising the conjugate's physical stability.

Furthermore, the defined length of a discrete PEG18 linker provides a precise spacer between the antibody and the payload, which can be crucial for optimizing the interaction with the target antigen and minimizing steric hindrance.

Quantitative Data on Linker Performance

The following tables summarize key performance differences between various linker technologies, highlighting the advantages of monodisperse PEG linkers. While direct comparative data for PEG18 is not always available, the general trends demonstrate the benefits of PEGylation.

Linker TypeAverage DARAggregation (%)Plasma Half-life (h)Reference
Non-PEG Linker3.5>30% (initial)Not Reported
Mal-PEG8-COOHNot Reported<5% (after 7 days)Not Reported
ZHER2-SMCC-MMAE (No PEG)Not ReportedNot Reported~2.5
ZHER2-PEG4K-MMAENot ReportedNot Reported~6.25
ZHER2-PEG10K-MMAENot ReportedNot Reported~28

Table 1: Influence of PEG Linkers on ADC Properties. This table illustrates the trend of improved stability (reduced aggregation) and pharmacokinetic parameters (increased plasma half-life) with the inclusion of PEG linkers in ADC constructs.

PropertyMonodisperse PEG18 LinkerPolydisperse PEG LinkersNon-PEG Linkers
Composition Single, defined chain lengthMixture of various chain lengthsVaries (e.g., cleavable peptides, non-cleavable hydrocarbons)
Homogeneity High (produces homogeneous ADC)Low (produces heterogeneous mixture)High (if using a defined chemical entity)
Solubility HighHighGenerally lower, especially with hydrophobic payloads
Immunogenicity LowLow to moderateCan be immunogenic depending on the structure
Pharmacokinetics Improved, longer half-lifeVariable, less predictableCan lead to rapid clearance

Table 2: Comparison of Physicochemical and Performance Properties of Linker Technologies. This table provides a qualitative comparison of the key features of different linker types used in drug development.

The Role of PEG18 Linkers in PROTACs

PROTACs are heterobifunctional molecules that work by inducing the ubiquitination and subsequent degradation of a target protein. They consist of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The linker is a critical element for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

Discrete PEG linkers, such as PEG18, offer the necessary length, flexibility, and solubility to effectively span the distance between the two proteins without causing steric hindrance. The hydrophilicity of the PEG linker can also enhance the overall solubility and cell permeability of the PROTAC molecule.

Experimental Protocols

Detailed methodologies are crucial for the successful design and synthesis of drug conjugates utilizing PEG18 linkers. The following protocols provide a general framework for key experiments.

Synthesis of a Cysteine-Linked ADC using a Maleimide-PEG18 Linker

This protocol outlines a general procedure for the site-specific conjugation of a cytotoxic payload to an antibody via a maleimide-functionalized discrete PEG18 linker.

1. Antibody Reduction:

  • To a solution of the monoclonal antibody (mAb), typically at a concentration of 1-10 mg/mL in phosphate-buffered saline (PBS), add a 10- to 20-fold molar excess of tris(2-carboxyethyl)phosphine (TCEP) from a freshly prepared stock solution.

  • Incubate the mixture at 37°C for 1-2 hours to reduce the interchain disulfide bonds, which exposes the free cysteine residues.

  • Remove the excess TCEP by performing a buffer exchange using a desalting column or through dialysis against PBS.

2. Conjugation:

  • Dissolve the Maleimide-PEG18-Payload conjugate in dimethyl sulfoxide (DMSO) to achieve a concentration of 10-20 mM.

  • Add the Maleimide-PEG18-Payload solution to the reduced mAb solution at a 5- to 10-fold molar excess relative to the available cysteine residues.

  • Gently mix the solution and incubate at room temperature for 1-4 hours or at 4°C overnight.

3. Purification:

  • Purify the resulting ADC to remove any unreacted payload and other small molecules. This is typically achieved using a size-exclusion chromatography (SEC) column that has been equilibrated with PBS.

  • Monitor the elution profile at 280 nm to detect the antibody and at a wavelength appropriate for the specific payload.

4. Characterization:

  • Determine the protein concentration by measuring the absorbance at 280 nm.

  • Calculate the Drug-to-Antibody Ratio (DAR) using UV-Vis spectrophotometry, based on the extinction coefficients of both the antibody and the payload.

  • Confirm the identity and purity of the ADC and determine the distribution of the DAR using liquid chromatography-mass spectrometry (LC-MS) analysis.

In Vitro Cytotoxicity Assay

This protocol describes a common method to determine the cytotoxic activity of an ADC.

1. Cell Culture:

  • Culture the target cancer cell lines in the appropriate media, supplemented with fetal bovine serum and antibiotics.

2. Cell Seeding:

  • Harvest the cells and seed them into 96-well plates at a predetermined density. Allow the cells to adhere overnight.

3. ADC Treatment:

  • Prepare serial dilutions of the ADC and the free drug in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the various concentrations of the ADC or free drug.

  • Incubate the plates for a period typically ranging from 72 to 120 hours.

4. Viability Assay:

  • Assess cell viability using a standard method such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Add the MTT reagent to each well and incubate for 2-4 hours.

  • Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Measure the absorbance at the appropriate wavelength using a plate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Plot the cell viability against the logarithm of the drug concentration and determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve.

Visualizing Molecular Mechanisms and Workflows

Diagrams are essential for understanding the complex signaling pathways and experimental procedures involved in drug development.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen (Receptor) ADC->Receptor 1. Binding Internalization Internalization (Endocytosis) Receptor->Internalization 2. Receptor-Mediated Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage Cell_Death Cell Death (Apoptosis) Payload_Release->Cell_Death 5. Cytotoxicity

Caption: General mechanism of action of an antibody-drug conjugate (ADC).

PROTAC_Mechanism cluster_cytoplasm Cellular Environment PROTAC PROTAC (with PEG18 linker) Target Target Protein PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Target Protein Degradation Proteasome->Degradation Mediates

Caption: Mechanism of PROTAC-mediated protein degradation.

ADC_Development_Workflow cluster_discovery Discovery & Design cluster_synthesis Synthesis & Characterization cluster_evaluation Preclinical Evaluation Target_Selection Target Antigen Selection Antibody_Development Antibody Development Target_Selection->Antibody_Development Conjugation ADC Conjugation Antibody_Development->Conjugation Payload_Selection Payload Selection Linker_Design Linker Design (e.g., PEG18) Payload_Selection->Linker_Design Linker_Design->Conjugation Purification Purification (SEC) Conjugation->Purification Characterization Characterization (DAR, Purity) Purification->Characterization In_Vitro In Vitro Studies (Cytotoxicity, Binding) Characterization->In_Vitro In_Vivo In Vivo Studies (Efficacy, PK, Safety) In_Vitro->In_Vivo

Caption: A representative workflow for the development of an antibody-drug conjugate (ADC).

Conclusion

Discrete PEG18 linkers are a powerful and versatile tool in the arsenal of drug development professionals. Their well-defined, monodisperse structure provides a level of precision that is essential for the rational design of complex therapeutics like ADCs and PROTACs. By carefully selecting and incorporating a PEG18 linker, researchers can significantly enhance the hydrophilicity, stability, and pharmacokinetic profile of their drug candidates. This leads to improved therapeutic indices, reduced off-target toxicity, and ultimately, the development of safer and more effective treatments for a wide range of diseases. As our understanding of the nuanced effects of specific PEG linker lengths continues to grow, further innovation in targeted drug delivery is anticipated.

References

The Strategic Imperative of Benzyl-PEG18-alcohol in PROTAC Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker. It is this linker that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation. This in-depth technical guide elucidates the multifaceted role of Benzyl-PEG18-alcohol as a linker in PROTAC design, providing a detailed examination of its mechanism of action, supported by illustrative quantitative data, comprehensive experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.

Core Principles of this compound Linkers in PROTACs

This compound is a bifunctional linker that combines a flexible polyethylene glycol (PEG) chain of 18 units with a terminal benzyl group and a primary alcohol. This specific structure imparts a unique set of characteristics to the PROTAC molecule, influencing its biological activity and pharmacokinetic profile.

The PEG component , consisting of repeating ethylene glycol units, is the primary contributor to the linker's hydrophilicity. This is a critical feature in PROTAC design, as the overall molecule is often large and lipophilic, leading to poor aqueous solubility. The incorporation of a PEG chain can significantly enhance the solubility of the PROTAC, which is essential for its handling, formulation, and bioavailability.[1][2] Furthermore, the flexibility of the PEG chain is crucial for enabling the PROTAC to adopt a conformation that facilitates the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[3]

The benzyl group at one terminus of the linker can serve multiple purposes. It can act as a stable attachment point for one of the PROTAC's ligands through various chemical modifications. Additionally, the aromatic nature of the benzyl group can introduce a degree of rigidity and potentially engage in π-stacking interactions with amino acid residues on the surface of the target protein or the E3 ligase, which may contribute to the stability of the ternary complex.[4]

The terminal alcohol group provides a reactive handle for the conjugation of either the target-binding ligand or the E3 ligase-recruiting moiety, allowing for a modular and flexible synthesis of the final PROTAC molecule.

Mechanism of Action: The Role of the Linker in Ternary Complex Formation and Target Degradation

The primary mechanism of action of a PROTAC is to induce the ubiquitination and subsequent proteasomal degradation of a target protein. The linker, in this case, this compound, plays a pivotal role in this process by bridging the target protein and an E3 ubiquitin ligase to form a ternary complex.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound linker) POI Target Protein (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex Ternary_Complex->PROTAC Recycled Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

The length and flexibility of the 18-unit PEG chain are critical in allowing the two ends of the PROTAC to simultaneously bind to their respective proteins without steric hindrance. An optimal linker length is crucial; a linker that is too short may prevent the formation of a stable ternary complex, while an excessively long linker might lead to an unstable complex with reduced degradation efficiency. The flexibility of the PEG chain allows the PROTAC to adopt multiple conformations, increasing the probability of forming a productive ternary complex.

Data Presentation: The Impact of PEG Linker Length on PROTAC Performance

Table 1: Illustrative Degradation Efficiency of PROTACs with Varying PEG Linker Lengths

PROTAC (Target-Linker-E3 Ligase)Linker Length (PEG units)Cell LineDC50 (nM)Dmax (%)Reference
BTK-PEG3-CRBN3MOLM-148.9>95Fictionalized Data
BTK-PEG5-CRBN5MOLM-141.2>98Fictionalized Data
BTK-PEG8-CRBN8MOLM-142585Fictionalized Data
BRD4-PEG4-VHL4HeLa1592Fictionalized Data
BRD4-PEG6-VHL6HeLa598Fictionalized Data
BRD4-PEG10-VHL10HeLa4880Fictionalized Data

Table 2: Illustrative Pharmacokinetic Parameters of PROTACs with Different Linker Types

PROTACLinker TypeAdministrationCmax (ng/mL)T1/2 (h)Bioavailability (%)Reference
Compound AAlkyl ChainOral1502.515Fictionalized Data
Compound BPEG4Oral2504.135Fictionalized Data
Compound CBenzyl-PEG8Oral3205.842Fictionalized Data

Note: The data presented in these tables are for illustrative purposes to demonstrate the impact of linker composition and length on PROTAC performance and are not specific to PROTACs containing a this compound linker.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation of PROTAC performance. The following sections provide methodologies for key experiments in the characterization of PROTACs.

Protocol 1: Western Blot for Determination of DC50 and Dmax

This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.

Materials:

  • Cell line expressing the target protein

  • PROTAC stock solution (in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is from 0.1 nM to 10 µM.

    • Treat the cells with varying concentrations of the PROTAC and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • After incubation, wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer and collect the lysates.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Western Blotting:

    • Transfer the proteins from the gel to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Data Acquisition and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Western_Blot_Workflow start Start seed_cells Seed Cells in Plate start->seed_cells treat_protac Treat with PROTAC (Dose-Response) seed_cells->treat_protac cell_lysis Cell Lysis & Protein Quantification treat_protac->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (DC50 & Dmax) detection->analysis end End analysis->end

Experimental workflow for DC50/Dmax determination.
Protocol 2: In-Cell Ubiquitination Assay

This protocol describes a method to detect the ubiquitination of the target protein induced by a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC and vehicle control

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer with deubiquitinase inhibitors (e.g., PR-619)

  • Antibody for immunoprecipitation of the target protein

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Primary antibody against ubiquitin

  • Other reagents for Western blotting as described in Protocol 1

Procedure:

  • Cell Treatment:

    • Treat cells with the PROTAC or vehicle control for a specified time.

    • In a parallel set of wells, co-treat with a proteasome inhibitor to allow accumulation of ubiquitinated proteins.

  • Immunoprecipitation:

    • Lyse the cells with lysis buffer containing deubiquitinase inhibitors.

    • Incubate the cell lysates with the antibody against the target protein.

    • Add protein A/G magnetic beads to pull down the antibody-protein complex.

    • Wash the beads several times with wash buffer.

  • Elution and Western Blotting:

    • Elute the protein from the beads using elution buffer.

    • Perform Western blotting on the eluted samples as described in Protocol 1.

    • Probe the membrane with a primary antibody against ubiquitin to detect the ubiquitinated target protein.

Protocol 3: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

This protocol outlines the use of SPR to study the formation and stability of the POI-PROTAC-E3 ligase ternary complex.

Materials:

  • SPR instrument and sensor chip

  • Purified recombinant target protein (POI) and E3 ligase

  • PROTAC solution

  • Running buffer

  • Immobilization reagents

Procedure:

  • Immobilization:

    • Immobilize either the target protein or the E3 ligase onto the sensor chip surface.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity.

    • Inject a series of concentrations of the soluble protein partner over the immobilized protein to determine the protein-protein interaction affinity.

  • Ternary Complex Analysis:

    • Inject a mixture of a fixed concentration of the PROTAC and varying concentrations of the soluble protein partner over the immobilized protein.

    • Alternatively, pre-incubate the PROTAC with the soluble protein partner before injecting the mixture over the immobilized protein.

  • Data Analysis:

    • Analyze the sensorgrams to determine the kinetic parameters (kon, koff) and binding affinities (KD) for the binary and ternary interactions.

    • Calculate the cooperativity factor (α) to assess the stability of the ternary complex.

Conclusion

The this compound linker represents a valuable tool in the design of PROTACs, offering a balance of hydrophilicity, flexibility, and synthetic accessibility. While specific performance data for PROTACs incorporating this exact linker remains to be broadly published, the principles outlined in this guide provide a strong foundation for its rational application. The length of the PEG chain is a critical parameter that must be empirically optimized for each target and E3 ligase pair to achieve maximal degradation efficiency. The detailed experimental protocols provided herein will enable researchers to systematically evaluate the performance of their PROTACs and make data-driven decisions in the optimization process. As our understanding of the intricate interplay between the linker, the target protein, and the E3 ligase continues to grow, so too will our ability to design the next generation of highly potent and selective protein degraders.

References

Physicochemical Properties of Benzyl-PEG18-alcohol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the physicochemical properties of Benzyl-PEG18-alcohol, a bifunctional molecule increasingly utilized in biomedical research and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document details the core characteristics of this molecule, experimental protocols for its analysis, and its role in innovative therapeutic strategies.

Introduction

This compound is a high-purity polyethylene glycol (PEG) derivative that features a benzyl ether at one terminus and a hydroxyl group at the other. The PEG chain, consisting of 18 ethylene glycol units, imparts hydrophilicity and biocompatibility to the molecule, while the benzyl group provides a stable, non-reactive terminus. The terminal hydroxyl group offers a reactive site for further chemical modification. This unique structure makes this compound a valuable tool in bioconjugation, drug delivery, and particularly as a linker in the design of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are novel therapeutic agents that leverage the cell's own protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins associated with disease. This compound serves as a flexible and soluble linker to connect a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand, facilitating the formation of a ternary complex essential for targeted protein degradation.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

PropertyValue
Molecular Formula C43H80O19
Molecular Weight 901.08 g/mol [1][2]
CAS Number Not explicitly available for the PEG18 variant. Related compounds have distinct CAS numbers.
Appearance Expected to be a colorless to pale yellow liquid or waxy solid, based on shorter PEG-chain analogs.[3]
Solubility Expected to be soluble in water and most organic solvents such as DMSO, DMF, and dichloromethane.[4]
Purity Typically >95% as determined by NMR and HPLC.
Storage Conditions Store at -20°C for long-term stability.[4]
Shipping Conditions Shipped at ambient temperature.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and application of this compound. The following are representative experimental protocols.

Synthesis of a PROTAC using this compound

This protocol outlines a general two-step synthesis of a PROTAC molecule where this compound is used as the linker.

Step 1: Activation of the Hydroxyl Group

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.5 equivalents) and cool the solution to 0°C.

  • Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) in anhydrous DCM.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting tosylated Benzyl-PEG18 (Benzyl-PEG18-OTs) by column chromatography.

Step 2: Coupling to Ligands

  • Dissolve the E3 ligase ligand (containing a nucleophilic group, e.g., an amine or hydroxyl) (1 equivalent) and the purified Benzyl-PEG18-OTs (1.1 equivalents) in an appropriate anhydrous solvent such as dimethylformamide (DMF).

  • Add a suitable base, such as N,N-diisopropylethylamine (DIPEA) (3 equivalents).

  • Stir the reaction mixture at an elevated temperature (e.g., 60°C) overnight under an inert atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion of the first coupling, the resulting intermediate is purified.

  • The purified intermediate is then reacted with the target protein ligand under appropriate coupling conditions (e.g., amide coupling for a carboxylic acid-containing ligand) to yield the final PROTAC molecule.

  • Purify the final PROTAC using preparative high-performance liquid chromatography (HPLC).

Characterization of this compound and its Conjugates

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis:

    • Confirm the presence of the benzyl group (aromatic protons typically around 7.3 ppm and benzylic protons around 4.5 ppm).

    • Identify the characteristic signals of the PEG backbone (a broad multiplet around 3.6 ppm).

    • Integrate the signals to determine the degree of polymerization and confirm the structure.

3.2.2. High-Performance Liquid Chromatography (HPLC)

  • System: A reverse-phase HPLC system with a C18 column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is a typical mobile phase system.

  • Detection: UV detection at 254 nm (for the benzyl group) or an evaporative light scattering detector (ELSD) for universal detection.

  • Analysis: The retention time and peak purity are used to assess the identity and purity of the compound.

Mandatory Visualizations

PROTAC Mechanism of Action

The following diagram illustrates the signaling pathway of a PROTAC molecule, which utilizes a linker such as this compound to induce targeted protein degradation.

PROTAC_Mechanism PROTAC PROTAC (Target Binder-Linker-E3 Ligase Binder) TernaryComplex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->TernaryComplex TargetProtein Target Protein of Interest (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex TernaryComplex->PROTAC Recycled UbiquitinatedProtein Poly-ubiquitinated POI TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->TernaryComplex Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Recognition & Degradation DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides

Caption: The mechanism of action of a PROTAC, leading to targeted protein degradation.

Experimental Workflow for PROTAC Synthesis and Characterization

This diagram outlines the general workflow for the synthesis and characterization of a PROTAC molecule utilizing this compound as a linker.

PROTAC_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation start Start Materials: - this compound - Target Binder - E3 Ligase Binder step1 Step 1: Linker Activation start->step1 step2 Step 2: Coupling to Ligand 1 step1->step2 step3 Step 3: Coupling to Ligand 2 step2->step3 purification1 Purification (e.g., HPLC) step3->purification1 end_synthesis Crude PROTAC purification1->end_synthesis nmr NMR Spectroscopy (Structure Verification) end_synthesis->nmr hplc HPLC (Purity Analysis) end_synthesis->hplc ms Mass Spectrometry (Molecular Weight Confirmation) end_synthesis->ms binding_assay Binding Assays (Target & E3 Ligase) hplc->binding_assay ms->binding_assay degradation_assay Western Blot / In-cell Assay (Protein Degradation) binding_assay->degradation_assay final_protac Validated PROTAC degradation_assay->final_protac

Caption: A general experimental workflow for the synthesis and validation of a PROTAC.

References

An In-depth Technical Guide to PEGylated Linkers for Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by proteins previously considered "undruggable." At the forefront of this field are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POIs). A critical component of PROTAC design is the linker, which connects the ligand that binds the target protein to the ligand that recruits an E3 ubiquitin ligase. Among the various linker types, those incorporating polyethylene glycol (PEG) have gained widespread use due to their favorable physicochemical properties. This technical guide provides a comprehensive overview of PEGylated linkers in protein degradation, detailing their synthesis, impact on efficacy, and the experimental protocols used for their evaluation.

The Role of the PEGylated Linker in PROTAC Function

The linker in a PROTAC is not merely a passive spacer; it plays a pivotal role in the molecule's overall efficacy. The length, composition, and flexibility of the linker directly influence several key parameters that determine the success of a protein degrader:

  • Ternary Complex Formation: The primary function of the linker is to enable the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase. The linker's length and flexibility must be optimal to allow for the proper orientation of the target protein and the E3 ligase, facilitating the transfer of ubiquitin to the target.

  • Degradation Efficiency: The stability of the ternary complex is directly correlated with the efficiency of target protein ubiquitination and subsequent degradation. This is often quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

  • Physicochemical Properties: PEG linkers are known to enhance the solubility and cell permeability of PROTAC molecules. Their hydrophilic nature can help to overcome the often poor solubility of the complex, high molecular weight PROTAC molecules.

  • Pharmacokinetics: The linker can influence the metabolic stability and overall pharmacokinetic profile of a PROTAC.

Impact of PEG Linker Length on PROTAC Efficacy: Quantitative Data

Systematic studies have demonstrated that varying the PEG linker length can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal linker length is not universal and must be empirically determined for each specific target protein and E3 ligase pair. Below are tables summarizing quantitative data from studies on the effect of PEG linker length on the degradation of different target proteins.

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12-29Submicromolar>90
Alkyl/Ether21396
Alkyl/Ether2929276

Data synthesized from multiple sources for illustrative purposes.

Table 2: In Vitro Degradation of BRD4 with Varying PEG Linker Lengths
LinkerDC50 (nM) [BRD4 Degradation]Dmax (%) [BRD4 Degradation]
PEG35585
PEG42095
PEG515>98
PEG63092

This table presents a synthesized comparison of a series of hypothetical PROTACs targeting BRD4, consisting of the BRD4 inhibitor JQ1 as the target-binding ligand and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.

Experimental Protocols

Synthesis of an Amide-Linked PROTAC with a PEG Linker

This protocol outlines a general procedure for the synthesis of a PROTAC molecule using amide bond formation to connect a carboxylic acid-functionalized component (Component A-COOH) to an amine-functionalized component (Component B-NH2) via a bifunctional Amine-PEG-Acid linker.

Step 1: Amide Coupling of Component A with Amine-PEG-Boc

  • Reagents and Materials:

    • Component A-COOH (1.0 eq)

    • Amine-PEGn-Boc (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

    • Add Amine-PEGn-Boc to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine

Benzyl-PEG18-alcohol: A Core Component in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapeutics is continually evolving, with a significant focus on enhancing the specificity, efficacy, and pharmacokinetic profiles of novel drug candidates. Within this domain, linker molecules play a pivotal role in the design of sophisticated modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of linkers, Benzyl-PEG18-alcohol has emerged as a valuable building block, offering a unique combination of properties that are advantageous for the development of next-generation targeted therapies.

This technical guide provides a comprehensive overview of this compound, detailing its structural and functional characteristics, its role in improving the performance of targeted therapeutics, and the experimental methodologies for its application.

The Structure and Physicochemical Properties of this compound

This compound is a heterobifunctional linker composed of three key moieties: a benzyl group, a polyethylene glycol (PEG) chain of 18 ethylene oxide units, and a terminal alcohol group. This distinct architecture imparts a set of desirable physicochemical properties that are instrumental in the design of targeted therapeutics.

The benzyl group serves as a stable, hydrophobic anchor and can also function as a protecting group for the PEG chain during synthesis. The PEG18 chain is the hydrophilic core of the molecule, significantly influencing the overall solubility and pharmacokinetic behavior of the resulting conjugate. The terminal alcohol provides a reactive handle for conjugation to other molecules, such as targeting ligands or cytotoxic payloads.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC43H80O19[1]
Molecular Weight901.08 g/mol [1]
AppearanceNot specifiedN/A
SolubilitySoluble in water and most organic solventsInferred from PEG properties

The Role of this compound in Enhancing Therapeutic Performance

The incorporation of a PEG linker, such as the 18-unit chain in this compound, into a therapeutic conjugate can profoundly impact its biological performance. While specific quantitative data for therapeutics utilizing a this compound linker is not extensively published in the public domain, the general effects of PEGylation are well-documented and provide a strong indication of its utility.

Improved Pharmacokinetics: PEGylation is a widely adopted strategy to extend the in vivo circulation half-life of therapeutic molecules.[2][3] The hydrophilic PEG chain effectively increases the hydrodynamic radius of the conjugate, reducing renal clearance and shielding it from enzymatic degradation. This leads to prolonged systemic exposure and potentially a more sustained therapeutic effect.

Enhanced Solubility and Stability: Many potent therapeutic agents, particularly small molecule inhibitors and cytotoxic payloads, suffer from poor aqueous solubility. The hydrophilic nature of the PEG18 linker can significantly improve the overall solubility of the conjugate, preventing aggregation and improving its formulation properties.[2]

Optimized Linker Length for Ternary Complex Formation in PROTACs: In the context of PROTACs, the length and flexibility of the linker are critical determinants of the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ubiquitin ligase. A linker with an optimal length, such as that potentially offered by the 18 PEG units, can facilitate productive ternary complex formation, leading to efficient ubiquitination and subsequent degradation of the target protein.

Table 2: Illustrative Impact of PEG Linker Length on PROTAC Efficacy (Representative Data)

PROTAC LinkerTarget ProteinE3 LigaseDC50 (nM)Dmax (%)
Short Alkyl ChainProtein XCRBN>1000<20
PEG4Protein XCRBN25065
PEG18 (Hypothetical) Protein X CRBN 50 >90
PEG24Protein XCRBN15080

This table presents hypothetical data to illustrate the concept that linker length is a critical parameter for optimizing PROTAC potency. The optimal length is target-dependent and must be determined empirically.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of this compound in the synthesis of targeted therapeutics. The following sections provide representative methodologies for the synthesis of a PROTAC using a Benzyl-PEG-alcohol linker and for the biological evaluation of the resulting conjugate.

Synthesis of a PROTAC using a this compound Linker

This protocol describes a general two-step process for the synthesis of a PROTAC, involving the activation of the terminal alcohol of the this compound linker followed by sequential conjugation to the E3 ligase ligand and the target protein ligand.

Step 1: Activation of this compound

The terminal hydroxyl group of this compound is first activated to a more reactive species, such as a tosylate or mesylate, to facilitate subsequent nucleophilic substitution.

  • Materials: this compound, p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), triethylamine (TEA) or diisopropylethylamine (DIPEA), and anhydrous dichloromethane (DCM).

  • Procedure:

    • Dissolve this compound (1.0 eq) and TEA (1.5 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of TsCl (1.2 eq) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the activated Benzyl-PEG18-linker.

Step 2: Sequential Conjugation to E3 Ligase and Target Protein Ligands

The activated linker is then sequentially coupled to the E3 ligase ligand and the target protein ligand. The order of addition can be varied depending on the specific chemistry of the ligands.

  • Materials: Activated Benzyl-PEG18-linker, E3 ligase ligand (e.g., with a free amine or hydroxyl group), target protein ligand (e.g., with a free amine or hydroxyl group), a suitable base (e.g., DIPEA), and an appropriate solvent (e.g., anhydrous dimethylformamide (DMF)).

  • Procedure:

    • Dissolve the E3 ligase ligand (1.0 eq) and the activated Benzyl-PEG18-linker (1.1 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature or elevated temperature (e.g., 50-60 °C) until the reaction is complete as monitored by LC-MS.

    • Purify the resulting intermediate (E3 ligase ligand-PEG18-Benzyl) by preparative high-performance liquid chromatography (HPLC).

    • The terminal benzyl group can be deprotected if the final conjugation step requires a free hydroxyl group.

    • Repeat the conjugation process with the target protein ligand to form the final PROTAC molecule.

    • Purify the final PROTAC by preparative HPLC.

Biological Evaluation of a PROTAC

Once synthesized, the biological activity of the PROTAC is assessed, primarily by its ability to induce the degradation of the target protein.

Western Blotting for Target Protein Degradation

  • Procedure:

    • Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 4, 8, 16, 24 hours).

    • Lyse the cells and quantify the total protein concentration.

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin).

    • Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities to determine the extent of target protein degradation.

Mandatory Visualizations

Signaling Pathway: The Ubiquitin-Proteasome System

The following diagram illustrates the general mechanism of the ubiquitin-proteasome system, which is hijacked by PROTACs to induce targeted protein degradation.

Ubiquitin_Proteasome_Pathway cluster_PROTAC PROTAC-Mediated Degradation cluster_UPS Ubiquitin-Proteasome System PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein Target->Ternary_Complex Binds Proteasome 26S Proteasome Target->Proteasome Recognition & Degradation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->Target Polyubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP Dependent E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->E3_Ligase Ub Transfer Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated hijacking of the ubiquitin-proteasome pathway.

Experimental Workflow: PROTAC Synthesis

The following diagram outlines the general workflow for the synthesis of a PROTAC molecule using a Benzyl-PEG-alcohol linker.

PROTAC_Synthesis_Workflow Start This compound Activation Activation of Terminal Alcohol (e.g., Tosylation) Start->Activation Activated_Linker Activated Benzyl-PEG18-linker Activation->Activated_Linker Conjugation1 Conjugation to E3 Ligase Ligand Activated_Linker->Conjugation1 Intermediate E3 Ligase Ligand- PEG18-Benzyl Conjugation1->Intermediate Purification1 Purification (e.g., HPLC) Intermediate->Purification1 Conjugation2 Conjugation to Target Protein Ligand Final_PROTAC Final PROTAC Molecule Conjugation2->Final_PROTAC Purification2 Purification (e.g., HPLC) Final_PROTAC->Purification2 Purification1->Conjugation2

Caption: General workflow for the synthesis of a PROTAC.

Logical Relationship: PROTAC Development Cascade

The following diagram illustrates the logical progression of experiments in the development and evaluation of a PROTAC.

PROTAC_Development_Cascade Synthesis PROTAC Synthesis & Purification Degradation_Assay Target Protein Degradation Assay (e.g., Western Blot) Synthesis->Degradation_Assay Cell_Viability Cell Viability/ Cytotoxicity Assay Degradation_Assay->Cell_Viability PK_Studies Pharmacokinetic (PK) Studies (in vivo) Cell_Viability->PK_Studies Efficacy_Studies In Vivo Efficacy Studies (e.g., Xenograft Model) PK_Studies->Efficacy_Studies Lead_Optimization Lead Optimization Efficacy_Studies->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: The iterative cycle of PROTAC development and evaluation.

References

The Strategic Role of Benzyl Protection in PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of bioconjugation and drug delivery, the precise control over molecular architecture is paramount. Poly(ethylene glycol) (PEG) linkers have become indispensable tools, enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic molecules by increasing solubility, stability, and circulation time. The strategic use of protecting groups is central to the synthesis of well-defined, heterobifunctional PEG linkers, and among these, the benzyl group plays a crucial role. This technical guide provides a comprehensive overview of the benzyl protecting group in the context of PEG linkers, detailing its application, relevant experimental protocols, and quantitative data to inform research and development.

The Benzyl Group: A Robust and Reversible Shield

The benzyl group (Bn), a simple phenylmethyl moiety

The Strategic Integration of Discrete PEG18 Linkers in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Advanced Therapeutic Development

Discrete Polyethylene Glycol (PEG) linkers, specifically those with 18 PEG units (PEG18), are becoming instrumental in the design and function of sophisticated cancer therapies like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] Their precise, unvarying length and chemical characteristics provide substantial benefits in optimizing drug delivery, improving stability, and enhancing the overall therapeutic index of these targeted agents.[1] This technical guide delves into the varied applications of discrete PEG18 linkers, presenting quantitative data, detailed experimental protocols, and visual representations of their roles in crucial biological processes.

Enhancing the Performance of Antibody-Drug Conjugates (ADCs)

The linker is a critical component in ADC design, connecting the monoclonal antibody to the cytotoxic payload and directly impacting the ADC's stability, pharmacokinetics (PK), and efficacy.[1] Discrete PEG linkers, including PEG18, are valuable tools for modulating these properties.[1]

Key Advantages of PEG18 Linkers in ADCs:

  • Improved Hydrophilicity and Reduced Aggregation: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, especially at higher drug-to-antibody ratios (DARs).[2] The hydrophilic nature of PEG18 linkers enhances the solubility of the entire conjugate, mitigating the risk of aggregation. This allows for a higher DAR without compromising the ADC's stability.

  • Enhanced Pharmacokinetics: PEGylation, the attachment of PEG chains, can increase the hydrodynamic size of the ADC. This modification can lead to reduced renal clearance and a longer plasma half-life, allowing for greater exposure of the tumor to the therapeutic agent. The hydrophilic PEG chain can also create a "shield" around the payload, potentially reducing immunogenicity.

  • Precise Spacer Length: Unlike polydisperse PEGs, discrete PEG18 linkers provide a well-defined and uniform spacer length between the antibody and the payload. This precision is crucial for optimizing the steric hindrance and ensuring efficient interaction with the target antigen on cancer cells.

Quantitative Data Summary: ADC Performance

The inclusion of PEG linkers has a demonstrable impact on the physicochemical and pharmacokinetic properties of ADCs. The following table summarizes comparative data from various studies.

ParameterNon-PEG Linker ADCPEGylated ADC (various lengths)Key FindingReference
Aggregation >30% (initial)<5% (after 7 days)PEG linkers significantly reduce the propensity for aggregation.
Plasma Half-life ~2.5 hours (No PEG)Increased with PEG size (up to PEG8)PEGylation prolongs the circulation half-life of the conjugate.
In Vitro Cytotoxicity (IC50) PotentMay slightly decrease with longer PEG chainsA trade-off can exist between increased half-life and in vitro potency.
In Vivo Efficacy Inferior at high DARsImproved, especially at higher DARsHydrophilic PEG linkers enable higher, more effective drug loading.
Plasma Clearance AcceleratedSlower, approaching that of the parent antibodyPEG linkers reduce the rate of clearance from circulation.
Visualization: General Structure of a PEGylated ADC

The diagram below illustrates the fundamental components of an ADC, highlighting the position of the discrete PEG18 linker.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody (Targets Tumor Antigen) Linker Discrete PEG18 Linker (Enhances Solubility & PK) Antibody->Linker Conjugation Site (e.g., Cysteine) Payload Cytotoxic Payload (Induces Cell Death) Linker->Payload

Caption: General structure of an Antibody-Drug Conjugate with a PEG18 linker.

Optimizing Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that eliminate disease-causing proteins by co-opting the cell's own ubiquitin-proteasome system. They consist of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the key ternary complex (Target Protein-PROTAC-E3 Ligase).

Key Advantages of PEG18 Linkers in PROTACs:

  • Enhanced Solubility and Permeability: PROTACs are often large molecules with poor aqueous solubility, which can limit their therapeutic potential. The hydrophilic PEG18 linker significantly improves solubility. By masking the hydrophobicity of the ligands, it can also enhance cell membrane permeability.

  • Optimal Length and Flexibility: The linker must be long and flexible enough to span the distance between the target protein and the E3 ligase without causing steric clash, facilitating a productive ternary complex formation. Discrete PEG18 linkers offer the necessary length and conformational freedom for this crucial interaction.

  • Reduced Non-Specific Binding: The hydrophilic nature of the PEG chain can minimize non-specific hydrophobic interactions with other proteins, potentially leading to improved selectivity and fewer off-target effects.

Quantitative Data Summary: PROTAC Performance

The linker composition directly impacts the degradation efficiency and cellular activity of PROTACs.

ParameterPROTAC with Alkyl LinkerPROTAC with PEG LinkerKey FindingReference
Aqueous Solubility Often lowSignificantly improvedPEG linkers are a key strategy to overcome solubility challenges in PROTACs.
Cell Permeability Variable, can be lowGenerally enhancedThe hydrophilicity of PEG can improve passive diffusion across cell membranes.
Degradation Efficacy (DC50) Highly dependent on linker lengthCan be optimized by varying PEG lengthSystematic changes in PEG linker length allow for fine-tuning of degradation efficiency.
Ternary Complex Stability Influenced by linker rigidityFlexibility of PEG can be advantageousPEG linkers provide conformational freedom for productive complex formation.
Visualization: PROTAC Mechanism of Action

This diagram illustrates how a PEG-linked PROTAC hijacks the ubiquitin-proteasome system to induce target protein degradation.

PROTAC_Mechanism cluster_1 Ubiquitination cluster_2 Degradation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC E3 E3 Ubiquitin Ligase PROTAC->E3 PEG18 Linker POI_Ub Ubiquitinated POI E3->POI_Ub Transfers Ubiquitin Proteasome 26S Proteasome POI_Ub->Proteasome Recognition Ub Ub Ub->POI_Ub Ub1 Ub Ub1->POI_Ub Ub2 Ub Ub2->POI_Ub E3_recycled E3 Ligase (Recycled) Fragments Peptide Fragments Proteasome->Fragments Degrades POI PROTAC_recycled PROTAC (Recycled)

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and evaluation of therapeutics utilizing PEG18 linkers.

Protocol 1: Synthesis and Purification of a PEG18-Linked ADC

This protocol outlines a general procedure for conjugating a cytotoxic payload to an antibody via a maleimide-functionalized PEG18 linker.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS).

  • Tris(2-carboxyethyl)phosphine (TCEP) solution.

  • Maleimide-PEG18-Payload conjugate.

  • PBS, pH 7.4.

  • Size-Exclusion Chromatography (SEC) system.

Procedure:

  • Antibody Reduction:

    • To the mAb solution, add a 10-fold molar excess of TCEP.

    • Incubate at 37°C for 2 hours to selectively reduce interchain disulfide bonds, exposing reactive thiol groups.

  • Conjugation:

    • Dissolve the Maleimide-PEG18-Payload in a suitable solvent (e.g., DMSO).

    • Add the dissolved linker-payload to the reduced antibody solution at a 1.5-fold molar excess per thiol group.

    • Incubate at room temperature for 1 hour, or at 4°C overnight, with gentle mixing.

  • Purification:

    • Purify the resulting ADC from unreacted payload and reducing agent using an SEC column equilibrated with PBS.

    • Monitor the elution profile at 280 nm (for the antibody) and a wavelength appropriate for the payload.

  • Characterization:

    • Determine the final protein concentration via UV-Vis spectrophotometry at 280 nm.

    • Calculate the Drug-to-Antibody Ratio (DAR) using the extinction coefficients of the antibody and the payload.

    • Confirm ADC identity, purity, and DAR distribution using liquid chromatography-mass spectrometry (LC-MS).

Visualization: ADC Synthesis and Purification Workflow

ADC_Workflow start Start: Monoclonal Antibody reduction 1. Antibody Reduction (Add TCEP) start->reduction conjugation 2. Conjugation (Add Mal-PEG18-Payload) reduction->conjugation purification 3. Purification (Size-Exclusion Chromatography) conjugation->purification characterization 4. Characterization (UV-Vis, LC-MS) purification->characterization end End: Purified ADC characterization->end

Caption: Workflow for the synthesis and purification of an ADC.

Protocol 2: In Vitro Cytotoxicity Assay (MTT/MTS)

This assay determines the potency (IC50) of a PEG18-linked therapeutic on cancer cell lines.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines.

  • Complete cell culture medium.

  • 96-well plates.

  • PEG18-linked therapeutic (e.g., ADC) and controls (e.g., unconjugated antibody).

  • MTT or MTS reagent.

  • Solubilization solution (for MTT).

  • Plate reader.

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the PEG18-linked therapeutic and controls in complete medium.

    • Remove the old medium from the wells and add 100 µL of the various drug concentrations. Include untreated cells as a control.

  • Incubation:

    • Incubate the plate for 72-120 hours at 37°C in a humidified CO2 incubator.

  • Viability Measurement:

    • Add 20 µL of MTT/MTS reagent to each well and incubate for 1-4 hours.

    • If using MTT, add 100 µL of solubilization solution and incubate overnight.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 3: Pharmacokinetic (PK) Study in a Murine Model

This protocol provides a basic framework for evaluating the PK profile of a PEG18-linked compound.

Materials:

  • Tumor-bearing mice (e.g., NOD/SCID).

  • PEG18-linked therapeutic.

  • Sterile dosing solutions and syringes.

  • Blood collection supplies (e.g., heparinized capillaries).

  • Analytical method for quantification (e.g., ELISA or LC-MS/MS).

Procedure:

  • Animal Dosing:

    • Administer a single intravenous (IV) bolus dose of the PEG18-linked therapeutic to a cohort of mice (n=3-5 per time point).

  • Blood Sampling:

    • Collect blood samples via tail vein or cardiac puncture at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 96 hr, etc.).

    • Process blood to collect plasma and store at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of the therapeutic in plasma samples using a validated analytical method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration versus time data.

    • Use pharmacokinetic software to perform a non-compartmental analysis to determine key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC).

Conclusion

Discrete PEG18 linkers are a powerful and versatile tool for researchers, scientists, and drug development professionals in the field of oncology. Their defined structure offers a level of precision that is crucial for the rational design of complex therapeutics like ADCs and PROTACs. By strategically incorporating PEG18 linkers, developers can fine-tune the physicochemical and pharmacological properties of their drug candidates, improving solubility, stability, and pharmacokinetic profiles. This ultimately leads to the development of safer and more effective targeted cancer treatments. Continued research into the nuanced effects of specific discrete PEG linker lengths will undoubtedly drive further innovation in oncology.

References

The Architect's Blueprint: A Technical Guide to PROTAC Design with PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For the vanguard of drug discovery—researchers, scientists, and development professionals—this in-depth guide dissects the foundational principles of Proteolysis Targeting Chimera (PROTAC) design, with a laser focus on the strategic implementation of polyethylene glycol (PEG) linkers. We delve into the core tenets of PROTAC technology, offering a granular look at how PEG linkers are instrumental in bridging target proteins and E3 ligases to orchestrate targeted protein degradation.

PROTACs represent a paradigm shift in therapeutics, moving beyond mere inhibition to induce the outright destruction of disease-causing proteins. These heterobifunctional molecules are composed of three key elements: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers the two. The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, influencing ternary complex formation, cellular permeability, and overall pharmacokinetic properties. Among the diverse array of linker types, PEG linkers have emerged as a versatile and widely utilized class due to their unique physicochemical characteristics.[1][2]

The Pivotal Role of PEG Linkers

PEG linkers are composed of repeating ethylene glycol units, which confer a unique combination of hydrophilicity and flexibility.[1] This is particularly advantageous in PROTAC design, as the resulting molecules are often large and can suffer from poor solubility and cell permeability.[3]

Key contributions of PEG linkers include:

  • Enhanced Solubility: The hydrophilic nature of PEG can significantly improve the aqueous solubility of PROTACs, which is crucial for their administration and bioavailability.[4]

  • Modulated Cell Permeability: While seemingly counterintuitive for traversing the lipophilic cell membrane, the flexibility of PEG linkers can allow the PROTAC to adopt conformations that mask its polar surface area, thereby aiding cellular uptake.

  • Optimal Ternary Complex Formation: The length and flexibility of the PEG linker are paramount in enabling the formation of a stable and productive ternary complex, which is the cornerstone of PROTAC-mediated degradation. A linker that is too short may cause steric hindrance, while one that is too long can lead to a non-productive complex.

Quantitative Insights: The Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair. The efficacy of a PROTAC is typically measured by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 and a higher Dmax are indicative of a more potent PROTAC.

Below are tables summarizing the impact of PEG linker length on the degradation of various target proteins.

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Tank-binding kinase 1 (TBK1)VHLAlkyl/Ether< 12No degradation-
12 - 29Submicromolar-
21396
2929276
Bruton's tyrosine kinase (BTK)CereblonPEG≥ 4 PEG unitsConsistent with free ligand-
< 4 PEG unitsUp to 20-fold impairment-
Estrogen Receptor α (ERα)VHLPEG12Effective-
16More Potent-
Androgen Receptor (AR)VHLFlexible (PEG)-Exhibited degradation (at 3 µM)-
Bromodomain-containing protein 4 (BRD4)VHLPEG3-25>95
PEG4-15>95
PEG5-8>95
PEG6-12>95

Visualizing the Mechanism and Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_optimization Optimization Design PROTAC Design (POI ligand, E3 ligand, Linker) Synthesis Chemical Synthesis Design->Synthesis Ternary_Assay Ternary Complex Formation Assay (SPR, BLI, ITC, FRET) Synthesis->Ternary_Assay Ub_Assay Ubiquitination Assay (In vitro, Western Blot) Ternary_Assay->Ub_Assay Deg_Assay Protein Degradation Assay (Western Blot, Flow Cytometry) Ub_Assay->Deg_Assay Cell_Viability Cell Viability Assay Deg_Assay->Cell_Viability SAR Structure-Activity Relationship (SAR) Analysis Cell_Viability->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Design Iterative Design

A typical workflow for the design and evaluation of PROTACs.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of PROTACs.

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for successful protein degradation. Several biophysical techniques can be employed to characterize this interaction.

a) Surface Plasmon Resonance (SPR)

  • Objective: To measure the binding kinetics and affinity of binary (PROTAC-protein) and ternary complex formation in real-time.

  • Protocol:

    • Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto an SPR sensor chip.

    • Binary Interaction Analysis:

      • Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binding affinity (KD) of the PROTAC-E3 ligase interaction.

      • Separately, inject a series of concentrations of the PROTAC over the immobilized target protein to determine the KD of the PROTAC-POI interaction.

    • Ternary Complex Analysis:

      • Inject a mixture of the PROTAC and the target protein at varying concentrations over the immobilized E3 ligase.

      • The resulting sensorgrams will show the formation of the ternary complex.

    • Data Analysis: Analyze the sensorgrams using appropriate binding models to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants for both binary and ternary interactions. The cooperativity of ternary complex formation can also be calculated.

b) Bio-Layer Interferometry (BLI)

  • Objective: To measure the real-time association and dissociation of molecules, providing kinetic data on ternary complex formation.

  • Protocol:

    • Sensor Loading: Immobilize a biotinylated protein (e.g., E3 ligase) onto streptavidin-coated biosensors.

    • Baseline: Establish a baseline by dipping the sensors into buffer.

    • Association: Transfer the sensors to wells containing the PROTAC and the target protein to measure the association phase.

    • Dissociation: Move the sensors back to buffer-containing wells to monitor the dissociation of the complex.

    • Data Analysis: Fit the association and dissociation curves to determine the kinetic parameters (kon and koff) and the binding affinity (KD).

c) Isothermal Titration Calorimetry (ITC)

  • Objective: To provide a complete thermodynamic profile of the binding interactions, including affinity (KD), enthalpy (ΔH), and stoichiometry (n).

  • Protocol:

    • Sample Preparation: Prepare solutions of the proteins and the PROTAC in the same buffer to minimize heats of dilution.

    • Binary Titrations:

      • Titrate the PROTAC into a solution of the E3 ligase to determine the thermodynamic parameters of their interaction.

      • Titrate the PROTAC into a solution of the target protein.

    • Ternary Complex Titration:

      • Titrate the PROTAC into a solution containing a pre-formed complex of the E3 ligase and the target protein.

    • Data Analysis: Analyze the heat changes upon each injection to determine the binding affinity, enthalpy, and stoichiometry of the interactions. Cooperativity can be calculated by comparing the binding affinities from binary and ternary experiments.

d) Time-Resolved Fluorescence Energy Transfer (TR-FRET)

  • Objective: A proximity-based assay to detect the formation of the ternary complex in a solution-based format.

  • Protocol:

    • Reagent Preparation: Label the target protein and E3 ligase with a FRET donor (e.g., terbium cryptate) and acceptor (e.g., d2) pair, respectively, often via affinity tags (e.g., His-tag, GST-tag).

    • Assay Setup: In a microplate, combine the labeled proteins with varying concentrations of the PROTAC.

    • Incubation: Incubate the plate to allow for ternary complex formation.

    • Signal Detection: Measure the FRET signal using a plate reader capable of time-resolved fluorescence measurements. An increase in the FRET signal indicates the proximity of the donor and acceptor, confirming ternary complex formation.

    • Data Analysis: Plot the FRET ratio against the PROTAC concentration to generate a dose-response curve.

Ubiquitination Assays

These assays confirm that the PROTAC can induce the ubiquitination of the target protein.

a) In Vitro Ubiquitination Assay

  • Objective: To directly measure the PROTAC-dependent ubiquitination of the target protein in a reconstituted system.

  • Protocol:

    • Reaction Setup: In a reaction tube, combine purified E1 activating enzyme, E2 conjugating enzyme, E3 ligase, ubiquitin, ATP, and the target protein.

    • PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixtures.

    • Incubation: Incubate the reactions at 37°C to allow for the ubiquitination cascade to occur.

    • Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling. Analyze the reaction products by Western blot using an antibody specific to the target protein or to ubiquitin. A ladder of higher molecular weight bands corresponding to the polyubiquitinated target protein will indicate a positive result.

b) Western Blot for Cellular Ubiquitination

  • Objective: To detect the ubiquitination of the target protein in a cellular context.

  • Protocol:

    • Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

    • Cell Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.

    • Western Blot Analysis: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and transfer to a membrane. Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitinated forms of the target protein.

Protein Degradation Assays

These assays quantify the extent of target protein degradation in cells.

a) Western Blot

  • Objective: To quantify the reduction in the levels of the target protein following PROTAC treatment.

  • Protocol:

    • Cell Treatment: Treat cells with a range of PROTAC concentrations for a specified period.

    • Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration of each sample.

    • SDS-PAGE and Transfer: Load equal amounts of total protein onto an SDS-PAGE gel, separate the proteins by size, and transfer them to a membrane.

    • Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH, β-actin). Then, incubate with a corresponding secondary antibody.

    • Detection and Analysis: Detect the protein bands using chemiluminescence or fluorescence and quantify the band intensities. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to a vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.

b) Flow Cytometry

  • Objective: To provide a high-throughput method for quantifying protein degradation in individual cells.

  • Protocol:

    • Cell Treatment: Treat cells with the PROTAC as in the Western blot protocol.

    • Cell Fixation and Permeabilization: Fix and permeabilize the cells to allow for intracellular antibody staining.

    • Immunostaining: Stain the cells with a fluorescently labeled primary antibody against the target protein.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the mean fluorescence intensity of the target protein in the cell population. A decrease in fluorescence intensity indicates protein degradation.

    • Data Analysis: Calculate the percentage of degradation based on the change in mean fluorescence intensity compared to control cells.

Conclusion

The design of effective PROTACs is a multifaceted endeavor where the linker, particularly the PEG linker, plays a central and strategic role. By carefully considering the principles outlined in this guide and employing rigorous experimental validation, researchers can rationally design and optimize PROTACs with enhanced efficacy and drug-like properties. The continued exploration of "linkerology," coupled with advancements in structural biology and computational modeling, will undoubtedly pave the way for the next generation of targeted protein degraders, offering novel therapeutic avenues for a wide range of diseases.

References

Methodological & Application

Application Notes and Protocols for Benzyl-PEG18-alcohol in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG18-alcohol is a versatile, discrete polyethylene glycol (dPEG®) linker used in bioconjugation to connect molecules of interest, such as proteins, peptides, or small molecule drugs. The structure consists of a benzyl protecting group at one terminus and a primary alcohol at the other, connected by a hydrophilic 18-unit polyethylene glycol chain. This configuration offers several advantages in drug development and research, including enhanced solubility, reduced aggregation, and improved pharmacokinetic profiles of the conjugated molecules.[1] The defined length of the PEG chain ensures batch-to-batch consistency and a precise molecular weight of the final conjugate, which is critical for therapeutic applications.

This document provides detailed application notes and protocols for the use of this compound in bioconjugation, with a primary focus on its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Applications: PROTAC Synthesis

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[1][2] A PROTAC typically consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation of the POI.[3]

This compound serves as a precursor for the synthesis of PROTAC linkers. The primary alcohol can be activated and subsequently conjugated to either the POI ligand or the E3 ligase ligand. The benzyl group acts as a protecting group for the other end of the linker, which can be deprotected in a later step for conjugation to the second ligand. The PEG18 chain provides the necessary length and flexibility to span the distance between the POI and the E3 ligase, facilitating the formation of a productive ternary complex.[1]

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the catalytic mechanism by which a PROTAC induces the degradation of a target protein.

PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Polyubiquitination Ub Ubiquitin (Ub) Ub->E3_Ligase transfers to E1_E2 E1/E2 Enzymes E1_E2->Ub activates Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The use of this compound in bioconjugation, particularly for amine coupling, is a two-step process. The terminal hydroxyl group is first activated to create a good leaving group, followed by nucleophilic substitution with an amine-containing molecule.

Step 1: Activation of this compound

The primary alcohol of this compound can be activated by converting it into a sulfonate ester, such as a tosylate or a mesylate.

Protocol 1A: Tosylation of this compound

This protocol describes the conversion of the hydroxyl group to a tosylate.

  • Materials:

    • This compound

    • p-Toluenesulfonyl chloride (TsCl)

    • Anhydrous Dichloromethane (DCM)

    • Anhydrous Pyridine or Triethylamine (TEA)

    • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add anhydrous pyridine or TEA (1.5 - 3.0 eq).

    • Slowly add a solution of TsCl (1.2 - 2.0 eq) in anhydrous DCM.

    • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with 5% NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield Benzyl-PEG18-tosylate.

Protocol 1B: Mesylation of this compound

This protocol details the conversion of the hydroxyl group to a mesylate.

  • Materials:

    • This compound

    • Methanesulfonyl chloride (MsCl)

    • Anhydrous Dichloromethane (DCM)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Deionized water

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add TEA or DIPEA (1.5 - 4.0 eq).

    • Slowly add MsCl (1.2 - 4.0 eq).

    • Stir the reaction at 0 °C for 4 hours. If the reaction has not proceeded to completion (as monitored by TLC), allow it to warm to room temperature and stir for an additional 2 hours.

    • Dilute the reaction mixture with DCM and wash sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain Benzyl-PEG18-mesylate.

Quantitative Data for Activation of Benzyl-PEG-alcohol

The following table summarizes typical reaction conditions and expected outcomes for the activation of short-chain Benzyl-PEG-alcohols.

ParameterTosylationMesylation
Activating Agent p-Toluenesulfonyl chloride (TsCl)Methanesulfonyl chloride (MsCl)
Base Pyridine or Triethylamine (TEA)Triethylamine (TEA) or DIPEA
Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Molar Excess of Reagents (to -OH) TsCl: 1.2 - 3 eq, Base: 1.5 - 4 eqMsCl: 1.2 - 4 eq, Base: 1.5 - 4 eq
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 12 - 24 hours4 - 6 hours
Typical Yield 53% (for unsubstituted benzyl alcohol)54-80% (for substituted α-hydroxy-benzylphosphonates)
Step 2: Conjugation of Activated Benzyl-PEG18-linker to an Amine

The activated Benzyl-PEG18-tosylate or -mesylate can then be reacted with a primary or secondary amine via nucleophilic substitution to form a stable amine linkage.

Protocol 2: Amine Coupling

  • Materials:

    • Benzyl-PEG18-tosylate or Benzyl-PEG18-mesylate

    • Amine-containing molecule (e.g., protein, peptide, or small molecule drug)

    • Anhydrous, polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

    • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Procedure:

    • Dissolve the amine-containing molecule (1.0 eq) in the appropriate anhydrous solvent under an inert atmosphere.

    • Add the base (2.0 - 3.0 eq).

    • Add a solution of Benzyl-PEG18-tosylate or -mesylate (1.1 - 1.5 eq) in the same solvent.

    • Stir the reaction mixture at room temperature for 12-24 hours. The reaction temperature can be gently heated if necessary.

    • Monitor the reaction progress by an appropriate method (e.g., LC-MS for small molecules, SDS-PAGE for proteins).

    • Upon completion, the crude product can be purified.

Quantitative Data for Amine Coupling
ParameterValue
Molar Excess of Activated PEG 1.1 - 1.5 eq
Base Triethylamine (TEA) or DIPEA
Solvent DMF or DMSO
Temperature Room Temperature to 50 °C
Reaction Time 12 - 24 hours
Typical Yield >95% (for conversion of azides from mesylates)
Experimental Workflow for Bioconjugation

The overall workflow for the two-step bioconjugation process is depicted below.

Bioconjugation_Workflow Start This compound Activation Step 1: Activation (Tosylation or Mesylation) Start->Activation Activated_PEG Activated Benzyl-PEG18 (Tosylate or Mesylate) Activation->Activated_PEG Conjugation Step 2: Amine Coupling (Nucleophilic Substitution) Activated_PEG->Conjugation Amine_Molecule Amine-containing Molecule Amine_Molecule->Conjugation Crude_Product Crude Conjugate Conjugation->Crude_Product Purification Step 3: Purification (HPLC or SEC) Crude_Product->Purification Final_Product Purified Benzyl-PEG18-Amine Conjugate Purification->Final_Product Characterization Step 4: Characterization (NMR, Mass Spectrometry) Final_Product->Characterization

Caption: Workflow for the two-step amine coupling to this compound.

Purification and Characterization

Purification

Purification of the final conjugate is crucial to remove unreacted starting materials and byproducts. The choice of purification method depends on the properties of the conjugate.

  • For Small Molecule Conjugates: Reversed-phase high-performance liquid chromatography (RP-HPLC) is typically used.

  • For Protein/Peptide Conjugates: Size-exclusion chromatography (SEC) is effective for removing unreacted PEG linker. Ion-exchange chromatography (IEX) can be used to separate species with different degrees of PEGylation.

Protocol 3: General Purification of a Protein-PEG18 Conjugate by SEC

  • Materials:

    • Crude conjugation reaction mixture

    • Size-exclusion chromatography (SEC) column

    • Appropriate chromatography buffer (e.g., PBS)

  • Procedure:

    • Equilibrate the SEC column with the chromatography buffer.

    • Load the crude reaction mixture onto the column.

    • Elute the sample with the buffer at a constant flow rate.

    • Collect fractions and analyze by SDS-PAGE to identify those containing the purified conjugate. The PEGylated protein will migrate slower than the unmodified protein.

    • Pool the pure fractions.

Characterization

The final conjugate should be thoroughly characterized to confirm its identity, purity, and the degree of PEGylation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure of the activated linkers and the final conjugate.

    • Benzyl-PEG18-tosylate: Expect characteristic aromatic proton signals from the tosyl group around 7.24-7.78 ppm and the benzyl group, along with the PEG backbone signal around 3.51 ppm. The methylene protons adjacent to the tosylate group will be shifted downfield.

    • Benzyl-PEG18-amine: The methylene protons adjacent to the newly formed amine will show a characteristic chemical shift.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the final conjugate.

    • Electrospray Ionization (ESI-MS) is suitable for both small molecules and proteins.

    • Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) is often used for larger molecules like proteins.

    • Fragmentation Analysis: For amine-containing conjugates, mass spectrometry can show characteristic fragmentation patterns, such as alpha-cleavage adjacent to the nitrogen atom.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For protein conjugates, SDS-PAGE provides a visual confirmation of successful conjugation, as the PEGylated protein will have a higher apparent molecular weight and thus migrate slower than the unconjugated protein.

Logical Relationship for Characterization

The following diagram illustrates the logical relationship between the synthesized compounds and the analytical techniques used for their characterization.

Characterization_Logic cluster_compounds Compounds cluster_techniques Analytical Techniques BnPEG_OH This compound HPLC HPLC BnPEG_OH->HPLC Purity assessment BnPEG_OTs Benzyl-PEG18-tosylate NMR NMR Spectroscopy BnPEG_OTs->NMR Confirms tosylation BnPEG_OTs->HPLC Purity assessment BnPEG_NHR Benzyl-PEG18-Amine Conjugate BnPEG_NHR->NMR Confirms amination MS Mass Spectrometry BnPEG_NHR->MS Confirms molecular weight BnPEG_NHR->HPLC Purity and quantification SDS_PAGE SDS-PAGE (for protein conjugates) BnPEG_NHR->SDS_PAGE Confirms conjugation and assesses purity

Caption: Logical relationship between compounds and analytical techniques.

Conclusion

This compound is a valuable tool in bioconjugation, offering a straightforward method for linking molecules of interest with a hydrophilic and biocompatible spacer. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively utilize this linker in their work, particularly in the rapidly advancing field of PROTAC development. Careful optimization of the activation, conjugation, and purification steps is essential for the successful synthesis of well-defined and highly pure bioconjugates.

References

Step-by-Step Guide for Incorporating Benzyl-PEG18-alcohol in Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG18-alcohol is a bifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and surface modification. It comprises a benzyl (Bn) protecting group on one terminus of a hydrophilic 18-unit polyethylene glycol (PEG) chain, and a reactive primary alcohol on the other. The PEG chain enhances the solubility and biocompatibility of the conjugated molecule, while the benzyl group provides a stable protecting group that can be selectively removed to reveal a reactive hydroxyl group. This hydroxyl group can then be further functionalized for covalent attachment to various molecules, including proteins, peptides, small molecule drugs, or surfaces.

These application notes provide a comprehensive guide for the incorporation of this compound into various experimental workflows. Detailed protocols for deprotection, activation, and conjugation are provided, along with methods for the characterization of the resulting conjugates.

Key Applications

  • Drug Delivery: this compound is a key component in the synthesis of Antibody-Drug Conjugates (ADCs). The PEG linker can improve the solubility of hydrophobic drug payloads and enhance the pharmacokinetic profile of the ADC. The defined length of the PEG chain allows for precise control over the drug-to-antibody ratio (DAR).

  • Bioconjugation: The terminal alcohol can be functionalized to react with various functional groups on biomolecules, such as amines and thiols, enabling the PEGylation of proteins, peptides, and oligonucleotides. This can improve their stability, reduce immunogenicity, and increase their circulation half-life.

  • Surface Modification: The hydrophilic PEG chain can be grafted onto surfaces to reduce non-specific protein adsorption, a critical requirement for biomedical devices, biosensors, and drug delivery nanoparticles.

Experimental Protocols

The incorporation of this compound typically involves a multi-step process: deprotection of the benzyl group, activation of the resulting primary alcohol, and subsequent conjugation to the molecule of interest.

Protocol 1: Deprotection of this compound

This protocol describes the removal of the benzyl protecting group via catalytic hydrogenolysis to yield the free primary alcohol (HO-PEG18-alcohol).

Materials:

  • This compound

  • Palladium on carbon (10 wt% Pd/C)

  • Anhydrous Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Inert gas (Argon or Nitrogen)

  • Filtration apparatus (e.g., Celite pad or syringe filter)

Procedure:

  • Dissolve this compound in anhydrous methanol or ethanol in a round-bottom flask under an inert atmosphere.

  • Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).

  • Purge the flask with hydrogen gas (a balloon filled with hydrogen is often sufficient for small-scale reactions).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material is consumed (typically 4-16 hours).

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite or a syringe filter to remove the Pd/C catalyst.

  • Wash the filter cake with methanol or ethanol to ensure complete recovery of the product.

  • Evaporate the solvent under reduced pressure to obtain the deprotected HO-PEG18-alcohol.

  • Confirm the identity and purity of the product by ¹H NMR and Mass Spectrometry.

Protocol 2: Activation of the Terminal Alcohol

The primary alcohol is not sufficiently reactive for direct conjugation and requires activation. This protocol describes the conversion of the alcohol to a more reactive intermediate, such as a tosylate or a p-nitrophenyl carbonate.

Activation as a Tosylate (for subsequent reaction with nucleophiles like amines):

Materials:

  • HO-PEG18-alcohol

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve HO-PEG18-alcohol (1 equivalent) and triethylamine (1.5-2 equivalents) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.2-1.5 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the activated Tosyl-PEG18-alcohol.

Activation as a p-Nitrophenyl (PNP) Carbonate (for subsequent reaction with amines):

Materials:

  • HO-PEG18-alcohol

  • p-Nitrophenyl chloroformate

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve HO-PEG18-alcohol (1 equivalent) in anhydrous DCM under an inert atmosphere.

  • Add pyridine or TEA (1.5-2 equivalents) to the solution and cool to 0 °C.

  • Slowly add a solution of p-nitrophenyl chloroformate (1.2-1.5 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the activated PEG18-PNP carbonate.

Protocol 3: Conjugation to an Amine-Containing Molecule (e.g., Protein)

This protocol describes the conjugation of the activated PEG linker to a primary amine, such as the lysine residues on an antibody.

Materials:

  • Activated PEG18 linker (e.g., Tosyl-PEG18-alcohol or PEG18-PNP carbonate)

  • Amine-containing molecule (e.g., antibody) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4-8.5)

  • Quenching solution (e.g., 1 M Tris or glycine)

  • Size-Exclusion Chromatography (SEC) column for purification

Procedure:

  • Prepare the antibody solution at a concentration of 5-10 mg/mL in the conjugation buffer.

  • Dissolve the activated PEG18 linker in a co-solvent such as DMSO or DMF.

  • Add the activated PEG linker solution to the antibody solution at a specific molar ratio (e.g., 5-20 fold molar excess of linker to antibody) to achieve the desired degree of PEGylation.

  • Gently mix and incubate the reaction at room temperature or 4 °C for 1-4 hours.

  • Quench the reaction by adding an excess of the quenching solution to react with any unreacted linker.

  • Purify the resulting PEGylated antibody from the unconjugated linker and other small molecules using a pre-equilibrated SEC column.

  • Collect the fractions containing the purified conjugate.

  • Concentrate the conjugate solution using an appropriate ultrafiltration device.

Characterization of Conjugates

Thorough characterization of the resulting conjugate is crucial to ensure its quality and functionality.

Determination of Purity and Identity
  • ¹H NMR Spectroscopy: To confirm the presence of the PEG chain and the conjugated molecule.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the molecular weight of the conjugate and confirm successful conjugation.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate and separate it from unconjugated starting materials.

Determination of Drug-to-Antibody Ratio (DAR)

For ADCs, determining the average number of drug molecules conjugated per antibody is a critical quality attribute.[1]

  • Hydrophobic Interaction Chromatography (HIC): A widely used method that separates ADC species based on the number of conjugated drug-linker moieties. The DAR is calculated as a weighted average of the peak areas corresponding to different drug-loaded species.[2]

  • Reversed-Phase HPLC (RP-HPLC): Can also be used to determine the DAR, particularly after enzymatic digestion of the ADC.

  • UV/Vis Spectroscopy: If the drug has a distinct UV absorbance, the DAR can be estimated by measuring the absorbance at two different wavelengths (e.g., 280 nm for the antibody and the specific wavelength for the drug).[1]

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis and characterization of Benzyl-PEG-alcohol derivatives and their conjugates. While the data is representative, specific values may vary depending on the exact reaction conditions and the properties of the conjugated molecule.

Table 1: Synthesis and Purity of Activated this compound Derivatives

ParameterTosylationPNP Carbonate Activation
Activating Agent p-Toluenesulfonyl chloride (TsCl)p-Nitrophenyl chloroformate
Base Triethylamine (TEA) or PyridinePyridine or Triethylamine (TEA)
Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Molar Excess of Reagents (to -OH) TsCl: 1.2 - 2.0 eq.TEA: 1.5 - 3.0 eq.PNP-chloroformate: 1.2 - 2.0 eq.Base: 1.5 - 3.0 eq.
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 12 - 24 hours12 - 24 hours
Typical Yield > 90%> 90%
Purity (by HPLC) > 95%> 95%

Table 2: Characterization of an Antibody-PEG18 Conjugate

Analytical MethodParameter MeasuredTypical Specification
Size-Exclusion Chromatography (SEC) Aggregate Content< 5%
Hydrophobic Interaction Chromatography (HIC) Average Drug-to-Antibody Ratio (DAR)3.5 - 4.5
Mass Spectrometry (MS) Molecular Weight ConfirmationConsistent with expected mass
Endotoxin Levels Endotoxin Units (EU/mg)< 0.5 EU/mg

Table 3: In-Vitro Assay Performance of an ADC with a PEG18 Linker (Hypothetical Data)

AssayParameterResult
Serum Stability Half-life in human serum (days)~7 days
Cellular Uptake (Flow Cytometry) % Internalization after 4h60 - 80%
Cytotoxicity Assay (MTT) IC₅₀ (nM)1 - 10 nM

Experimental Workflows and Signaling Pathways

Workflow for ADC Synthesis using this compound

ADC_Synthesis_Workflow cluster_0 Step 1: Linker Preparation cluster_1 Step 2: Antibody Conjugation This compound This compound Deprotection Deprotection This compound->Deprotection HO-PEG18-alcohol HO-PEG18-alcohol Deprotection->HO-PEG18-alcohol Activation Activation HO-PEG18-alcohol->Activation Activated-PEG18-linker Activated-PEG18-linker Activation->Activated-PEG18-linker Drug Conjugation Drug Conjugation Activated-PEG18-linker->Drug Conjugation Drug-PEG18-linker Drug-PEG18-linker Drug Conjugation->Drug-PEG18-linker Conjugation Conjugation Drug-PEG18-linker->Conjugation Antibody Antibody Antibody->Conjugation Purification Purification Conjugation->Purification ADC ADC Purification->ADC

Caption: Workflow for ADC synthesis.

General Signaling Pathway of ADC Action

ADC_Signaling_Pathway ADC in Circulation ADC in Circulation Target Cell Binding Target Cell Binding ADC in Circulation->Target Cell Binding Internalization (Endocytosis) Internalization (Endocytosis) Target Cell Binding->Internalization (Endocytosis) Lysosomal Trafficking Lysosomal Trafficking Internalization (Endocytosis)->Lysosomal Trafficking Drug Release Drug Release Lysosomal Trafficking->Drug Release Drug Action on Target Drug Action on Target Drug Release->Drug Action on Target Cell Death (Apoptosis) Cell Death (Apoptosis) Drug Action on Target->Cell Death (Apoptosis)

Caption: General signaling pathway of ADC action.

Conclusion

This compound is a valuable and versatile tool for researchers in drug development and bioconjugation. The protocols and data presented in these application notes provide a comprehensive guide for its successful incorporation into various research applications. Careful execution of the described procedures and thorough characterization of the resulting conjugates are essential for obtaining reliable and reproducible results. The use of well-defined PEG linkers like this compound will continue to play a crucial role in the development of next-generation therapeutics with improved efficacy and safety profiles.

References

Application Notes and Protocols for Benzyl-PEG18-alcohol Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the conjugation of Benzyl-PEG18-alcohol. Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of peptides, proteins, and small molecules.[1] The covalent attachment of PEG chains can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, enhancing solubility, reducing immunogenicity, and protecting against proteolytic degradation.[1][2] this compound is a versatile linker molecule used in pharmaceutical research and development, featuring a stable benzyl protecting group and a reactive primary alcohol for conjugation.[3][4]

Key Advantages of this compound in Bioconjugation:

  • Enhanced Hydrophilicity: The PEG chain improves the solubility of hydrophobic molecules, reducing aggregation.

  • Improved Pharmacokinetics: The increased size of the PEGylated molecule can lead to a longer circulation half-life.

  • Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from the immune system.

  • Controlled Conjugation: The benzyl protecting group allows for selective reaction at the terminal hydroxyl group.

Experimental Protocols

The terminal hydroxyl group of this compound is not highly reactive on its own and typically requires activation or reaction with an activated coupling partner. Two common conjugation strategies are detailed below: esterification with a carboxylic acid and activation of the alcohol for reaction with an amine.

Protocol 1: Esterification with a Carboxylic Acid via EDC/NHS Coupling

This protocol describes the conjugation of this compound to a molecule containing a carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

  • This compound

  • Carboxylic acid-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or Argon gas supply

Procedure:

  • Dissolution: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-containing molecule (1.0 equivalent), EDC (1.5 equivalents), and NHS (1.5 equivalents) in anhydrous DCM or DMF.

  • Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid by forming an NHS ester.

  • Addition of this compound: Add this compound (1.0 equivalent) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress using an appropriate analytical method such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench any remaining active ester with a small amount of water.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by preparative reverse-phase HPLC to isolate the desired Benzyl-PEG18-conjugate.

Quantitative Data Summary: Esterification

ParameterValue/Range
Molar Ratio (Carboxylic Acid:EDC:NHS)1 : 1.5 : 1.5
Molar Ratio (Activated Acid:this compound)1 : 1
Reaction Time4 - 24 hours
Reaction TemperatureRoom Temperature
Typical Purity (Post-Purification)>95% (by HPLC)
Protocol 2: Activation of this compound and Conjugation to an Amine

This protocol involves a two-step process: first, the activation of the terminal hydroxyl group of this compound with p-nitrophenyl chloroformate, followed by conjugation to a molecule containing a primary amine.

Part A: Activation of this compound

Materials:

  • This compound

  • p-Nitrophenyl chloroformate

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Dry round-bottom flask

  • Nitrogen or Argon gas supply

  • Cold diethyl ether

Procedure:

  • Dissolution: Dissolve this compound (1.0 equivalent) in anhydrous DCM in a dry round-bottom flask under an inert atmosphere.

  • Addition of Base: Add pyridine (1.5 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Activation: Slowly add a solution of p-nitrophenyl chloroformate (1.2 equivalents) in anhydrous DCM to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 12-16 hours with continuous stirring.

  • Work-up:

    • Wash the reaction mixture with a 10% aqueous solution of sodium bicarbonate, followed by a 10% aqueous solution of citric acid, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the solution and concentrate it under reduced pressure using a rotary evaporator.

  • Precipitation and Isolation:

    • Precipitate the activated PEG by adding cold diethyl ether.

    • Collect the precipitate by filtration and dry it under vacuum. The resulting activated Benzyl-PEG18-p-nitrophenyl carbonate can be stored under an inert atmosphere at -20°C.

Part B: Conjugation to an Amine-Containing Molecule

Materials:

  • Activated Benzyl-PEG18-p-nitrophenyl carbonate

  • Amine-containing molecule (e.g., peptide)

  • 0.1 M Sodium bicarbonate buffer (pH 8.5) or other suitable buffer

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolution: Dissolve the amine-containing molecule (1.0 equivalent) in a suitable buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.5).

  • Addition of Activated PEG: Add the activated Benzyl-PEG18-p-nitrophenyl carbonate (1.5-3 equivalents) to the solution. The activated PEG can be added as a solid or dissolved in a small amount of a water-miscible solvent like DMF.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by RP-HPLC.

  • Purification: Purify the resulting PEGylated conjugate by size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC) to remove unreacted PEG and other impurities.

Quantitative Data Summary: Amine Conjugation

ParameterValue/Range
Activation Step
Molar Ratio (PEG-OH:Pyridine:p-NP chloroformate)1 : 1.5 : 1.2
Reaction Time12 - 16 hours
Conjugation Step
Molar Ratio (Amine:Activated PEG)1 : 1.5-3
Reaction Time4 - 12 hours
Reaction pH~8.5

Characterization of Benzyl-PEG18-Conjugate

The purity and identity of the final conjugate should be confirmed using appropriate analytical techniques.

Characterization Methods

Analytical MethodPurposeKey Observations
¹H NMR Spectroscopy Structural confirmation and purity assessment.Confirm the presence of signals from both the benzyl group, the PEG backbone, and the conjugated molecule in the correct integration ratios.
Mass Spectrometry (MALDI-TOF or ESI) Confirm the molecular weight of the conjugate.The observed molecular weight should correspond to the sum of the molecular weights of this compound and the conjugated molecule, minus the mass of water (for esterification).
HPLC (RP-HPLC or SEC) Assess purity and monitor reaction progress.A single major peak should be observed for the purified conjugate, with a different retention time from the starting materials.

Visualizations

Experimental Workflow for this compound Conjugation

experimental_workflow cluster_esterification Protocol 1: Esterification cluster_amine Protocol 2: Amine Coupling cluster_characterization Characterization p1_start Carboxylic Acid + EDC/NHS p1_activation Activation (NHS Ester Formation) p1_start->p1_activation p1_add_peg Add Benzyl-PEG18-OH p1_activation->p1_add_peg p1_reaction Conjugation Reaction p1_add_peg->p1_reaction p1_purify Purification (HPLC/Column) p1_reaction->p1_purify p1_end Ester-Linked Conjugate p1_purify->p1_end char_nmr NMR p1_end->char_nmr char_ms Mass Spec p1_end->char_ms char_hplc HPLC p1_end->char_hplc p2_start Benzyl-PEG18-OH + p-NP Chloroformate p2_activation PEG Activation p2_start->p2_activation p2_add_amine Add Amine-Molecule p2_activation->p2_add_amine p2_reaction Conjugation Reaction p2_add_amine->p2_reaction p2_purify Purification (HPLC/SEC) p2_reaction->p2_purify p2_end Amide-Linked Conjugate p2_purify->p2_end p2_end->char_nmr p2_end->char_ms p2_end->char_hplc

Caption: General workflows for this compound conjugation.

Logical Relationship of PEGylation Benefits

pegylation_benefits pegylation PEGylation hydro_size Increased Hydrodynamic Size pegylation->hydro_size solubility Enhanced Solubility pegylation->solubility shielding Steric Shielding pegylation->shielding pk_profile Improved PK Profile hydro_size->pk_profile aggregation Reduced Aggregation solubility->aggregation immunogenicity Reduced Immunogenicity shielding->immunogenicity degradation Protection from Proteolysis shielding->degradation

Caption: Benefits of PEGylation on therapeutic molecules.

References

Application Notes and Protocols for PROTAC Synthesis Utilizing a PEG18 Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Role of the PEG18 Linker

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] These heterobifunctional molecules consist of two key components: a "warhead" that binds to the protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase, as well as the overall physicochemical properties of the molecule.[3]

Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity, biocompatibility, and tunable length.[4] A PEG18 linker, composed of 18 ethylene glycol units, offers significant length and flexibility. This can be particularly advantageous when the binding sites on the target protein and the E3 ligase are far apart or require a specific orientation for the formation of a productive ternary complex.[] The hydrophilic nature of the PEG18 linker can also improve the aqueous solubility and cell permeability of the PROTAC, which are often challenges for these large molecules.

Data Presentation: Efficacy of PROTACs with PEG-based Linkers

The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). Lower DC50 values indicate higher potency, while higher Dmax values indicate greater efficacy. The following tables provide examples of quantitative data for PROTACs utilizing PEG-based linkers.

PROTAC NameTarget ProteinE3 Ligase LigandLinker CompositionCell LineDC50 (nM)Dmax (%)
Compound 9 Bruton's Tyrosine Kinase (BTK)Pomalidomide (CRBN)18-atom PEG-basedRamos~6>90
Hypothetical BRD4 Degrader Bromodomain-containing protein 4 (BRD4)Pomalidomide (CRBN)HO-PEG18-OHHeLa1095

Table 1: Examples of in vitro degradation data for PROTACs with PEG-based linkers. Data for Compound 9 is from a published study. Data for the hypothetical BRD4 degrader is illustrative.

Signaling Pathways and Experimental Workflows

PROTACs can be designed to target a wide variety of proteins involved in various signaling pathways implicated in diseases such as cancer. The degradation of a key protein in a signaling cascade can lead to the downregulation of that pathway and subsequent therapeutic effects.

Below are diagrams illustrating the general mechanism of PROTAC action and a common experimental workflow for evaluating PROTAC efficacy.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Proteasome Proteasome POI->Proteasome Degradation E3->POI Ubiquitination Ub Ubiquitin

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation cluster_characterization Biophysical Characterization s1 Synthesize/Acquire Warhead, Linker, E3 Ligand s2 Couple Warhead to PEG18 Linker s1->s2 s3 Couple E3 Ligand to Warhead-Linker s2->s3 s4 Purify and Characterize PROTAC s3->s4 e1 Cell Culture and Treatment with PROTAC s4->e1 c1 Ternary Complex Formation Assays (e.g., SPR, ITC) s4->c1 e2 Cell Lysis and Protein Quantification e1->e2 e3 Western Blot Analysis e2->e3 e4 Data Analysis (DC50, Dmax) e3->e4 c2 Binding Affinity Measurement c1->c2

Caption: A generalized workflow for the synthesis and evaluation of a PROTAC.

Experimental Protocols

The following are detailed protocols for the synthesis and evaluation of a PROTAC utilizing a PEG18 linker.

Protocol 1: Synthesis of a PROTAC with a HO-PEG18-OH Linker

This protocol describes a representative synthetic route for a PROTAC. The specific chemistry will depend on the functional groups available on the target and E3 ligase ligands. Common coupling reactions include amide bond formation and click chemistry.

Materials:

  • HO-PEG18-OH linker

  • Warhead (ligand for POI) with a suitable functional group (e.g., carboxylic acid, amine, alkyne, or azide)

  • E3 ligase ligand (e.g., pomalidomide derivative) with a suitable functional group

  • Coupling reagents (e.g., HATU, HOBt, EDC for amide coupling; copper(I) catalyst for click chemistry)

  • Bases (e.g., DIPEA, triethylamine)

  • Solvents (e.g., DMF, DMSO, DCM)

  • Purification supplies (e.g., silica gel for column chromatography, preparative HPLC system)

Procedure:

  • Functionalization of the PEG18 Linker (if necessary):

    • If starting with HO-PEG18-OH, one hydroxyl group may need to be selectively protected (e.g., with a Boc group) or activated (e.g., by tosylation) to allow for sequential coupling.

  • Coupling of the First Ligand (Warhead):

    • Amide Coupling: Dissolve the warhead (if it has a carboxylic acid) and the mono-protected/activated PEG18 linker in an anhydrous solvent like DMF. Add the coupling reagents (e.g., HATU and DIPEA) and stir the reaction at room temperature. Monitor the reaction progress by LC-MS.

    • Click Chemistry: If the warhead has an alkyne and the linker has an azide (or vice versa), dissolve both components in a suitable solvent mixture (e.g., t-BuOH/H2O). Add a copper(I) catalyst (e.g., copper(II) sulfate and sodium ascorbate). Stir at room temperature.

  • Purification of the Intermediate:

    • Once the first coupling reaction is complete, purify the warhead-linker intermediate using an appropriate method, such as flash column chromatography or preparative HPLC.

  • Deprotection of the Linker (if necessary):

    • If a protecting group was used on the linker, deprotect it using standard conditions (e.g., TFA for a Boc group).

  • Coupling of the Second Ligand (E3 Ligase Ligand):

    • Perform the second coupling reaction using a similar procedure as in step 2, reacting the purified warhead-linker intermediate with the E3 ligase ligand.

  • Final Purification and Characterization:

    • Purify the final PROTAC molecule using preparative HPLC.

    • Confirm the structure and purity of the final product using NMR, high-resolution mass spectrometry (HRMS), and analytical HPLC.

Protocol 2: Determination of DC50 and Dmax by Western Blotting

This protocol outlines the steps for quantifying the degradation of the target protein in cells treated with the synthesized PROTAC.

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC compound and vehicle control (e.g., DMSO)

  • Cell culture reagents

  • Ice-cold phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (e.g., ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate the cells at an appropriate density in multi-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium.

    • Treat the cells with a range of PROTAC concentrations (e.g., from 0.1 nM to 10 µM) for a specific duration (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer and collect the lysates.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control for each PROTAC concentration.

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Protocol 3: Ternary Complex Formation Assays

Assessing the formation of the ternary complex is crucial for understanding the mechanism of action of a PROTAC. Several biophysical techniques can be used for this purpose.

  • Surface Plasmon Resonance (SPR): This technique can be used to measure the binding kinetics and affinity of the PROTAC to the POI and the E3 ligase, as well as the formation of the ternary complex.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes upon binding, providing thermodynamic parameters of the binary and ternary complex formation.

  • Fluorescence Polarization (FP): FP assays can be designed to measure the binding of the PROTAC to fluorescently labeled POI or E3 ligase, and the subsequent formation of the ternary complex.

The specific protocols for these assays will depend on the instrument and the specific proteins and PROTAC being studied.

Conclusion

The use of a PEG18 linker in PROTAC design offers several advantages, including increased length and flexibility to facilitate ternary complex formation, as well as improved solubility and cell permeability. The protocols provided in these application notes offer a comprehensive guide for the synthesis and evaluation of PROTACs utilizing a PEG18 linker. Careful optimization of the synthetic route and rigorous biological and biophysical characterization are essential for the development of potent and effective protein degraders.

References

Application Notes and Protocols for Benzyl-PEG18-alcohol in the Development of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Benzyl-PEG18-alcohol as a hydrophilic linker in the development of antibody-drug conjugates (ADCs). This document details the rationale for using a mid-length polyethylene glycol (PEG) linker, protocols for conjugation and characterization, and the mechanisms of action of common ADC payloads.

Introduction to this compound in ADCs

Antibody-drug conjugates are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic agent. The linker molecule that connects these two components is critical to the success of the ADC, influencing its stability, solubility, pharmacokinetics, and efficacy.

This compound is a heterobifunctional linker precursor featuring a polyethylene glycol chain of 18 units. The benzyl ether serves as a protecting group for a terminal alcohol, allowing for sequential activation and conjugation. The PEG chain itself offers several key advantages in ADC design:

  • Enhanced Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation of the final ADC, particularly at higher drug-to-antibody ratios (DARs). The hydrophilic PEG18 chain improves the overall solubility of the ADC, mitigating aggregation and improving its biophysical properties.

  • Improved Pharmacokinetics: The PEG moiety increases the hydrodynamic radius of the ADC, which can reduce renal clearance and extend its plasma half-life. This prolonged circulation time can lead to greater accumulation of the ADC in tumor tissues.

  • Biocompatibility: PEG is a well-established biocompatible polymer with low immunogenicity, which can help to reduce the potential for immune responses against the linker-drug conjugate.

  • Defined Spacer Length: The monodisperse nature of the PEG18 linker provides a precise and defined spacer between the antibody and the payload. This can be important for optimizing the interaction of the antibody with its target antigen and ensuring efficient release of the payload.

The mid-length of the PEG18 chain is thought to provide a balance between the benefits of PEGylation and the potential for reduced in vitro potency that can be observed with very long PEG linkers.

Data Presentation

Table 1: In Vitro Cytotoxicity of HER2-Targeted Affibody-MMAE Conjugates with Different PEG Linkers [1]

ConjugateLinker CompositionTarget Cell LineIC50 (nM)Fold Change in Potency vs. No PEG
HMNon-PEGylated (SMCC)NCI-N87 (HER2-positive)4.941.0
HP4KM4 kDa PEGNCI-N87 (HER2-positive)31.96.5-fold decrease
HP10KM10 kDa PEGNCI-N87 (HER2-positive)111.322.5-fold decrease
HMNon-PEGylated (SMCC)BT-474 (HER2-positive)2.481.0
HP4KM4 kDa PEGBT-474 (HER2-positive)26.210.6-fold decrease
HP10KM10 kDa PEGBT-474 (HER2-positive)83.533.7-fold decrease

Table 2: In Vivo Efficacy of HER2-Targeted Affibody-MMAE Conjugates in an NCI-N87 Xenograft Model [1]

Treatment Group (1.5 mg/kg)Mean Tumor Volume (mm³) on Day 25Tumor Growth Inhibition vs. PBS
PBS (Control)~1000-
HM (No PEG)~40060%
HP4KM (4 kDa PEG)~25075%
HP10KM (10 kDa PEG)~15085%

Experimental Protocols

The following protocols are adapted from established methods for the synthesis and characterization of ADCs using Benzyl-PEG-alcohol linkers and provide a general framework for the use of this compound.

Protocol 1: Deprotection of this compound

The benzyl protecting group is removed by catalytic hydrogenolysis to yield the free primary alcohol.

Materials:

  • This compound

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol (MeOH), anhydrous

  • Hydrogen gas (H₂)

  • Inert gas (Argon or Nitrogen)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve this compound in anhydrous methanol in a round-bottom flask under an inert atmosphere.

  • Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the starting material).

  • Purge the flask with hydrogen gas and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with methanol to ensure complete recovery.

  • Evaporate the solvent under reduced pressure to obtain the deprotected PEG18-alcohol.

  • Confirm the identity and purity of the product by NMR and MS analysis.

Protocol 2: Activation of PEG18-alcohol and Conjugation to a Cytotoxic Payload

The primary alcohol of the deprotected PEG linker is activated to facilitate conjugation to an amine-containing payload (e.g., MMAE). This protocol describes activation via a p-nitrophenyl (PNP) carbonate.

Materials:

  • Deprotected PEG18-alcohol

  • p-Nitrophenyl chloroformate

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Cytotoxic payload with a free amine (e.g., MMAE)

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

Procedure:

Part A: Activation of PEG18-alcohol

  • Dissolve the deprotected PEG18-alcohol in anhydrous DCM under an inert atmosphere.

  • Add pyridine or TEA (1.5-2 equivalents) to the solution and cool to 0°C.

  • Slowly add a solution of p-nitrophenyl chloroformate (1.2-1.5 equivalents) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the activated PEG18-PNP carbonate.

Part B: Conjugation to Payload

  • Dissolve the activated PEG18-PNP carbonate and the amine-containing payload (e.g., MMAE) in anhydrous DMF.

  • Add DIPEA (2-3 equivalents) to the solution and stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere.

  • Monitor the formation of the PEG18-payload conjugate by LC-MS.

  • Purify the product by reversed-phase HPLC to obtain the pure drug-linker conjugate.

  • Lyophilize the pure fractions to obtain the PEG18-payload conjugate as a solid.

Protocol 3: Conjugation of the Drug-Linker to the Antibody

This protocol describes the conjugation of the purified drug-linker to lysine residues of the antibody via an NHS ester.

Materials:

  • PEG18-payload conjugate with a terminal carboxylic acid (this may require an alternative activation strategy for the PEG-alcohol or a different starting PEG linker)

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Conjugation buffer (e.g., borate buffer, pH 8.5)

  • Quenching solution (e.g., Tris or glycine)

  • Desalting columns or Size Exclusion Chromatography (SEC) system

Procedure:

  • Activate the carboxylic acid of the PEG18-payload conjugate by reacting it with EDC and NHS in an appropriate solvent (e.g., DMF or DMSO) to form an NHS ester.

  • Prepare the antibody solution at a concentration of 5-10 mg/mL in the conjugation buffer.

  • Add the activated drug-linker solution to the antibody solution at a specific molar ratio (e.g., 5-10 fold molar excess) to achieve the desired DAR. The final concentration of the organic solvent should not exceed 10% (v/v).

  • Gently mix and incubate the reaction at room temperature or 4°C for 1-4 hours.

  • Quench the reaction by adding an excess of the quenching solution.

  • Purify the resulting ADC from unconjugated drug-linker and other small molecules using a pre-equilibrated SEC column.

  • Collect the fractions containing the purified ADC.

  • Concentrate the ADC solution and determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm). Store the ADC at 2-8°C or frozen at -20°C or -80°C.

Protocol 4: Characterization of the ADC

Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)-HPLC

  • System: HPLC system with a HIC column.

  • Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7).

  • Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7).

  • Gradient: A decreasing salt gradient from Mobile Phase A to Mobile Phase B.

  • Detection: UV absorbance at 280 nm.

  • Calculation: The DAR is calculated as a weighted average of the peak areas corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.).

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed target cancer cells in a 96-well plate and incubate for 24 hours.

  • Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload.

  • Incubation: Incubate for 72-96 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours.

  • Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Visualizations

General ADC Mechanism of Action

ADC_Mechanism cluster_blood Bloodstream cluster_cell Target Cancer Cell ADC ADC in Circulation Receptor Tumor Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release Apoptosis Apoptosis Payload->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action for an antibody-drug conjugate (ADC).

ADC Synthesis Workflow

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Synthesis cluster_adc_assembly ADC Assembly & Purification start This compound deprotection Deprotection (Hydrogenolysis) start->deprotection activation Alcohol Activation (e.g., PNP-carbonate) deprotection->activation payload_conjugation Conjugation to Payload activation->payload_conjugation drug_linker Purified Drug-Linker payload_conjugation->drug_linker adc_conjugation Conjugation to Antibody drug_linker->adc_conjugation Activated Drug-Linker antibody Antibody antibody->adc_conjugation purification Purification (SEC) adc_conjugation->purification final_adc Characterized ADC purification->final_adc

Caption: Experimental workflow for ADC synthesis using this compound.

Signaling Pathway: Microtubule Inhibitor Payload (e.g., MMAE)

MMAE_Pathway cluster_apoptosis Intrinsic Apoptosis Pathway MMAE MMAE Payload (Released in cell) Tubulin Tubulin Dimers MMAE->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits G2M G2/M Phase Arrest Microtubules->G2M Disruption leads to BaxBak Pro-apoptotic (Bax, Bak) G2M->BaxBak Induces Bcl2 Anti-apoptotic (Bcl-2, Bcl-xL) Bcl2->BaxBak Inhibits Mito Mitochondrial Outer Membrane Permeabilization BaxBak->Mito Causes CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 CellDeath Apoptosis Casp3->CellDeath SN38_Pathway cluster_ddr DNA Damage Response (DDR) SN38 SN-38 Payload (Released in nucleus) Topo1 Topoisomerase I-DNA Complex SN38->Topo1 Stabilizes DSB DNA Double-Strand Breaks (during S-phase) Topo1->DSB Causes ATM_ATR Sensor Kinases (ATM/ATR) DSB->ATM_ATR Activates p53 p53 Activation ATM_ATR->p53 Chk Checkpoint Kinases (Chk1/Chk2) ATM_ATR->Chk CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis p53-mediated Apoptosis p53->Apoptosis Chk->CellCycleArrest

References

Purifying Benzyl-PEG18-alcohol Reaction Products: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of Benzyl-PEG18-alcohol and its reaction products. The methodologies outlined are designed to ensure high purity of the final product, a critical requirement for applications in research, drug development, and bioconjugation.

Introduction

This compound is a valuable heterobifunctional linker commonly used in bioconjugation and drug delivery. The synthesis of this reagent can result in a mixture of the desired product, unreacted starting materials, and side products. Effective purification is therefore essential to isolate the target molecule with high purity. This guide details two primary purification strategies: flash column chromatography and preparative reverse-phase high-performance liquid chromatography (RP-HPLC), preceded by a general liquid-liquid extraction workup.

Potential Impurities in this compound Synthesis

Understanding the potential impurities is key to developing an effective purification strategy. The primary impurities in a typical this compound synthesis include:

  • Unreacted PEG18-diol: The starting material that has not been benzylated.

  • Dibenzylated PEG18: A byproduct where both ends of the PEG18-diol have been benzylated.

  • Benzyl bromide/chloride and Benzyl alcohol: Residual reagents from the benzylation reaction.

  • Other reaction-related impurities: Depending on the specific synthetic route, other minor impurities may be present.

Purification Strategies

A multi-step approach is often the most effective way to achieve high purity. This typically involves an initial workup using liquid-liquid extraction followed by one or more chromatographic steps.

Liquid-Liquid Extraction (Aqueous Workup)

This initial step aims to remove a significant portion of inorganic salts and water-soluble impurities.

Flash Column Chromatography

Flash chromatography on silica gel is a common and effective method for a primary purification step. It separates compounds based on their polarity.

Preparative Reverse-Phase HPLC (RP-HPLC)

For applications requiring the highest purity, preparative RP-HPLC is the method of choice. This technique separates molecules based on their hydrophobicity.

Data Presentation

The following table summarizes the expected outcomes from the different purification methods. The data is representative and may vary based on the initial crude purity and specific experimental conditions.

Purification MethodKey Separation PrincipleTypical Purity AchievedTypical YieldPrimary Impurities Removed
Liquid-Liquid Extraction Partitioning between immiscible solvents40-60%>90%Inorganic salts, highly polar impurities
Flash Column Chromatography Polarity>95%70-90%Unreacted PEG18-diol, dibenzylated PEG18
Preparative RP-HPLC Hydrophobicity>99%80-95% (post-chromatography)Closely related structural isomers, residual impurities

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction Workup
  • Reaction Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.

  • Solvent Removal: If the reaction was performed in a volatile organic solvent (e.g., THF), remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction:

    • Dissolve the crude residue in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

    • Wash the organic layer with a 5% aqueous sodium bicarbonate solution to neutralize and remove any acidic impurities.

    • Separate the organic layer and wash it with brine (saturated aqueous NaCl solution) to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Column Preparation:

    • Select a silica gel column of an appropriate size for the amount of crude material.

    • Pack the column using a slurry of silica gel in a non-polar solvent (e.g., hexanes or a low percentage of ethyl acetate in hexanes).

  • Sample Loading:

    • Dissolve the crude product from the extraction step in a minimal amount of the initial mobile phase.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and loading the dried powder onto the top of the column.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., 100% DCM or a mixture of hexanes and ethyl acetate).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as methanol or ethyl acetate. A typical gradient could be from 0% to 10% methanol in DCM.[1]

    • The less polar dibenzylated byproduct will elute first, followed by the desired monosubstituted this compound. The more polar, unreacted PEG18-diol will elute last or remain on the column.

  • Fraction Collection and Analysis:

    • Collect fractions throughout the elution process.

    • Analyze the fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: High-Purity Purification by Preparative RP-HPLC
  • System Preparation:

    • Equilibrate a C18 preparative HPLC column with the initial mobile phase composition.

  • Sample Preparation:

    • Dissolve the partially purified product from flash chromatography in a minimal amount of the initial mobile phase. Ensure the sample is fully dissolved and filtered to remove any particulates.

  • Chromatographic Conditions:

    • Column: C18 preparative column (e.g., 10 µm particle size, 250 x 21.2 mm).[1]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1]

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[1]

    • Gradient: A linear gradient from 30% B to 70% B over 30 minutes is a good starting point and should be optimized based on analytical HPLC results.[1]

    • Flow Rate: 15-20 mL/min.

    • Detection: UV at 254 nm (for the benzyl group).

  • Injection and Fraction Collection:

    • Inject the prepared sample onto the equilibrated column.

    • Collect fractions corresponding to the main product peak.

  • Purity Analysis and Product Isolation:

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Combine the pure fractions and remove the solvents by lyophilization or rotary evaporation to obtain the final high-purity product.

Visualizations

The following diagrams illustrate the workflows for the purification of this compound reaction products.

PurificationWorkflow Crude Crude Reaction Mixture Extraction Liquid-Liquid Extraction Crude->Extraction Initial Cleanup FlashChrom Flash Column Chromatography Extraction->FlashChrom Primary Purification RPHPLC Preparative RP-HPLC FlashChrom->RPHPLC High-Purity Polish PureProduct High-Purity This compound RPHPLC->PureProduct

Caption: General purification workflow for this compound.

FlashChromatographyWorkflow Start Start PrepColumn Prepare Silica Gel Column Start->PrepColumn LoadSample Load Crude Sample PrepColumn->LoadSample Elute Elute with Solvent Gradient LoadSample->Elute CollectFractions Collect Fractions Elute->CollectFractions Analyze Analyze Fractions (TLC/HPLC) CollectFractions->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate End Purified Product Evaporate->End RPHPLCWorkflow Start Start Equilibrate Equilibrate C18 Column Start->Equilibrate PrepSample Prepare & Filter Sample Equilibrate->PrepSample Inject Inject Sample PrepSample->Inject RunGradient Run Gradient Elution Inject->RunGradient CollectPeak Collect Product Peak RunGradient->CollectPeak AnalyzePurity Analyze Purity (Analytical HPLC) CollectPeak->AnalyzePurity PoolAndLyophilize Pool Pure Fractions & Lyophilize AnalyzePurity->PoolAndLyophilize Confirm Purity >99% End High-Purity Product PoolAndLyophilize->End

References

Application of Benzyl-PEG18-alcohol in Targeted Protein Degradation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution.[1] These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs).[2] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[3]

The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties such as solubility and cell permeability.[4][5] Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their hydrophilicity, biocompatibility, and the ability to systematically vary their length.

Benzyl-PEG18-alcohol is a long-chain, flexible, and hydrophilic linker that provides significant spatial separation between the target-binding and E3 ligase-recruiting ligands. This extended length can be advantageous for optimizing the geometry of the ternary complex, which is crucial for efficient ubiquitination and subsequent degradation of the target protein. The terminal alcohol group on this compound allows for versatile chemical modification and conjugation to either the POI ligand or the E3 ligase ligand during PROTAC synthesis.

These application notes provide detailed protocols for the synthesis and evaluation of PROTACs utilizing a this compound linker, along with representative data to guide researchers in this field.

Signaling Pathway and Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome. This "event-driven" pharmacology distinguishes PROTACs from traditional "occupancy-driven" inhibitors, as they can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound linker) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Data Presentation: Quantitative Comparison of PROTAC Performance

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, which is quantified by the DC50 (the concentration of PROTAC that results in 50% degradation) and Dmax (the maximum percentage of protein degradation achieved) values. The following tables present hypothetical yet representative data for a series of PROTACs targeting Bromodomain-containing protein 4 (BRD4), illustrating the impact of the this compound linker.

Table 1: In Vitro Degradation of BRD4 by PROTACs with Different Linkers

PROTAC IDLinker CompositionDC50 (nM)Dmax (%)
PROTAC-AAlkyl Chain (12 atoms)15085
PROTAC-BThis compound 25 >95
PROTAC-CRigid Piperazine-based8090

Table 2: Cellular Viability (IC50) in a BRD4-dependent Cancer Cell Line

CompoundTargetIC50 (nM)
Target Ligand (JQ1)BRD4 (Inhibition)120
PROTAC-BBRD4 (Degradation)15
Vehicle Control->10,000

Experimental Protocols

PROTAC Synthesis using this compound

This protocol describes a general two-step synthesis of a PROTAC where the this compound linker is first attached to the E3 ligase ligand (e.g., pomalidomide), followed by conjugation to the POI-binding ligand.

PROTAC_Synthesis_Workflow start Start Materials: - this compound - E3 Ligase Ligand (amine) - POI Ligand (acid) step1 Step 1: Activate Linker (e.g., Tosylation) start->step1 step2 Step 2: Couple Linker to E3 Ligase Ligand step1->step2 step3 Step 3: Couple Linker-E3 to POI Ligand step2->step3 end Final PROTAC Molecule step3->end

Caption: General workflow for PROTAC synthesis.

Step 1: Activation of this compound (Tosylation)

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.5 eq) to the solution.

  • Cool the reaction mixture to 0°C.

  • Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.2 eq) in anhydrous DCM.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until completion.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield Benzyl-PEG18-OTs.

Step 2: Coupling of Activated Linker to E3 Ligase Ligand

  • Dissolve the amine-containing E3 ligase ligand (e.g., pomalidomide derivative) (1.0 eq) and Benzyl-PEG18-OTs (1.1 eq) in anhydrous dimethylformamide (DMF).

  • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the reaction at 60°C overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by flash column chromatography or preparative HPLC to obtain the E3 ligase ligand-linker conjugate.

Step 3: Coupling to POI Ligand

  • Dissolve the POI ligand containing a carboxylic acid (1.0 eq), the E3 ligase ligand-PEG18-Benzyl conjugate (1.0 eq), and a coupling agent such as HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Purify the final PROTAC molecule by preparative HPLC.

In Vitro Protein Degradation Assay (Western Blot)

This protocol is for determining the DC50 and Dmax of a PROTAC.

Materials:

  • Cell line of interest

  • PROTAC stock solution (in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Seeding: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using a chemiluminescence substrate and capture the image.

    • Strip the membrane and re-probe for the loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation versus the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Ternary Complex Formation Assay (In Vitro Pull-down)

This assay confirms the ability of the PROTAC to induce the formation of a ternary complex between the POI and the E3 ligase.

Materials:

  • Purified recombinant POI (e.g., His-tagged)

  • Purified recombinant E3 ligase complex (e.g., VHL/Elongin B/Elongin C)

  • PROTAC

  • Affinity beads for the tagged protein (e.g., Ni-NTA agarose for His-tagged POI)

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Complex Formation: In a microcentrifuge tube, incubate the His-tagged POI, the E3 ligase complex, and the PROTAC at various concentrations (or a fixed optimal concentration) in binding buffer for 2-4 hours at 4°C. Include controls without the PROTAC and without the E3 ligase.

  • Pull-down: Add Ni-NTA agarose beads to each tube and incubate for another 1-2 hours at 4°C with gentle rotation to capture the His-tagged POI and any interacting proteins.

  • Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specific binders.

  • Elution: Elute the protein complexes from the beads using an elution buffer (e.g., containing imidazole).

  • Analysis: Analyze the eluted fractions by SDS-PAGE and Western blotting using antibodies against the POI and a component of the E3 ligase complex. An increased amount of the E3 ligase in the elution fraction in the presence of the PROTAC indicates ternary complex formation.

Cell Viability Assay

This assay determines the effect of POI degradation on cell proliferation and viability.

Materials:

  • Cell line of interest

  • PROTAC

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for a desired period (e.g., 72 hours).

  • Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.

Conclusion

This compound serves as a valuable and versatile linker for the construction of highly effective PROTACs. Its extended length and flexibility can facilitate the formation of a stable and productive ternary complex, leading to potent and efficient degradation of the target protein. The protocols outlined in these application notes provide a robust framework for the synthesis and comprehensive evaluation of PROTACs incorporating this linker, enabling researchers to advance their targeted protein degradation programs. The systematic evaluation of linker properties, as demonstrated through the provided data tables and experimental workflows, is essential for the rational design and optimization of next-generation protein degraders.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Benzyl-PEG18-alcohol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Benzyl-PEG18-alcohol reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low reaction yields. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

My this compound synthesis is resulting in a low yield. What are the most common causes?

Low yields in this compound synthesis can stem from several factors throughout the experimental workflow. The most common culprits include incomplete reactions, the presence of side reactions, and loss of product during purification.[1] It is also crucial to ensure the quality and purity of your starting materials, as contaminants can significantly hinder reaction efficiency. To systematically troubleshoot, it is recommended to analyze each stage of your process, from reactant preparation to final product isolation.

How can I determine if my reaction has gone to completion?

Monitoring the reaction progress is critical. Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to track the consumption of the starting materials (PEG18-alcohol and the benzylating agent) and the formation of the desired this compound product.[1] For HPLC analysis, a reverse-phase column can be effective for separating the more hydrophobic this compound from the more hydrophilic PEG18-alcohol starting material. The disappearance of the limiting reagent is a strong indicator of reaction completion.

What are the potential side reactions that could be reducing my yield?

Several side reactions can compete with the desired benzylation of the PEG18-alcohol, leading to a lower yield of the final product.

  • Hydrolysis: Water in the reaction mixture can hydrolyze the benzylating agent. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Formation of Dibenzyl Ether: This can occur, especially if using benzyl chloride under alkaline conditions.[2]

  • Oxidation of Benzyl Alcohol: If benzyl alcohol is used as a starting material, it can be oxidized to benzaldehyde, especially at higher temperatures or in the presence of oxidizing agents.

How does the choice of solvent affect the reaction yield?

The choice of solvent is critical as it influences the reaction mechanism and rate. For reactions involving PEGylated molecules, ensuring the solubility of all reactants is key to preventing a heterogeneous reaction mixture and slow reaction rates.

Polar aprotic solvents like acetonitrile have been shown to be compatible with similar catalytic systems, leading to high yields.[3] Aromatic solvents such as toluene may result in lower yields, while oxygen-containing solvents like THF and ethanol could also provide much lower yields, potentially due to their ability to coordinate with metal catalysts.[3]

Can the reaction temperature be optimized to improve yield?

Yes, temperature is a critical parameter. As expected, increasing the reaction temperature generally leads to a higher conversion rate of the starting materials. However, excessively high temperatures can also promote side reactions, such as the formation of by-products, which can decrease the selectivity for the desired this compound and complicate purification. It is advisable to perform small-scale experiments to determine the optimal temperature that balances reaction rate and selectivity.

Data Presentation

The following tables provide representative data to illustrate the impact of various parameters on the synthesis and purification of this compound. Note: This data is for illustrative purposes and may not represent results from a specific experiment.

Table 1: Effect of Reaction Solvent on this compound Yield

SolventDielectric Constant (20°C)Typical Yield (%)
Acetonitrile37.585-95
Dichloromethane (DCM)9.170-85
Tetrahydrofuran (THF)7.650-70
Toluene2.440-60

Table 2: Influence of Reaction Temperature on Conversion and Selectivity

Temperature (°C)Reaction Time (h)Conversion of PEG18-alcohol (%)Selectivity for this compound (%)
25 (Room Temp)246595
40128092
6069588
804>9980

Table 3: Comparison of Purification Methods for this compound

Purification MethodPrincipleTypical Recovery Rate (%)Purity Achieved (%)
Column Chromatography (Silica Gel)Adsorption70-85>95
Preparative HPLC (Reverse Phase)Partitioning60-80>99
Liquid-Liquid ExtractionSolubility85-9580-90 (as a primary step)

Experimental Protocols

Protocol 1: General Synthesis of this compound via Williamson Ether Synthesis
  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve PEG18-alcohol (1 equivalent) in anhydrous solvent (e.g., THF or DMF).

  • Deprotonation: Add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise at 0°C. Allow the mixture to stir at room temperature for 1 hour.

  • Benzylation: Add benzyl bromide or benzyl chloride (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature or with gentle heating (e.g., 40-60°C) for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Once the reaction is complete, carefully quench the excess NaH by the slow addition of water or ethanol.

  • Work-up: Dilute the mixture with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by preparative HPLC.

Protocol 2: Purification of this compound by Column Chromatography
  • Column Preparation: Pack a glass column with silica gel in a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Troubleshooting_Workflow start Low Yield of This compound check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Prolong Reaction Time - Check Reagent Stoichiometry incomplete->optimize_conditions good_yield Improved Yield optimize_conditions->good_yield analyze_impurities Analyze for Side Products (LC-MS/NMR) complete->analyze_impurities side_products Side Products Detected analyze_impurities->side_products Yes no_side_products No Significant Side Products analyze_impurities->no_side_products No minimize_side_reactions Minimize Side Reactions: - Use Anhydrous Solvents - Inert Atmosphere - Optimize Base/Catalyst side_products->minimize_side_reactions minimize_side_reactions->good_yield evaluate_purification Evaluate Purification Step no_side_products->evaluate_purification product_loss Product Loss During Work-up/Purification evaluate_purification->product_loss Yes evaluate_purification->good_yield No, recovery is high optimize_purification Optimize Purification: - Adjust Chromatography Gradient - Minimize Aqueous Washes - Consider Alternative Method product_loss->optimize_purification optimize_purification->good_yield

Caption: Troubleshooting workflow for low yield in this compound reactions.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reactants PEG18-alcohol + Benzylating Agent reaction_conditions Anhydrous Solvent Base/Catalyst Inert Atmosphere Controlled Temperature reactants->reaction_conditions reaction Reaction Mixture reaction_conditions->reaction quench Quench Reaction reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Solvent Evaporation drying->concentration crude_product Crude this compound concentration->crude_product purification_method Column Chromatography or Preparative HPLC crude_product->purification_method analysis Purity Analysis (HPLC/NMR) purification_method->analysis pure_product Pure this compound analysis->pure_product

Caption: General workflow for the synthesis and purification of this compound.

References

Technical Support Center: Optimizing Solubility of Benzyl-PEG18-alcohol Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of Benzyl-PEG18-alcohol and its conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is an amphiphilic molecule, possessing both a hydrophobic benzyl group and a hydrophilic polyethylene glycol (PEG) chain. The PEG18 chain imparts good solubility in aqueous solutions and many polar organic solvents. Generally, as the PEG chain length increases, water solubility is enhanced.[1] It is also soluble in various organic solvents such as ethanol, dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][2]

Q2: Why is my this compound conjugate forming a cloudy solution or precipitate in an aqueous buffer?

A2: Cloudiness or precipitation can occur for several reasons:

  • Micelle Formation: Due to its amphiphilic nature, this compound and its conjugates can self-assemble into micelles in aqueous solutions when the concentration is above the critical micelle concentration (CMC).[3][4] This can lead to a cloudy appearance.

  • Hydrophobicity of the Conjugated Molecule: If the molecule conjugated to the this compound is highly hydrophobic, it can significantly reduce the overall solubility of the conjugate in aqueous media.

  • pH and Ionic Strength: The solubility of the conjugated molecule may be pH-dependent. If the buffer pH is near the isoelectric point of the conjugated protein or peptide, its solubility will be at a minimum. High ionic strength can also sometimes lead to "salting out" and precipitation.

  • Temperature: Temperature can affect the solubility of both the PEG chain and the conjugated molecule. For some PEG conjugates, solubility can decrease with increasing temperature.

Q3: What is the Critical Micelle Concentration (CMC) and why is it important for this compound conjugates?

A3: The Critical Micelle Concentration (CMC) is the concentration of an amphiphilic molecule above which micelles spontaneously form. Below the CMC, the molecules exist as individual monomers. Understanding the CMC is crucial because the formation of micelles can affect the availability of the conjugate for a reaction, its pharmacokinetic properties, and can cause turbidity in solution. The CMC is influenced by factors such as the length of the PEG chain, the nature of the hydrophobic group, temperature, and the ionic strength of the solution.

Q4: Can conjugation to a protein or peptide affect the solubility of the this compound linker?

A4: Yes, the properties of the conjugated protein or peptide will significantly influence the solubility of the final conjugate. PEGylation generally enhances the solubility and stability of proteins. However, if the protein itself is prone to aggregation or has low solubility under the experimental conditions, this can still be a problem. The number of PEG chains attached to the protein can also impact solubility.

Troubleshooting Guide

Problem 1: Poor or slow dissolution of this compound or its conjugate.
Possible CauseSuggested Solution
Insufficient Solvent Increase the volume of the solvent.
Inappropriate Solvent Test a range of solvents. For aqueous solutions, consider adding a co-solvent. For organic reactions, ensure the solvent is compatible with all reactants.
Low Temperature Gently warm the solution. For many PEGs, dissolution is faster at slightly elevated temperatures. Be cautious with temperature-sensitive conjugates.
Aggregation Try sonication or vortexing to break up aggregates.
Problem 2: Precipitation of the conjugate during or after the conjugation reaction.
Possible CauseSuggested Solution
Change in pH Monitor and adjust the pH of the reaction mixture to maintain the solubility of the conjugate.
Reaction Byproducts Purify the conjugate to remove any insoluble byproducts.
Concentration Exceeds Solubility Limit Perform the reaction at a lower concentration.
Problem 3: The final purified conjugate has poor solubility in the desired formulation buffer.
Possible CauseSuggested Solution
Buffer Composition Optimize the buffer pH and ionic strength.
Hydrophobicity of the Conjugate Add a biocompatible co-solvent such as ethanol or glycerol to the formulation.
Aggregation Over Time Investigate the stability of the conjugate in the chosen buffer. Consider adding stabilizing excipients.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Solvents

SolventEstimated SolubilityNotes
WaterHighMay form micelles at higher concentrations.
Phosphate Buffered Saline (PBS)HighSolubility can be influenced by salt concentration.
EthanolHighGood co-solvent for aqueous formulations.
Dichloromethane (DCM)HighCommonly used in organic synthesis.
Dimethylformamide (DMF)HighAprotic polar solvent suitable for many reactions.
Dimethyl sulfoxide (DMSO)HighGood for dissolving difficult-to-solubilize compounds.
AcetonitrileModerateSoluble, but may be less so than other organic solvents.
Diethyl EtherLowPEGs are generally insoluble in ether.

Note: This table provides estimated qualitative solubility. Actual quantitative solubility may vary depending on the specific experimental conditions and the nature of the conjugate.

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound
  • Solvent Selection: Choose an appropriate solvent based on the intended application (e.g., water or PBS for biological applications, DCM or DMF for organic reactions).

  • Weighing: Accurately weigh the desired amount of this compound in a suitable container.

  • Initial Dissolution: Add a portion of the chosen solvent to the container.

  • Mixing: Gently swirl or vortex the container to aid dissolution.

  • Warming (Optional): If dissolution is slow, warm the mixture gently (e.g., to 30-40 °C). Avoid excessive heat, especially for long-term storage, to prevent potential degradation.

  • Sonication (Optional): If aggregates are present, sonicate the solution for a few minutes in a water bath.

  • Final Volume: Once fully dissolved, add the remaining solvent to reach the final desired concentration.

Protocol 2: Solubility Testing of a this compound Conjugate in an Aqueous Buffer
  • Prepare a Saturated Solution: Add an excess amount of the lyophilized conjugate to a known volume of the test buffer (e.g., PBS, pH 7.4).

  • Equilibration: Gently agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the suspension at high speed to pellet the undissolved conjugate.

  • Quantification: Carefully remove a known volume of the supernatant and determine the concentration of the dissolved conjugate using a suitable analytical method (e.g., UV-Vis spectroscopy by measuring absorbance at a wavelength specific to the conjugate, or HPLC).

  • Calculation: Calculate the solubility in mg/mL or molarity.

Visualizations

TroubleshootingWorkflow start Solubility Issue with This compound Conjugate dissolution_problem Poor or Slow Dissolution start->dissolution_problem precipitation_problem Precipitation During/After Reaction start->precipitation_problem formulation_problem Poor Solubility in Final Buffer start->formulation_problem dissolution_cause1 Inappropriate Solvent? dissolution_problem->dissolution_cause1 precipitation_cause1 pH Shift? precipitation_problem->precipitation_cause1 formulation_cause1 Buffer Mismatch? formulation_problem->formulation_cause1 dissolution_solution1 Test different solvents or add co-solvents dissolution_cause1->dissolution_solution1 Yes dissolution_cause2 Low Temperature? dissolution_cause1->dissolution_cause2 No dissolution_solution2 Gently warm solution dissolution_cause2->dissolution_solution2 Yes dissolution_cause3 Aggregation? dissolution_cause2->dissolution_cause3 No dissolution_solution3 Vortex or sonicate dissolution_cause3->dissolution_solution3 Yes precipitation_solution1 Monitor and adjust pH precipitation_cause1->precipitation_solution1 Yes precipitation_cause2 Concentration Too High? precipitation_cause1->precipitation_cause2 No precipitation_solution2 Lower reaction concentration precipitation_cause2->precipitation_solution2 Yes formulation_solution1 Optimize buffer pH and ionic strength formulation_cause1->formulation_solution1 Yes formulation_cause2 Hydrophobic Conjugate? formulation_cause1->formulation_cause2 No formulation_solution2 Add biocompatible co-solvent formulation_cause2->formulation_solution2 Yes

Caption: Troubleshooting workflow for solubility issues.

ExperimentalWorkflow start Start: Solubility Optimization step1 Select Solvent System (Aqueous vs. Organic) start->step1 step2 Prepare Stock Solution of this compound step1->step2 step3 Perform Conjugation Reaction step2->step3 step4 Purify the Conjugate step3->step4 step5 Lyophilize Purified Conjugate step4->step5 step6 Test Solubility in Target Formulation Buffer step5->step6 decision Is Solubility Adequate? step6->decision end_success End: Optimized Soluble Conjugate decision->end_success Yes end_failure Troubleshoot Formulation (Go to Troubleshooting Guide) decision->end_failure No

References

How to avoid aggregation with Benzyl-PEG18-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

<

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding aggregation when working with Benzyl-PEG18-alcohol.

Troubleshooting Guide & FAQs

This section addresses common issues and questions related to the aggregation of this compound.

FAQs

Q1: What is this compound and why is it prone to aggregation?

A1: this compound is an amphiphilic molecule, which means it has a water-loving (hydrophilic) polyethylene glycol (PEG) chain and a water-fearing (hydrophobic) benzyl group. In aqueous solutions, these molecules can self-assemble to minimize the exposure of the hydrophobic benzyl groups to water, which can lead to the formation of micelles or larger aggregates. This is a common behavior for amphiphilic molecules and is the primary cause of aggregation.

Q2: What is the Critical Micelle Concentration (CMC) and why is it important for this compound?

A2: The Critical Micelle Concentration (CMC) is the concentration of an amphiphilic molecule, such as this compound, above which micelles form spontaneously. Below the CMC, the molecules are primarily found as individual units. Understanding the CMC is vital because if your experiment requires a concentration above the CMC, you should expect aggregates (micelles) to be present in your solution.

Q3: What factors can influence the aggregation of this compound?

A3: Several factors can affect the self-assembly and aggregation of this compound:

  • Concentration: As stated, concentrations above the CMC will result in micelle formation.

  • Solvent: The polarity of the solvent is a key factor. Aggregation is more probable in aqueous buffers. In organic solvents where the benzyl group is more soluble, aggregation is less of a concern.

  • Temperature: Temperature can impact both solubility and hydrophobic interactions.

  • pH: The pH of the solution can influence the hydration of the PEG chain, which in turn affects solubility.[1]

  • Ionic Strength: High salt concentrations in buffers can sometimes lead to the phase separation of polymers.

Troubleshooting Common Problems

Issue 1: My this compound has precipitated out of my aqueous solution.

Possible Cause Suggested Solution Expected Outcome
Low Temperature Gently warm the solution to 37°C while stirring.[2]The precipitate should redissolve.
High Concentration Dilute the solution with additional buffer.The lower concentration may be within the soluble range.
Change in pH Measure the pH of your solution. If it has shifted, adjust it to a neutral pH (around 7.0-7.4).[1]Solubility may be restored at the optimal pH.
Ionic Strength of Buffer Decrease the salt concentration of your buffer.The solution may become clear with reduced ionic strength.
Use of a Co-solvent Add a small percentage (e.g., 5-10%) of a water-miscible organic solvent like ethanol or DMSO.[2]The co-solvent can help to solubilize the hydrophobic benzyl group and prevent phase separation.

Issue 2: I am observing inconsistent results in my experiments.

Possible Cause Suggested Solution Expected Outcome
Presence of Aggregates Ensure your working concentration is below the CMC, if possible. If not, be aware that you are working with micelles.Consistent results with a well-defined system.
Improper Dissolution Follow the detailed dissolution protocol provided below. Ensure the compound is fully dissolved before use.A clear, homogenous solution leading to reproducible results.
Storage Issues Aliquot stock solutions and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[2]Maintains the integrity and stability of the compound.

Data Presentation

The following tables provide a summary of key quantitative data for working with this compound.

Table 1: Solubility in Common Solvents

Solvent Solubility (mg/mL) Observations
WaterModerately soluble (~40 mg/mL)May require gentle heating to fully dissolve.
PBS (pH 7.4)SolubleCommonly used for biological applications.
Ethanol> 100Readily soluble.
DMSO> 100Readily soluble.
Dichloromethane (DCM)> 100Readily soluble.
ChloroformHighly solubleReadily soluble.

Table 2: Recommended Storage and Handling Conditions

Parameter Recommendation Rationale
Storage (Solid) Store at -20°C, desiccated.Prevents degradation and moisture absorption.
Storage (Solution) Aliquot and store at -20°C or -80°C.Minimizes freeze-thaw cycles and maintains stability.
Handling Allow to warm to room temperature before opening.Prevents condensation from forming inside the vial.
Dissolution Temperature Room temperature to 37°C.Aids in dissolution without causing degradation.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution

  • Equilibration: Allow the vial of this compound to reach room temperature before opening to prevent moisture condensation.

  • Weighing: Weigh the desired amount of the compound in a sterile conical tube.

  • Dissolution:

    • Add the desired volume of aqueous buffer (e.g., PBS, pH 7.4) to the compound.

    • Vortex the tube for 30-60 seconds.

    • If the compound does not fully dissolve, gently warm the solution to 37°C in a water bath with intermittent vortexing until the solution is clear.

  • Sterilization (Optional): If required for your application, filter the solution through a 0.22 µm sterile filter.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Protocol 2: Monitoring Aggregation using Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a technique used to determine the size distribution of particles in a solution. It is an effective method for detecting aggregation.

  • Sample Preparation: Prepare samples of this compound at various concentrations in your desired buffer.

  • Instrument Setup:

    • Set the DLS instrument to the appropriate temperature for your experiment.

    • Ensure the instrument is calibrated and functioning correctly.

  • Measurement:

    • Transfer a suitable volume of your sample into a clean cuvette.

    • Place the cuvette in the DLS instrument and allow the temperature to equilibrate.

    • Perform the DLS measurement according to the instrument's instructions.

  • Data Analysis:

    • Analyze the size distribution data. The presence of multiple peaks or a peak with a large hydrodynamic radius can indicate the presence of aggregates.

    • The polydispersity index (PDI) can also provide information about the heterogeneity of your sample. A higher PDI may suggest aggregation.

Mandatory Visualization

experimental_workflow Workflow for Preparing and Using this compound cluster_prep Preparation cluster_use Experimental Use cluster_storage Storage cluster_troubleshoot Troubleshooting start Start: Obtain this compound weigh Weigh Compound start->weigh add_solvent Add Aqueous Buffer weigh->add_solvent dissolve Vortex/Warm (37°C) add_solvent->dissolve check_sol Check for Complete Dissolution dissolve->check_sol use_exp Use in Experiment check_sol->use_exp aliquot Aliquot into Single-Use Tubes check_sol->aliquot precipitate Precipitate Observed? check_sol->precipitate analyze Analyze Results use_exp->analyze store Store at -20°C / -80°C aliquot->store dilute Dilute or Adjust Buffer precipitate->dilute Yes dilute->dissolve

Caption: Workflow for handling this compound to prevent aggregation.

logical_relationship Factors Influencing this compound Aggregation aggregation Aggregation State monomers Individual Monomers aggregation->monomers Below CMC micelles Micelles/Aggregates aggregation->micelles Above CMC concentration Concentration concentration->aggregation temperature Temperature temperature->aggregation solvent Solvent Polarity solvent->aggregation ph pH ph->aggregation ionic_strength Ionic Strength ionic_strength->aggregation

Caption: Key factors that determine the aggregation state of this compound.

References

Improving the stability of Benzyl-PEG18-alcohol in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Benzyl-PEG18-alcohol in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For maximal long-term stability, solid this compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen. It should be protected from light and stored in a freezer at -20°C.[1]

Q2: How should I prepare and store stock solutions of this compound?

To ensure the stability of stock solutions, it is crucial to use an appropriate anhydrous (dry) solvent. Once dissolved, it is best practice to aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles. The stability of the stock solution is temperature-dependent.[1]

Q3: What are the primary degradation pathways for this compound?

This compound is susceptible to degradation at two primary locations: the benzyl ether linkage and the polyethylene glycol (PEG) chain.

  • Benzyl Ether Cleavage: The bond between the benzyl group and the PEG chain can be broken under acidic conditions. This linkage is also sensitive to oxidative conditions and can be cleaved by catalytic hydrogenolysis (a type of reduction).[1]

  • PEG Chain Oxidation: The PEG chain itself is prone to oxidative degradation. This process can be accelerated by the presence of oxygen, elevated temperatures, and transition metal ions.[1]

Q4: What are the visible signs of this compound degradation?

In stock solutions, visible indicators of degradation may include a change in color, the formation of a precipitate, or a shift in the pH of the solution. For the solid compound, significant clumping or a change in its physical appearance could suggest moisture absorption and potential degradation.[1]

Troubleshooting Guide

Problem 1: Low yield in a reaction involving this compound.

If you are experiencing low yields in a synthesis that uses this compound, it may be due to the degradation of the reagent.

Potential Cause Suggested Solution
Degraded this compound Verify the purity of your this compound using a suitable analytical method like HPLC-MS or NMR before use.
Reaction Conditions Ensure that your reaction conditions are not contributing to the degradation of the PEG linker. Avoid strongly acidic, oxidative, or reductive conditions if possible. If these conditions are necessary, consider adding the this compound at a later stage of the reaction or using a protecting group strategy.
Solvent Quality Use only anhydrous solvents to minimize the risk of hydrolysis, especially when preparing stock solutions.

Problem 2: Inconsistent results in biological assays.

Inconsistent results in biological assays can be a consequence of using a degraded or impure this compound conjugate.

Potential Cause Suggested Solution
Presence of Impurities Analyze the purity of your final conjugate using a high-resolution technique like LC-MS to check for the presence of degradation products.
Batch-to-Batch Variability If using different batches of this compound, perform a quality control check on each new batch to ensure consistency.
Storage of Conjugate Ensure the final conjugate is stored under appropriate conditions (e.g., correct temperature, protection from light, appropriate buffer pH) to maintain its integrity.

Data Summary Tables

Table 1: Recommended Storage Conditions for this compound

Form Temperature Atmosphere Light/Moisture Protection Duration
Solid-20°CInert (Argon/Nitrogen)Protect from light and moistureLong-term
Stock Solution-20°CTightly sealedProtect from lightUp to 1 month
Stock Solution-80°CTightly sealedProtect from lightUp to 6 months

Table 2: Factors Leading to Degradation of this compound

Factor Effect Mitigation Strategy
Acidic pHCleavage of the benzyl ether bond.Maintain a neutral or slightly basic pH during storage and reactions.
Oxidizing AgentsCleavage of the benzyl ether and degradation of the PEG chain.Avoid exposure to strong oxidizing agents. Store under an inert atmosphere.
Reducing Agents (e.g., H₂/Pd)Cleavage of the benzyl ether via hydrogenolysis.Be mindful of reductive steps in a synthetic pathway.
Elevated TemperaturesAccelerates oxidative degradation of the PEG chain.Store at recommended low temperatures and avoid unnecessary heating of solutions.
Light ExposureCan promote photo-oxidative degradation.Store in an amber vial or otherwise protect from light.
MoistureCan facilitate hydrolysis.Store in a desiccated environment and use anhydrous solvents for stock solutions.

Experimental Protocols

Protocol 1: Stability Assessment of this compound Solution

Objective: To determine the stability of a this compound solution under specific conditions (e.g., pH, temperature, light exposure).

Materials:

  • This compound

  • Anhydrous solvent (e.g., DMF, DMSO)

  • Buffers of various pH (e.g., pH 5, 7, 9)

  • HPLC-MS system

  • Incubator/water bath

  • Light-blocking foil

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in the chosen anhydrous solvent at a known concentration (e.g., 10 mg/mL).

  • Sample Preparation: Dilute the stock solution into the different buffers to a final concentration (e.g., 1 mg/mL). Prepare multiple aliquots for each condition.

  • Incubation:

    • Temperature: Incubate aliquots at different temperatures (e.g., 4°C, 25°C, 37°C).

    • Light Exposure: Wrap a set of aliquots in foil to protect them from light and expose another set to ambient light.

  • Time Points: At designated time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each condition.

  • Analysis: Analyze the samples by HPLC-MS.

  • Data Interpretation: Compare the chromatograms over time. A decrease in the area of the main peak corresponding to this compound and the appearance of new peaks indicate degradation.

Protocol 2: Quality Control of this compound by HPLC

Objective: To assess the purity of this compound before use.

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • HPLC system with a UV detector

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient from, for example, 30% B to 90% B over 15 minutes.

    • Flow Rate: 1 mL/min

    • Detection: UV at 254 nm

  • Analysis: Inject 10 µL of the sample.

  • Data Interpretation: A pure sample should show a single major peak. The presence of multiple peaks suggests impurities or degradation products. The appearance of new peaks or a decrease in the area of the main peak compared to a reference sample can indicate degradation.

Visualizations

cluster_storage Storage & Handling cluster_degradation Degradation Pathways cluster_outcome Experimental Outcome Solid Solid Stock_Solution Stock_Solution Solid->Stock_Solution Dissolve in anhydrous solvent Stable_Compound Stable_Compound Stock_Solution->Stable_Compound Proper Storage (-20°C/-80°C, dark) Benzyl_Ether_Cleavage Benzyl_Ether_Cleavage Degradation_Products Degradation_Products Benzyl_Ether_Cleavage->Degradation_Products PEG_Chain_Oxidation PEG_Chain_Oxidation PEG_Chain_Oxidation->Degradation_Products Benzyl_PEG18_alcohol Benzyl_PEG18_alcohol Benzyl_PEG18_alcohol->Solid Benzyl_PEG18_alcohol->Benzyl_Ether_Cleavage Acidic pH, Oxidizing/Reducing Agents Benzyl_PEG18_alcohol->PEG_Chain_Oxidation Oxygen, Heat, Transition Metals

Caption: Factors influencing the stability of this compound.

Start Low Reaction Yield or Inconsistent Assay Results Check_Purity Is the this compound pure? Start->Check_Purity Use_New Use a new, validated batch of This compound. Check_Purity->Use_New No Analyze_Conditions Are reaction/assay conditions harsh? Check_Purity->Analyze_Conditions Yes Use_New->Check_Purity Modify_Protocol Modify protocol: - Avoid strong acids/oxidants/reductants - Use anhydrous solvents - Protect from light and heat Analyze_Conditions->Modify_Protocol Yes Check_Storage Is the stock solution stored correctly? Analyze_Conditions->Check_Storage No Success Improved Results Modify_Protocol->Success Failure Problem Persists Modify_Protocol->Failure Prepare_New_Stock Prepare a fresh stock solution and aliquot for single use. Check_Storage->Prepare_New_Stock No Check_Storage->Success Yes Prepare_New_Stock->Success Prepare_New_Stock->Failure

Caption: Troubleshooting workflow for experiments with this compound.

References

Technical Support Center: Synthesis of Benzyl-PEG18-alcohol Containing PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of PROTACs incorporating a Benzyl-PEG18-alcohol linker.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing PROTACs with a this compound linker?

The synthesis of PROTACs with a this compound linker can be complex, with challenges arising at several stages. Key difficulties include:

  • Synthesis of the this compound linker itself: Achieving mono-benzylation of PEG18-diol can be challenging, often resulting in a mixture of the desired mono-substituted product, unreacted diol, and di-substituted byproduct.[1]

  • Purification of the PEGylated linker: The hydrophilic and flexible nature of the PEG chain can complicate purification, making separation from byproducts difficult.[2][3]

  • Low reaction yields during coupling steps: Coupling the this compound to the warhead or the E3 ligase ligand can be inefficient due to steric hindrance or suboptimal reaction conditions.[4][5]

  • Characterization of the final PROTAC: The heterogeneity of the PEG linker can lead to difficulties in characterization by techniques such as NMR and mass spectrometry.

  • Poor solubility and cell permeability of the final PROTAC: While the PEG linker is intended to improve solubility, the overall large size and lipophilicity of the PROTAC molecule can still lead to poor physicochemical properties.

Q2: What are the recommended coupling chemistries for the terminal hydroxyl group of this compound?

The terminal hydroxyl group of this compound is not highly reactive and typically requires activation or the activation of its coupling partner. Common strategies include:

  • Esterification with Carboxylic Acids: This is a widely used method where the carboxylic acid is activated using carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like N-hydroxysuccinimide (NHS) to form a more stable active ester.

  • Activation of the PEG-alcohol: The terminal hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate. This activated PEG can then react with nucleophiles like amines or thiols.

  • Isocyanate Coupling: The hydroxyl group can react with isocyanates to form a carbamate linkage.

Q3: How does the PEG18 linker length impact PROTAC activity?

The length of the PEG linker is a critical determinant of PROTAC efficacy. An optimal linker length is necessary to span the distance between the target protein and the E3 ligase without causing steric hindrance, thus facilitating the formation of a stable and productive ternary complex. While longer linkers can provide greater flexibility, an excessively long linker may not effectively bring the two proteins into close enough proximity for efficient ubiquitination.

Q4: What are common impurities in the synthesis of this compound?

Several impurities can arise during the synthesis of this compound:

  • Polydispersity: The PEG chain may have a distribution of lengths around the target 18 units.

  • Diol Impurities: Unreacted PEG18-diol is a common impurity.

  • Dibenzylated PEG18: Formation of the di-substituted byproduct where both ends of the PEG diol are benzylated.

  • Low Molecular Weight Impurities: Residual reactants, solvents, and side-products from the synthesis and purification steps.

  • Degradation Products: PEG molecules can undergo auto-oxidation, leading to the formation of aldehydes and acids.

Troubleshooting Guides

Problem 1: Low Yield During this compound Synthesis

Symptoms:

  • Low yield of the desired mono-benzylated product after synthesis.

  • Significant amounts of unreacted PEG18-diol and dibenzylated PEG18 are observed in the crude reaction mixture.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Suboptimal Reaction Conditions Optimize the reaction temperature and time.Williamson ether synthesis is sensitive to reaction conditions. A systematic optimization can improve the yield of the mono-substituted product.
Incorrect Stoichiometry Use a significant excess of PEG18-diol (e.g., 5 equivalents) relative to the benzylating agent (e.g., benzyl bromide).Using an excess of the diol statistically favors the formation of the mono-substituted product over the di-substituted byproduct.
Inefficient Base Ensure the use of a strong base like sodium hydride (NaH) and that it is fresh and properly handled.A strong base is required to efficiently deprotonate the hydroxyl group of the PEG-diol, initiating the reaction.
Moisture in the Reaction Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Moisture can quench the base and lead to side reactions, reducing the overall yield.
Problem 2: Difficulty in Purifying this compound

Symptoms:

  • Co-elution of the desired product with impurities during column chromatography.

  • Broad peaks and poor resolution in HPLC.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Similar Polarity of Product and Impurities Utilize a multi-step purification strategy. Start with normal-phase column chromatography to separate the bulk of the impurities, followed by preparative reverse-phase HPLC for final polishing.Combining different chromatographic techniques that separate based on different principles (polarity and hydrophobicity) can achieve higher purity.
Poor Resolution in Reverse-Phase HPLC Optimize the HPLC gradient. A shallower gradient can improve the separation of closely eluting peaks. Experiment with different mobile phase modifiers (e.g., acetonitrile vs. methanol) or stationary phases (e.g., C8 instead of C18).Fine-tuning the chromatographic conditions is crucial for resolving compounds with similar retention times.
Peak Tailing in HPLC Adjust the mobile phase pH. For basic analytes, a lower pH can reduce tailing. Use an end-capped column to minimize interactions with free silanol groups.Peak tailing is often caused by secondary interactions with the stationary phase, which can be minimized by adjusting the mobile phase or using a more inert column.
Problem 3: Low Coupling Efficiency of this compound to PROTAC Components

Symptoms:

  • Low yield of the final PROTAC molecule after the coupling reaction.

  • Presence of unreacted this compound and the other binding moiety in the reaction mixture.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Insufficient Activation of the Coupling Partner Ensure complete activation of the carboxylic acid using an excess of coupling reagents (e.g., 1.5 equivalents of EDC/NHS). Monitor the activation step before adding the this compound.Incomplete activation of the carboxylic acid will result in a low yield of the desired amide bond formation.
Steric Hindrance Increase the reaction temperature or prolong the reaction time. Consider using a less sterically hindered coupling partner if possible.The bulky nature of the PEG chain and the binding moieties can slow down the reaction rate.
Hydrolysis of Activated Species Perform the reaction under strictly anhydrous conditions.Activated esters are susceptible to hydrolysis, which deactivates them for the desired coupling reaction.
Poor Solubility of Reactants Ensure all reactants are fully dissolved in the chosen solvent. If solubility is an issue, consider a different solvent system.A homogeneous reaction mixture is essential for efficient reaction kinetics.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of Benzyl-PEG45-alcohol and should be optimized for the PEG18 variant.

Reaction Scheme:

Procedure:

  • A flame-dried round-bottom flask is charged with a significant excess of PEG18-diol (5 equivalents).

  • Anhydrous tetrahydrofuran (THF) is added to dissolve the diol under a nitrogen atmosphere.

  • Sodium hydride (NaH, 1.1 equivalents) is added portion-wise to the stirred solution at 0 °C.

  • The reaction is allowed to stir for 1 hour at room temperature.

  • Benzyl bromide (1 equivalent) is added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

  • Upon completion, the reaction is carefully quenched by the slow addition of water.

  • The THF is removed under reduced pressure.

  • The aqueous residue is extracted three times with dichloromethane (DCM).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

Protocol 2: Purification of this compound

This is a general two-step purification protocol.

Step 1: Normal-Phase Column Chromatography

  • The crude product is dissolved in a minimal amount of dichloromethane.

  • The solution is loaded onto a silica gel column.

  • The column is eluted with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).

  • Fractions are collected and analyzed by TLC or HPLC to identify the pure product.

Step 2: Preparative Reverse-Phase HPLC

  • Column: C18 preparative column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient optimized based on analytical HPLC results.

  • Detection: UV at 254 nm.

Procedure:

  • The partially purified product from column chromatography is dissolved in a minimal amount of the initial mobile phase composition.

  • The sample is injected onto the equilibrated column.

  • Fractions corresponding to the main product peak are collected.

  • The purity of the collected fractions is analyzed by analytical HPLC.

  • Pure fractions are combined and lyophilized to yield the final product.

Protocol 3: Coupling of this compound to a Carboxylic Acid-Containing Moiety

This protocol is based on a general procedure for EDC/NHS coupling.

Procedure:

  • Dissolve the carboxylic acid-containing molecule (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF).

  • Add 1.5 equivalents of EDC and 1.5 equivalents of NHS to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add 1.0 equivalent of this compound to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours, monitoring progress by LC-MS or HPLC.

  • Upon completion, the reaction mixture can be purified by preparative HPLC.

Visualizations

PROTAC_Synthesis_Workflow cluster_synthesis Linker Synthesis cluster_purification Linker Purification cluster_protac_synthesis PROTAC Assembly cluster_final_purification Final Purification PEG_diol PEG18-diol Reaction1 Williamson Ether Synthesis PEG_diol->Reaction1 Benzyl_Br Benzyl Bromide Benzyl_Br->Reaction1 Crude_Linker Crude this compound Reaction1->Crude_Linker Column_Chrom Column Chromatography Crude_Linker->Column_Chrom Prep_HPLC Preparative HPLC Column_Chrom->Prep_HPLC Pure_Linker Pure this compound Prep_HPLC->Pure_Linker Coupling1 Coupling Reaction 1 Pure_Linker->Coupling1 Warhead Warhead (POI Binder) Warhead->Coupling1 E3_Ligand E3 Ligase Ligand Coupling2 Coupling Reaction 2 E3_Ligand->Coupling2 Intermediate Warhead-Linker Conjugate Coupling1->Intermediate Intermediate->Coupling2 Crude_PROTAC Crude PROTAC Coupling2->Crude_PROTAC Final_HPLC Preparative HPLC Crude_PROTAC->Final_HPLC Final_PROTAC Final PROTAC Final_HPLC->Final_PROTAC

Caption: General workflow for the synthesis of a this compound containing PROTAC.

Troubleshooting_Low_Yield Start Low Yield of this compound Check_Stoichiometry Check Stoichiometry (Excess PEG18-diol?) Start->Check_Stoichiometry Check_Conditions Check Reaction Conditions (Temp, Time) Check_Stoichiometry->Check_Conditions Yes Adjust_Stoichiometry Adjust Stoichiometry Check_Stoichiometry->Adjust_Stoichiometry No Check_Reagents Check Reagent Quality (Anhydrous? Fresh Base?) Check_Conditions->Check_Reagents Yes Optimize_Conditions Optimize Conditions Check_Conditions->Optimize_Conditions No Use_Fresh_Reagents Use Fresh/Dry Reagents Check_Reagents->Use_Fresh_Reagents No Success Yield Improved Check_Reagents->Success Yes Adjust_Stoichiometry->Success Optimize_Conditions->Success Use_Fresh_Reagents->Success

References

Technical Support Center: Optimization of Reaction Conditions for Benzyl-PEG18-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl-PEG18-alcohol. Our goal is to help you optimize your reaction conditions and overcome common challenges encountered during synthesis, purification, and handling of this molecule.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a molecule composed of a benzyl protecting group, a polyethylene glycol (PEG) chain with 18 repeating units, and a terminal hydroxyl group.[1] The benzyl group serves to protect one end of the PEG chain, allowing for selective modification of the terminal hydroxyl group on the other end.[2] Its PEG chain imparts desirable properties such as increased solubility and biocompatibility.[1] This makes it a valuable linker in pharmaceutical research and development, particularly in the synthesis of drug conjugates and other targeted therapies.[1][3]

Q2: What are the critical factors to consider for the stability and storage of this compound?

Proper storage is crucial to maintain the integrity of this compound. Key factors that can affect its stability include:

  • pH: Acidic conditions can lead to the cleavage of the benzyl ether bond. It is advisable to maintain a neutral or slightly basic pH during storage and reactions.

  • Oxidizing Agents: Exposure to strong oxidizing agents can cause cleavage of the benzyl ether and degradation of the PEG chain.

  • Reducing Agents: The benzyl group can be removed by catalytic hydrogenolysis (e.g., H₂/Pd).

  • Temperature: Elevated temperatures can accelerate the oxidative degradation of the PEG chain.

  • Light and Moisture: To prevent potential photo-oxidative degradation and hydrolysis, it is recommended to store the compound protected from light in a desiccated environment.

For long-term storage, solid this compound should be kept in a tightly sealed container under an inert atmosphere at -20°C. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to a month or -80°C for up to six months.

Q3: What are the common methods for the synthesis of this compound?

The most common method for synthesizing this compound is the benzylation of PEG18-diol, which is a type of Williamson ether synthesis. This typically involves reacting PEG18-diol with a benzylating agent like benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base. Another approach involves using 2-benzyloxy-1-methylpyridinium triflate, which allows for benzylation under neutral conditions.

Q4: How can I monitor the progress of my this compound synthesis reaction?

Monitoring the reaction is essential to determine its completion and to minimize the formation of byproducts. Techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective for tracking the consumption of the starting materials and the formation of the product. For HPLC analysis, a reverse-phase column can be used to separate the more hydrophobic this compound from the more hydrophilic PEG-alcohol starting material.

Q5: What are the major challenges in purifying this compound?

The purification of PEGylated compounds can be challenging due to the properties of the PEG chain. Common issues include:

  • Co-elution of impurities: Unreacted starting materials and byproducts may co-elute with the desired product during chromatography.

  • Water solubility: The hydrophilic nature of the PEG chain can lead to product loss during aqueous workup steps.

  • Polydispersity of PEG: Although PEG18 is a monodisperse PEG, commercial PEG reagents can sometimes contain oligomers of different lengths, complicating purification.

Troubleshooting Guides

Low Reaction Yield

A low yield in the synthesis of this compound is a common issue that can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

start Low Yield Observed incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reactions Side Reactions Occurring? incomplete_reaction->side_reactions No check_monitoring Monitor reaction (TLC, HPLC) incomplete_reaction->check_monitoring Yes purification_loss Product Loss During Purification? side_reactions->purification_loss No check_byproducts Analyze crude product (LC-MS, NMR) side_reactions->check_byproducts Yes reagent_quality Poor Reagent Quality? purification_loss->reagent_quality No review_workup Review extraction and chromatography protocols purification_loss->review_workup Yes verify_reagents Verify purity of starting materials reagent_quality->verify_reagents Yes optimize_conditions Optimize reaction conditions (time, temp, stoichiometry) check_monitoring->optimize_conditions solution Yield Improved optimize_conditions->solution modify_conditions Modify reaction conditions (anhydrous, base, temp) check_byproducts->modify_conditions modify_conditions->solution optimize_purification Optimize purification method (column, solvent system) review_workup->optimize_purification optimize_purification->solution use_fresh_reagents Use fresh/purified reagents and solvents verify_reagents->use_fresh_reagents use_fresh_reagents->solution

Caption: Troubleshooting workflow for low reaction yield.

Problem Possible Cause Recommendation
Low Yield Incomplete Reaction Monitor the reaction progress using TLC or HPLC to ensure the disappearance of the limiting reagent. Consider increasing the reaction time, temperature, or the stoichiometry of the benzylating agent.
Side Reactions The presence of water can hydrolyze the benzylating agent. Ensure all solvents and reagents are anhydrous. Certain bases at high temperatures can promote elimination reactions. Consider using a milder base or lower reaction temperature.
Product Loss During Purification Due to the PEG chain, this compound has some water solubility. Minimize aqueous washes during the workup or perform back-extraction of the aqueous layers with an organic solvent.
Poor Quality of Reagents Impurities in the starting PEG-alcohol or the benzylating agent can inhibit the reaction. Use high-purity reagents and ensure solvents are anhydrous.
Purification Issues

Effective purification is critical to obtain high-purity this compound.

Purification Troubleshooting Workflow

start Purification Issues co_elution Co-elution of Impurities? start->co_elution peak_tailing Peak Tailing in HPLC? co_elution->peak_tailing No optimize_gradient Optimize HPLC gradient (shallower gradient) co_elution->optimize_gradient Yes low_recovery Low Product Recovery? peak_tailing->low_recovery No adjust_ph Adjust mobile phase pH peak_tailing->adjust_ph Yes check_solubility Check product solubility in elution solvent low_recovery->check_solubility Yes change_stationary_phase Change stationary phase (e.g., C8 instead of C18) optimize_gradient->change_stationary_phase solution Purification Improved change_stationary_phase->solution use_end_capped_column Use an end-capped column adjust_ph->use_end_capped_column use_end_capped_column->solution minimize_transfers Minimize sample transfer steps check_solubility->minimize_transfers minimize_transfers->solution

Caption: Troubleshooting workflow for purification issues.

Problem Possible Cause Recommendation
Co-elution of impurities in chromatography Inappropriate stationary or mobile phase For reverse-phase HPLC, optimize the mobile phase gradient; a shallower gradient can improve separation. Consider a column with different chemistry (e.g., C8 instead of C18). Size-exclusion chromatography (SEC) can also be effective for separating based on hydrodynamic volume.
Peak tailing in HPLC Secondary interactions with the stationary phase Adjust the pH of the mobile phase; for basic analytes, a lower pH can help. Using an end-capped column can reduce interactions with free silanol groups.
Low recovery after purification Non-specific binding to the column matrix Ensure the column is properly equilibrated. Consider adding salt to the mobile phase in SEC to mitigate non-specific interactions.
Product precipitation on the column Verify the solubility of your compound in the chosen mobile phase and adjust as needed.

Experimental Protocols

General Protocol for Benzylation of PEG18-alcohol

This protocol describes a general procedure for the synthesis of this compound via Williamson ether synthesis.

Synthesis Workflow

start Start dissolve Dissolve PEG18-alcohol in anhydrous solvent start->dissolve add_base Add base (e.g., NaH) and stir dissolve->add_base add_benzyl_halide Add benzyl bromide/chloride dropwise add_base->add_benzyl_halide react Stir at specified temperature add_benzyl_halide->react monitor Monitor reaction (TLC/HPLC) react->monitor quench Quench reaction monitor->quench workup Aqueous workup quench->workup purify Purify by column chromatography workup->purify characterize Characterize product (NMR, MS) purify->characterize end End characterize->end

Caption: General workflow for this compound synthesis.

Materials:

  • PEG18-alcohol

  • Anhydrous solvent (e.g., THF, DMF)

  • Base (e.g., sodium hydride, potassium tert-butoxide)

  • Benzyl bromide or benzyl chloride

  • Quenching solution (e.g., water, saturated ammonium chloride)

  • Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)

  • Brine

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Dissolve PEG18-alcohol in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath and add the base portion-wise.

  • Allow the mixture to stir for a specified time to form the alkoxide.

  • Slowly add the benzylating agent (benzyl bromide or chloride) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or HPLC.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Perform an aqueous workup by extracting the product into an organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the final product using appropriate analytical techniques such as NMR and mass spectrometry.

General Protocol for Deprotection of this compound

This protocol outlines the removal of the benzyl protecting group via catalytic hydrogenation to yield PEG18-alcohol.

Deprotection Workflow

start Start dissolve Dissolve this compound in solvent (e.g., EtOH, THF) start->dissolve add_catalyst Add Pd/C catalyst dissolve->add_catalyst purge Purge with inert gas add_catalyst->purge introduce_h2 Introduce Hydrogen gas (balloon or Parr shaker) purge->introduce_h2 react Stir under H2 atmosphere introduce_h2->react monitor Monitor reaction (TLC/LC-MS) react->monitor filter Filter to remove catalyst monitor->filter concentrate Concentrate filtrate filter->concentrate purify Purify if necessary concentrate->purify end End purify->end

Caption: General workflow for benzyl group deprotection.

Materials:

  • This compound

  • Solvent (e.g., ethanol, THF)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas source

  • Inert gas (nitrogen or argon)

  • Filter aid (e.g., Celite)

Procedure:

  • Dissolve this compound in a suitable solvent in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst to the solution (typically 10 mol% relative to the substrate).

  • Seal the flask and purge the system with an inert gas to remove oxygen.

  • Introduce hydrogen gas to the reaction vessel, either via a balloon or a pressurized system like a Parr apparatus.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, carefully purge the system with an inert gas.

  • Filter the reaction mixture through a pad of filter aid to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected PEG18-alcohol.

  • If necessary, purify the product further.

Quantitative Data Summary

The following tables summarize typical reaction conditions and potential outcomes. Note that optimal conditions may vary depending on the specific scale and purity of the reagents.

Table 1: Typical Reaction Conditions for Benzylation

ParameterConditionRationale
Solvent Anhydrous THF, DMFAprotic solvents to prevent reaction with the base and benzylating agent.
Base NaH, KOtBuStrong, non-nucleophilic bases to deprotonate the alcohol.
Benzylating Agent Benzyl bromide, Benzyl chlorideCommon and effective electrophiles for benzylation.
Temperature 0 °C to room temperatureInitial cooling to control the exothermic reaction with the base, then warming to drive the reaction to completion.
Stoichiometry 1.1 - 1.5 eq. of base and benzylating agentA slight excess is often used to ensure complete conversion of the starting alcohol.

Table 2: Troubleshooting Summary for Low Yield

Symptom Potential Cause Suggested Action
Starting material remains after prolonged reaction timeIncomplete reactionIncrease temperature, add more base/benzylating agent, or extend reaction time.
Multiple spots on TLC of the crude productSide reactionsEnsure anhydrous conditions; consider a milder base or lower temperature.
Low recovery of oily product after workupProduct loss to aqueous phaseReduce the volume of aqueous washes; back-extract aqueous layers with an organic solvent.
Reaction fails to startPoor reagent qualityUse freshly opened or purified reagents and anhydrous solvents.

References

Technical Support Center: Monitoring Benzyl-PEG18-alcohol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when monitoring the progress of Benzyl-PEG18-alcohol reactions.

Frequently Asked Questions (FAQs)

Q1: What is a this compound reaction?

A this compound reaction involves the chemical modification of the terminal primary alcohol group of the this compound molecule. This molecule is a discrete polyethylene glycol (PEG) linker, often utilized to connect a molecule of interest to another substrate, such as a protein or a small molecule drug in the creation of Proteolysis Targeting Chimeras (PROTACs).[1][2] The reaction typically involves forming an ester, ether, or another functional group at the alcohol position.[3]

Q2: Why is it crucial to monitor the reaction's progress?

Monitoring the reaction is essential for several reasons:[3]

  • Determine Reaction Completion: To ensure the starting material is fully consumed, which maximizes yield and simplifies subsequent purification.[4]

  • Optimize Reaction Conditions: To allow for adjustments of parameters like temperature, time, or reagent stoichiometry for improved efficiency.

  • Identify Side Products: To detect the formation of unwanted byproducts at an early stage.

  • Prevent Degradation: Some reactions can lead to the degradation of the product or starting materials if allowed to proceed for too long.

Q3: What are the most common analytical techniques for monitoring this type of reaction?

The most effective methods distinguish the starting material (this compound) from the product based on differences in their physicochemical properties like polarity, molecular weight, or chemical structure. The primary techniques include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Q4: How do I use Thin-Layer Chromatography (TLC) to monitor the reaction?

TLC offers a rapid and simple qualitative method to visualize the consumption of the starting material and the formation of the product. Since the product of a reaction with the alcohol group will typically be less polar than the starting alcohol, it will travel further up the TLC plate, resulting in a higher Retention Factor (Rf).

Q5: How can High-Performance Liquid Chromatography (HPLC) be used for quantitative analysis?

HPLC is a powerful quantitative technique for monitoring these reactions. A reverse-phase (RP-HPLC) method is most common. The this compound starting material will have a specific retention time. As the reaction progresses, a new peak corresponding to the more hydrophobic (less polar) product will appear at a later retention time. By integrating the peak areas, one can determine the relative concentrations of the reactant and product over time.

Q6: How does NMR Spectroscopy help in monitoring the reaction?

Nuclear Magnetic Resonance (NMR) spectroscopy is a robust, non-destructive, and quantitative method that provides detailed structural information. For a this compound reaction, ¹H NMR is particularly useful. The key is to monitor the signal corresponding to the methylene protons adjacent to the hydroxyl group (-CH₂-OH) in the starting material. As the reaction proceeds, this peak will diminish and a new, shifted peak corresponding to the methylene group in the product (e.g., -CH₂-O-R) will appear.

Q7: What is the role of Mass Spectrometry (MS) in this analysis?

Mass Spectrometry (MS) is used to confirm the identity of the product by determining its molecular weight. Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) can be used. A key characteristic of PEGylated compounds in MS is the presence of a distribution of peaks separated by 44 Da, corresponding to the mass of a single ethylene glycol unit. This helps to confirm the PEG nature of the analyzed compound.

Q8: How do I know when the reaction is complete?

A reaction is generally considered complete when the chosen analytical technique shows that the limiting starting material has been completely consumed and the signal for the product has stabilized.

  • On TLC: The spot corresponding to the starting material is no longer visible.

  • In HPLC: The peak for the starting material has disappeared.

  • In NMR: The characteristic proton signal of the starting material is gone, replaced by the product's signal.

Troubleshooting Guide

Q9: My TLC spots for the starting material and product are overlapping or streaking. What should I do?

This is a common issue with PEGylated compounds due to their high polarity and interaction with the silica plate.

  • Change Mobile Phase: Adjust the polarity of your eluent. For small polarity differences, a shallower gradient of solvents (e.g., slowly increasing the percentage of ethyl acetate in hexanes) can improve separation. Trying solvent systems like Chloroform/Methanol or DCM/Methanol might also yield tighter spots.

  • Use a Different Stain: For better visualization of PEG compounds, a modified Dragendorff stain can be highly effective.

Q10: I'm seeing poor resolution between my reactant and product peaks in HPLC. How can I improve it?

Poor resolution can hinder accurate quantification.

  • Optimize Gradient: Employ a shallower elution gradient to increase the separation between closely eluting peaks.

  • Change Mobile Phase: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol).

  • Change Stationary Phase: A column with different chemistry (e.g., C8 instead of C18) or a longer column may provide the necessary resolution.

Q11: My NMR spectrum is complex. Which signals should I focus on?

The most informative signals are those that undergo a significant chemical shift change during the reaction.

  • Focus on the α-Methylene Protons: The most significant change will be for the protons on the carbon directly attached to the alcohol oxygen (-CH₂-OH). This signal will shift, typically downfield, upon conversion to an ester, ether, or another derivative. Comparing the spectrum of your reaction mixture to a spectrum of the pure starting material is crucial.

Q12: I'm observing unexpected peaks in my HPLC or MS data. What could they be?

Unexpected peaks can arise from several sources.

  • Side Reactions: Consider potential side reactions. The mass spectrum of the unexpected peak can help in identifying its structure.

  • Impure Starting Materials: Analyze your starting materials individually to check for impurities.

  • Degradation: The product or reactants might be degrading under the reaction conditions. Consider running the reaction at a lower temperature or for a shorter duration.

Q13: The reaction seems to have stalled and is not going to completion. What are the possible causes?

An incomplete reaction is a common issue in organic synthesis.

  • Reagent Quality: Ensure all reagents and solvents are pure and anhydrous, as water can deactivate many reagents.

  • Stoichiometry: Double-check the molar ratios of your reactants and any catalysts.

  • Temperature: The reaction may require higher or lower temperatures for optimal performance.

  • Solubility: Ensure all reactants are fully dissolved in the chosen solvent. Poor solubility can lead to slow or incomplete reactions.

Data Presentation

Table 1: Comparison of Common Analytical Techniques for Monitoring this compound Reactions

TechniqueInformation ProvidedTypeKey AdvantagesKey Disadvantages
Thin-Layer Chromatography (TLC) Reactant/Product PresenceQualitativeFast, inexpensive, simple setup.Not quantitative, resolution can be poor for PEG compounds.
High-Performance Liquid Chromatography (HPLC) Reactant/Product ConcentrationQuantitativeHigh resolution, accurate quantification.Requires specialized equipment, method development can be time-consuming.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural Confirmation & QuantificationQuantitativeProvides detailed structural information, non-destructive.Requires expensive equipment, lower sensitivity than MS.
Mass Spectrometry (MS) Molecular Weight ConfirmationQualitative/QuantitativeHigh sensitivity, confirms product identity and mass.Provides limited structural information on its own.

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Sample Preparation: Prepare dilute solutions (approx. 1 mg/mL) of your starting material (this compound) and co-spotting reference in a volatile solvent like dichloromethane (DCM) or ethyl acetate.

  • Spotting: Using a microcapillary tube, spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the baseline of a silica gel TLC plate.

  • Development: Place the plate in a TLC chamber containing a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate, or DCM and methanol). Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (if applicable) and/or by staining with an appropriate stain (e.g., potassium permanganate, or a modified Dragendorff stain for PEG compounds).

  • Interpretation: Compare the Rf values. The disappearance of the starting material spot and the appearance of a new spot (typically with a higher Rf) indicates product formation.

Protocol 2: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: At various time points, take a small aliquot from the reaction mixture. Quench the reaction if necessary (e.g., by adding water or acid/base), and dilute it with the mobile phase to an appropriate concentration.

  • Method Parameters:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (often with 0.1% TFA or formic acid) and an organic solvent like acetonitrile (MeCN).

    • Detection: UV detector, typically at 254 nm to detect the benzyl group.

  • Data Acquisition: Inject the prepared sample into the HPLC system.

  • Data Interpretation: Monitor the chromatogram for the disappearance of the peak corresponding to this compound and the emergence and growth of the product peak at a different retention time. The reaction is complete when the starting material peak is no longer detectable.

Protocol 3: Reaction Monitoring by ¹H NMR Spectroscopy
  • Sample Preparation: Take an aliquot from the reaction, remove the solvent under reduced pressure, and re-dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Data Interpretation: Compare the spectrum of the reaction mixture to that of the starting material. Pay close attention to the chemical shift of the methylene protons adjacent to the oxygen (-CH₂-OH), which is expected to be around 3.6-3.7 ppm. Upon reaction, this signal will disappear and a new signal corresponding to the product will appear at a different chemical shift (e.g., > 4.0 ppm for an ester).

Visualizations

G start Start this compound Reaction take_aliquot Take Aliquot at Time (t) start->take_aliquot prep_sample Prepare Sample for Analysis (Dilute / Quench / Evaporate) take_aliquot->prep_sample analysis Select Analytical Method prep_sample->analysis tlc TLC Analysis analysis->tlc Qualitative Snapshot hplc HPLC Analysis analysis->hplc Quantitative Monitoring nmr NMR Analysis analysis->nmr Structural Confirmation interpret Interpret Data (Compare to t=0) tlc->interpret hplc->interpret nmr->interpret ms MS Analysis (Optional) complete Reaction Complete? interpret->complete end Work-up & Purify Product complete->end Yes continue_rxn Continue Reaction complete->continue_rxn No end->ms Confirm Mass continue_rxn->take_aliquot Wait (t + Δt)

References

Addressing steric hindrance in Benzyl-PEG18-alcohol coupling

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Benzyl-PEG18-Alcohol Coupling

Welcome to the technical support center for this compound coupling reactions. This resource provides in-depth troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is it a significant issue in this compound coupling?

A: Steric hindrance is a chemical phenomenon where the rate of a reaction is slowed down because of the physical bulk of atoms or groups of atoms near the reaction site. In the case of this compound, the bulky benzyl group and the long, flexible PEG-18 chain can physically block incoming reagents from easily accessing the hydroxyl (-OH) group, which is the site of the coupling reaction. This obstruction can lead to significantly lower reaction yields, slower reaction times, or the reaction failing to proceed to completion.

Q2: What are the most common coupling reactions used for this type of molecule, and how does steric hindrance affect them?

A: Common methods include Williamson ether synthesis and Mitsunobu reactions.

  • Williamson Ether Synthesis: This reaction involves deprotonating the alcohol to form an alkoxide, which then attacks an electrophile (e.g., an alkyl halide). The bulky nature of the benzyl-PEG alkoxide can make it a poor nucleophile, hindering its ability to attack the electrophile.

  • Mitsunobu Reaction: This reaction uses a phosphine reagent (like PPh₃) and an azodicarboxylate (like DEAD or DIAD) to activate the alcohol. While often effective for hindered alcohols, the bulky nature of both the alcohol and the incoming nucleophile can still impede the formation of the key intermediates, reducing efficiency.

Q3: Are there alternative reagents that can help overcome steric hindrance?

A: Yes, using more reactive reagents or different coupling agents can be beneficial. For instance, in a Williamson ether synthesis, using a more reactive electrophile like an alkyl triflate instead of an alkyl bromide can significantly increase the reaction rate. For other coupling types, specialized catalysts or activating agents designed for sterically demanding environments may be necessary.

Troubleshooting Guide

Problem 1: Low to No Reaction Yield

If you are experiencing low or no yield, it is likely due to significant steric hindrance preventing the reaction from proceeding.

Possible Cause Suggested Solution Experimental Considerations
Insufficient Reagent Reactivity Switch to more reactive coupling partners. For example, use an alkyl triflate (-OTf) or nosylate (-ONs) as the leaving group instead of a halide (-Br, -I).Trifilates are highly reactive and moisture-sensitive. Ensure all reagents and solvents are anhydrous. The reaction should be run under an inert atmosphere (e.g., Argon or Nitrogen).
Poor Nucleophilicity of the Alcohol Increase the nucleophilicity of the this compound. For a Williamson synthesis, use a stronger, non-nucleophilic base like Sodium Hydride (NaH) or Potassium bis(trimethylsilyl)amide (KHMDS) to ensure complete deprotonation to the more reactive alkoxide.NaH is highly flammable and reactive with water. Handle with extreme care in a fume hood. KHMDS is also moisture-sensitive.
Ineffective Activation (Mitsunobu) The standard DEAD/PPh₃ combination may be insufficient. Consider using a more modern, less sterically hindered phosphine or a different azodicarboxylate.Ensure precise stoichiometry, as excess Mitsunobu reagents can be difficult to remove during purification.

Problem 2: Reaction Stalls and Does Not Go to Completion

When the reaction starts but fails to consume all the starting material, consider the reaction conditions.

Possible Cause Suggested Solution Experimental Considerations
Insufficient Reaction Energy Increase the reaction temperature. Sterically hindered reactions often require more thermal energy to overcome the activation barrier.Monitor the reaction for potential side product formation or degradation at higher temperatures using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Solvent Effects The choice of solvent can impact reaction rates. Switch to a polar aprotic solvent like DMF or DMSO, which can help stabilize charged intermediates and may improve reaction kinetics.Ensure the solvent is anhydrous, as trace amounts of water can quench reagents, especially strong bases like NaH.
Catalyst Inefficiency Introduce a catalyst. For Williamson ether synthesis, a phase-transfer catalyst (e.g., tetrabutylammonium iodide, TBAI) can facilitate the reaction between the alkoxide and the electrophile.TBAI is typically used in catalytic amounts (e.g., 0.1 equivalents).

Experimental Protocols

Protocol 1: High-Efficiency Williamson Ether Synthesis for Sterically Hindered Alcohols

This protocol is optimized for coupling this compound with an alkyl halide using a strong base and a phase-transfer catalyst.

Materials:

  • This compound

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Alkyl Halide (e.g., 1-bromobutane)

  • Tetrabutylammonium iodide (TBAI)

  • Anhydrous Diethyl Ether

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel

Procedure:

  • Wash the NaH (1.5 equivalents) with anhydrous hexane three times to remove the mineral oil, and carefully dry the NaH under a stream of nitrogen.

  • Suspend the washed NaH in anhydrous DMF in a flask under an inert atmosphere.

  • Dissolve this compound (1.0 equivalent) and TBAI (0.1 equivalents) in anhydrous DMF.

  • Slowly add the alcohol/TBAI solution to the NaH suspension at 0°C.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.

  • Cool the mixture back to 0°C and add the alkyl halide (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and then heat to 60-80°C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to 0°C and cautiously quench by slowly adding saturated NH₄Cl solution.

  • Extract the product with diethyl ether (3x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography.

Visualizations

G start Start: Low Yield in Coupling Reaction check_hindrance Is Steric Hindrance the Likely Cause? start->check_hindrance strategy Select Mitigation Strategy check_hindrance->strategy Yes reagents Modify Reagents strategy->reagents conditions Alter Conditions strategy->conditions reagent_details Use Stronger Base (e.g., NaH) Use More Reactive Electrophile (e.g., Alkyl Triflate) reagents->reagent_details run_reaction Run Modified Reaction reagents->run_reaction condition_details Increase Temperature Change to Polar Aprotic Solvent (DMF, DMSO) Add Phase-Transfer Catalyst (TBAI) conditions->condition_details conditions->run_reaction analyze Analyze Yield run_reaction->analyze success Success: High Yield analyze->success Improved failure Failure: Re-evaluate Strategy analyze->failure Not Improved failure->strategy

Caption: Troubleshooting workflow for sterically hindered coupling reactions.

Validation & Comparative

A Comparative Guide: Benzyl-PEG18-alcohol vs. Alkyl Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is a critical determinant of the therapeutic efficacy, safety, and pharmacokinetic profile of targeted drug conjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker, a seemingly simple bridge, profoundly influences the stability, solubility, and biological activity of the entire molecule. This guide provides an objective, data-driven comparison between Benzyl-PEG18-alcohol, a hydrophilic polyethylene glycol (PEG)-based linker, and traditional alkyl linkers, exemplified by the widely used Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

Introduction to the Linkers

This compound represents a class of long-chain, hydrophilic linkers. The PEG component, consisting of 18 repeating ethylene glycol units, imparts significant hydrophilicity, which can enhance the aqueous solubility of the conjugate and reduce aggregation, a common challenge with hydrophobic payloads.[1][2][3] The terminal benzyl group serves as a stable protecting group for the alcohol, ensuring chemical robustness during multi-step syntheses.[4]

Alkyl linkers , such as SMCC, are predominantly hydrophobic and are classified as non-cleavable linkers.[] SMCC is a hetero-bifunctional crosslinker that creates a stable thioether bond. Its rigid cyclohexane ring provides steric hindrance, which can decrease the rate of hydrolysis and improve in vivo stability. SMCC has been successfully incorporated into the FDA-approved ADC, Kadcyla® (T-DM1).

At a Glance: this compound vs. SMCC Alkyl Linker

FeatureThis compoundSMCC (Alkyl Linker)Rationale & References
Hydrophilicity HighLowThe long PEG chain in this compound significantly increases water solubility, whereas the alkyl and cyclohexane components of SMCC are inherently hydrophobic.
Flexibility HighModerate to LowThe PEG chain is highly flexible, while the cyclohexane ring in SMCC provides rigidity.
Applications ADCs, PROTACs, BioconjugationADCs, Protein CrosslinkingBoth are used in ADCs. Benzyl-PEG linkers are also common in PROTACs due to their ability to span longer distances and improve solubility.
Tendency for Aggregation LowHighThe hydrophilic nature of PEG mitigates the aggregation often caused by hydrophobic payloads, a known issue with linkers like SMCC.
In Vivo Stability Generally GoodHighSMCC forms a very stable thioether bond, contributing to its non-cleavable nature and high plasma stability. PEG linkers also exhibit good stability.
Pharmacokinetics Longer half-life, Lower clearanceShorter half-life, Faster clearance (potentially)The hydrophilic PEG shield can reduce renal clearance and enzymatic degradation, leading to a longer circulation time. Hydrophobic linkers may lead to faster clearance.
Drug-to-Antibody Ratio (DAR) Can facilitate higher DARCan be limited by aggregationThe solubilizing effect of PEG can enable the conjugation of more drug molecules without causing aggregation.

Quantitative Performance Comparison: A Representative Study

While direct head-to-head published data for this compound and SMCC with the same antibody and payload is limited, the following table presents expected representative data based on the known properties of PEG and alkyl linkers from various studies. This hypothetical comparison is for two ADCs targeting the same receptor, using the same antibody and cytotoxic payload, differing only in the linker.

ParameterADC with this compound LinkerADC with SMCC Linker
Drug-to-Antibody Ratio (DAR) 3.83.5
Aqueous Solubility (mg/mL) >102-3
In Vitro Cytotoxicity (IC50, nM) 1.51.2
Plasma Half-life (t1/2, hours) in Mice 250180
Systemic Clearance (mL/hr/kg) in Mice 0.50.8
In Vivo Efficacy (% Tumor Growth Inhibition) 95%85%

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate evaluation and comparison of linker performance in ADCs and other bioconjugates.

Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)-HPLC

Objective: To determine the average number of drug-linker molecules conjugated to each antibody and assess the homogeneity of the ADC.

Methodology:

  • Sample Preparation: Prepare the ADC sample at a concentration of 1 mg/mL in the mobile phase A.

  • Chromatographic System: Use a HIC column (e.g., TSKgel Butyl-NPR) on an HPLC system.

  • Mobile Phases:

    • Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.

    • Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol.

  • Gradient: Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

  • Detection: Monitor the elution profile using a UV detector at 280 nm (for the antibody) and at the payload's specific absorbance wavelength.

  • Data Analysis: The different DAR species (DAR0, DAR2, DAR4, etc.) will separate based on hydrophobicity. Calculate the weighted average DAR by integrating the peak areas for each species.

In Vitro Cytotoxicity Assay (MTS Assay)

Objective: To determine the potency of the ADC in killing target cancer cells.

Methodology:

  • Cell Plating: Seed a 96-well plate with a cancer cell line expressing the target antigen at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium. Add the diluted ADC to the wells and incubate for 72-96 hours.

  • MTS Reagent: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Plot the cell viability against the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Pharmacokinetic (PK) Analysis in a Murine Model

Objective: To evaluate the in vivo stability and clearance rate of the ADC.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude).

  • ADC Administration: Administer a single intravenous (IV) dose of the ADC (e.g., 5 mg/kg) to a cohort of mice.

  • Blood Sampling: Collect blood samples from the mice at various time points (e.g., 0, 1, 6, 24, 48, 96, 168, and 336 hours) post-injection.

  • Sample Processing: Process the blood samples to obtain plasma.

  • Quantification: Use an enzyme-linked immunosorbent assay (ELISA) to quantify the concentration of the total antibody or the intact ADC in the plasma samples.

  • Data Analysis: Plot the plasma concentration of the ADC over time and use a non-compartmental analysis to calculate key PK parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC).

Visualizing the Structures and Workflow

Caption: Chemical structures of this compound and SMCC.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start ADC Development with Different Linkers dar DAR Determination (HIC-HPLC) start->dar solubility Solubility Assessment start->solubility cytotoxicity Cytotoxicity Assay (e.g., MTS) dar->cytotoxicity solubility->cytotoxicity pk Pharmacokinetic Study (Mice) cytotoxicity->pk efficacy In Vivo Efficacy (Xenograft Model) pk->efficacy end end efficacy->end Comparative Analysis & Linker Selection

Caption: Experimental workflow for comparing ADC performance.

Conclusion

The choice between a this compound linker and an alkyl linker like SMCC is a critical decision in the design of bioconjugates. This compound offers significant advantages in terms of hydrophilicity, which can lead to improved solubility, reduced aggregation, and a more favorable pharmacokinetic profile, potentially allowing for higher drug loading. In contrast, alkyl linkers like SMCC provide a robust and stable non-cleavable linkage that has been validated in clinically approved ADCs. The selection of the optimal linker will ultimately depend on the specific properties of the payload, the antibody, and the desired therapeutic outcome. A thorough evaluation using the experimental protocols outlined in this guide will enable researchers to make an informed decision to optimize the performance of their novel bioconjugates.

References

A Comparative Guide to the Characterization of Benzyl-PEG18-alcohol Conjugates by NMR and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of polyethylene glycol (PEG) conjugates is critical for ensuring the quality, efficacy, and safety of PEGylated therapeutics. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the characterization of Benzyl-PEG18-alcohol, a monofunctional PEG derivative. Supported by experimental data and detailed protocols, this document serves as a practical resource for selecting the most appropriate analytical strategy.

Introduction to this compound Characterization

This compound is a valuable intermediate in bioconjugation, featuring a stable benzyl ether terminus and a reactive primary alcohol. The defined length of the 18-unit oligoethylene glycol chain is a key attribute that necessitates accurate verification. NMR spectroscopy is a primary tool for the structural elucidation and purity assessment of such compounds. However, a multi-faceted analytical approach, often including chromatography and mass spectrometry, provides a more complete characterization profile.

NMR Spectroscopy: The Gold Standard for Structural Integrity

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular structure of this compound. Both ¹H and ¹³C NMR are instrumental in confirming the identity of the compound and assessing its purity.

Predicted ¹H and ¹³C NMR Spectral Data for this compound

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.35Multiplet5HAromatic protons (C₆H ₅)
~4.57Singlet2HBenzyl methylene protons (Ph-CH ₂-O-)
~3.75 - 3.55Multiplet~70HPEG methylene protons (-O-CH ₂-CH ₂-O-)
~2.85Triplet1HTerminal alcohol proton (-O H)

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

Chemical Shift (ppm)Assignment
~138.5Aromatic quaternary carbon (C -CH₂)
~128.4Aromatic C H
~127.8Aromatic C H
~127.6Aromatic C H
~73.3Benzyl methylene carbon (Ph-C H₂-O-)
~72.6PEG methylene carbon (-O-C H₂-CH₂-OH)
~70.8 - 70.3PEG methylene carbons (-O-C H₂-C H₂-O-)
~61.7Terminal PEG methylene carbon (-C H₂-OH)

Comparison with Alternative Characterization Methods

While NMR is exceptional for structural verification, other techniques offer complementary information, particularly for purity assessment and detection of trace impurities.

Table 3: Comparison of Analytical Techniques for this compound Characterization

ParameterNMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)
Primary Information Detailed molecular structure, quantitative purity (qNMR)Purity, quantification, separation of impuritiesMolecular weight confirmation, identification of impurities
Strengths - Unambiguous structure confirmation- Quantitative without need for identical standards (qNMR)- Non-destructive- High sensitivity for impurity detection- Well-established for purity assays- Can be coupled to MS for identification- Precise molecular weight determination- High sensitivity- Can identify unexpected byproducts
Limitations - Lower sensitivity compared to HPLC and MS- Can be complex for polydisperse samples- Requires a suitable chromophore for UV detection- Retention time can be influenced by matrix effects- Quantification requires specific reference standards- Polydispersity can complicate spectra- Ionization efficiency can vary between compounds- Fragmentation can make interpretation complex
Typical Application Structure verification, purity of main componentRoutine quality control, impurity profilingMolecular weight confirmation, identification of unknowns

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. The following protocols provide a starting point for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube.

  • ¹H NMR Data Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Data Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A greater number of scans will be required compared to ¹H NMR.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum to confirm the relative number of protons in different chemical environments. Compare the chemical shifts in both ¹H and ¹³C spectra to the predicted values to confirm the structure.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA), is a common mobile phase system.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Data Acquisition:

    • Inject the sample and monitor the elution profile at a suitable wavelength for the benzyl group (e.g., 254 nm).

    • A typical gradient might run from 30% to 90% B over 20-30 minutes.

  • Data Analysis: Determine the purity of the sample by calculating the peak area percentage of the main component relative to all detected peaks.

Mass Spectrometry (MS)
  • Instrumentation: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometers are commonly used.

  • MALDI-TOF Sample Preparation:

    • Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid).

    • Mix the sample solution (in a suitable solvent like water or acetonitrile) with the matrix solution.

    • Spot the mixture onto the MALDI target plate and allow it to dry.

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode. For PEG compounds, sodium adducts ([M+Na]⁺) are commonly observed.

  • Data Analysis: The primary peak should correspond to the calculated molecular weight of this compound (approximately 899.1 g/mol for the sodium adduct). For monodisperse samples, a single major peak is expected.

Workflow and Logical Relationships

The characterization of this compound is a multi-step process that often involves orthogonal techniques to build a comprehensive understanding of the material's identity, structure, and purity.

cluster_0 Characterization Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR HPLC HPLC Analysis Sample->HPLC MS Mass Spectrometry Sample->MS Structure Structural Confirmation NMR->Structure Purity Purity Assessment NMR->Purity HPLC->Purity MS->Purity MW Molecular Weight Verification MS->MW Report Comprehensive Characterization Report Structure->Report Purity->Report MW->Report

References

A Comparative Guide to the Mass Spectrometry Analysis of Benzyl-PEG18-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry techniques for the characterization of Benzyl-PEG18-alcohol, a critical, monodisperse polyethylene glycol (PEG) reagent used in bioconjugation and drug delivery. Accurate analytical verification of this linker is paramount for ensuring the quality, consistency, and efficacy of therapeutic molecules. We will compare the two most common mass spectrometry methodologies, Electrospray Ionization-Liquid Chromatography/Mass Spectrometry (ESI-LC/MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), and contrast the analysis with a common alternative, Methoxy-PEG18-alcohol (mPEG18-OH).

Overview of Analytical Techniques

The choice of mass spectrometry technique directly influences the detail and quality of analytical data for PEGylated molecules.[1] ESI-LC/MS provides high-resolution data and the ability to separate impurities, while MALDI-TOF offers a rapid method for determining molecular weight and overall purity.[1]

FeatureESI-LC/MSMALDI-TOF MS
Principle Sample is ionized in solution and separated by chromatography before mass analysis.Sample is co-crystallized with a matrix and ionized by a laser pulse.
Sample Preparation Soluble in a suitable solvent for LC.[1]Requires finding a suitable matrix and co-crystallization conditions.[1]
Throughput Lower, limited by chromatography run times (minutes per sample).Higher, capable of analyzing dozens of samples in minutes.
Information Provided High-resolution accurate mass, impurity profile, quantification, structural data via MS/MS.[2]Average molecular weight distribution, purity assessment.
Typical Ions Multiply charged ions (e.g., [M+2H]²⁺) and adducts ([M+Na]⁺, [M+NH₄]⁺).Predominantly singly charged ions (e.g., [M+Na]⁺, [M+K]⁺).
Best For Detailed characterization, impurity identification, and quantification.Rapid screening, confirmation of primary molecular weight.

Performance Comparison: this compound vs. Methoxy-PEG18-alcohol

The primary structural difference between this compound and its common alternative, mPEG18-alcohol, is the non-reactive terminus (a benzyl group vs. a methoxy group). This difference results in a predictable mass shift, which is readily detectable by mass spectrometry.

ParameterThis compoundMethoxy-PEG18-alcohol
Structure Bn-O-(CH₂CH₂O)₁₈-HCH₃-O-(CH₂CH₂O)₁₈-H
Formula C₄₃H₈₀O₁₉C₃₇H₇₆O₁₉
Theoretical Avg. Mass (Da) 889.0 g/mol 829.0 g/mol
Mass Difference (Da) --60.0 Da
Typical Adduct Ion ([M+Na]⁺) m/z 912.0m/z 852.0
Typical Adduct Ion ([M+NH₄]⁺) m/z 907.0m/z 847.0

Fragmentation Analysis

Collision-induced dissociation (CID) of PEG compounds typically yields a characteristic pattern of neutral losses corresponding to ethylene glycol units (44.03 Da). The major fragment ions in electron ionization (EI) and ESI spectra for the PEG backbone are often observed at m/z 45, 89, 133, and 177, corresponding to protonated PEG oligomers.

Ion SeriesGeneral StructureCommon m/z Values
PEG Backbone Fragments H-(OCH₂CH₂)n-O⁺=CH₂45, 89, 133, 177...
Benzyl-Specific Fragments C₇H₇⁺ (Tropylium ion)91
Methoxy-Specific Fragments CH₃-(OCH₂CH₂)n⁺59, 103, 147...

Experimental Protocols

This protocol is designed for the detailed characterization and impurity profiling of this compound.

  • Materials:

    • Reversed-phase HPLC column (e.g., C18, 2.1 x 50 mm, 1.8 µm)

    • HPLC or UHPLC system coupled to an ESI-TOF or ESI-Orbitrap mass spectrometer

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Acetonitrile

  • Sample Preparation:

    • Dissolve the this compound sample in Mobile Phase A to a concentration of approximately 1 mg/mL.

  • LC Method:

    • Set a flow rate appropriate for the column (e.g., 0.3-0.5 mL/min).

    • Use a gradient elution, for example:

      • 0-2 min: 30% B

      • 2-10 min: 30% to 90% B

      • 10-12 min: 90% B

      • 12-13 min: 90% to 30% B

      • 13-15 min: 30% B

  • MS Detection:

    • Operate the ESI source in positive ion mode.

    • Set the mass spectrometer to acquire data over an m/z range of 400-2000.

    • Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for stable ionization.

  • Data Analysis:

    • Extract the total ion chromatogram (TIC) to visualize separated components.

    • Analyze the mass spectrum of the main peak. Deconvolution of the multiply charged ion series will provide the accurate molecular weight.

    • Integrate peaks from potential impurities (e.g., shorter or longer PEG chains) to determine relative purity.

This protocol is for the rapid determination of molecular weight and purity.

  • Materials:

    • MALDI-TOF Mass Spectrometer

    • MALDI target plate

    • Matrix solution (e.g., 10 mg/mL sinapinic acid or DHB in 50:50 acetonitrile:water with 0.1% TFA)

  • Sample Preparation:

    • Dissolve the this compound sample in water or methanol to a concentration of 1 mg/mL.

    • Mix the sample solution with the matrix solution in a 1:1 ratio.

  • Spotting:

    • Spot 1 µL of the sample-matrix mixture onto the MALDI target plate.

    • Allow the spot to air-dry completely (co-crystallization).

  • MS Detection:

    • Load the target plate into the mass spectrometer.

    • Operate the instrument in positive ion, linear or reflectron mode.

    • Acquire data over an m/z range of 500-1500.

    • Optimize laser power to achieve good signal intensity with minimal fragmentation.

  • Data Analysis:

    • Identify the peak corresponding to the singly charged adduct of this compound (e.g., [M+Na]⁺).

    • Assess the purity by observing the presence of other peaks corresponding to different PEG chain lengths or impurities.

Visualized Workflows

The following diagrams illustrate the typical workflows for the mass spectrometry techniques described.

ESI_LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing p1 Dissolve Sample (1 mg/mL) p2 Inject into LC System p1->p2 p3 Reversed-Phase Separation p2->p3 p4 Electrospray Ionization (ESI) p3->p4 p5 Mass Analyzer (TOF / Orbitrap) p4->p5 p6 Generate Chromatogram (TIC) p5->p6 p7 Deconvolute Mass Spectrum p6->p7 p8 Identify Impurities & Quantify p7->p8

Caption: Workflow for ESI-LC/MS analysis of this compound.

MALDI_TOF_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing p1 Mix Sample with Matrix (1:1) p2 Spot on Target Plate p1->p2 p3 Air Dry to Co-crystallize p2->p3 p4 Insert Plate into Source p3->p4 p5 Irradiate with Laser Pulse p4->p5 p6 Desorption & Ionization p5->p6 p7 Time-of-Flight (TOF) Analysis p6->p7 p8 Generate Mass Spectrum p7->p8 p9 Identify [M+Na]⁺ Adduct Peak p8->p9 p10 Assess Purity p9->p10

Caption: Workflow for MALDI-TOF MS analysis of this compound.

Conclusion

Both ESI-LC/MS and MALDI-TOF MS are powerful techniques for the characterization of this compound and its alternatives. For drug development and quality control, ESI-LC/MS is indispensable for its ability to separate, identify, and quantify impurities, providing a comprehensive profile of the reagent. In contrast, MALDI-TOF MS serves as an excellent high-throughput tool for rapid identity confirmation and routine purity checks of bulk material. The selection of the appropriate technique depends on the specific analytical need, balancing the required level of detail with throughput considerations.

References

A Comparative Purity Analysis of Synthesized Benzyl-PEG18-alcohol for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of polyethylene glycol (PEG) reagents is a critical parameter that directly impacts the efficacy, safety, and reproducibility of PEGylated therapeutics and other bioconjugates. The process of PEGylation, the covalent attachment of PEG chains to molecules, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and small molecules. The purity of the PEGylating agent is paramount, as impurities can lead to side reactions, the formation of undesired conjugates, and potential immunogenicity. Benzyl-PEG18-alcohol is a key intermediate in the synthesis of various functionalized PEGs, and its purity sets the stage for the quality of the final product.

This guide provides a comprehensive purity assessment of synthesized this compound, comparing its performance with common alternatives and presenting supporting experimental data and protocols.

Purity Assessment of this compound

The purity of synthesized this compound is typically assessed using a combination of analytical techniques to identify and quantify the main component and potential impurities. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). A purity of >98% is often achievable and highly desirable for demanding applications in drug development.[1]

Key Quality Attributes
  • Purity by HPLC: Typically ≥ 98%

  • Identity Confirmation: Consistent with the expected structure by ¹H NMR and MS.

  • Polydispersity Index (PDI): Close to 1.0, indicating a narrow molecular weight distribution.

  • Impurities: Low levels of unreacted starting materials (e.g., PEG18-diol) and byproducts of synthesis.

Comparison with Alternative Monofunctional PEG18-alcohols

The choice of a monofunctional PEG-alcohol often depends on the specific protecting group used for the non-reactive terminus. This protecting group prevents unwanted side reactions during subsequent chemical modifications of the terminal hydroxyl group. This compound is a popular choice due to the stability of the benzyl ether linkage and its convenient removal under specific conditions. However, other alternatives are available, each with its own set of properties.

FeatureThis compoundMethoxy-PEG18-alcoholtert-Butyl-PEG18-alcoholTetrahydropyranyl (THP)-PEG18-alcoholTrityl-PEG18-alcohol
Typical Purity > 98%> 96%> 90% (for related esters)≥ 97% (for related compounds)High purity achievable
Protecting Group BenzylMethoxytert-ButylTetrahydropyranyl (THP)Trityl
Deprotection HydrogenolysisGenerally not removedStrong acid (e.g., TFA)Mild acidMild acid
Key Advantage Robust protection, clean deprotectionCommercially available, stableStable to many reagentsEasy to introduce and removeBulky group, useful in specific syntheses
Potential Impurities PEG18-diol, Benzyl alcoholPEG18-diolPEG18-diol, IsobutylenePEG18-diol, DihydropyranPEG18-diol, Triphenylmethanol

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity and Purity

Objective: To confirm the chemical structure of this compound and to detect and quantify impurities.

Sample Preparation: Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d6) to a final concentration of 10-20 mg/mL in an NMR tube.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Data Acquisition: Acquire a ¹H NMR spectrum.

Analysis:

  • Structural Confirmation: Identify the characteristic proton signals:

    • Aromatic protons of the benzyl group (~7.3 ppm).

    • Methylene protons of the benzyl group (-O-CH₂ -Ph) (~4.5 ppm).

    • Repeating ethylene glycol units (-O-CH₂ -CH₂ -O-) (~3.6 ppm).

    • Terminal alcohol methylene protons (-CH₂ -OH) (~3.7 ppm).

    • Terminal alcohol proton (-OH), which may be a broad singlet and its chemical shift can vary.

  • Purity Determination: The purity can be estimated by comparing the integration of the characteristic proton signals of the this compound to the signals of any observed impurities. For quantitative NMR (qNMR), a certified internal standard with a known concentration is added to the sample to accurately determine the concentration and purity of the analyte.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To separate and quantify this compound from non-PEGylated impurities and PEG species of different lengths.

Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column.

Mobile Phase:

  • A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

Gradient: A linear gradient from 30% to 90% B over 20 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm (for the benzyl group).

Analysis: Inject the sample and monitor the elution profile. The retention time of the main peak corresponds to the this compound, and other peaks represent impurities. The purity is calculated based on the relative peak areas.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Objective: To confirm the molecular weight of this compound and assess its polydispersity.

Instrumentation: A Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometer.

Sample Preparation:

  • Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA).

  • Sample-Matrix Mixture: Mix the sample solution with the matrix solution.

  • Spotting: Spot the mixture onto the MALDI target plate and allow it to air dry.

Data Acquisition: Analyze the sample in positive-ion mode.

Analysis: The resulting spectrum will show a distribution of peaks corresponding to the different chain lengths of the PEG, typically adducted with a cation (e.g., Na⁺ or K⁺). The average molecular weight and polydispersity can be calculated from this distribution.

Visualizing Experimental Workflows

experimental_workflow cluster_synthesis Synthesis cluster_analysis Purity Assessment cluster_results Results synthesis Synthesized this compound nmr NMR Spectroscopy synthesis->nmr hplc HPLC Analysis synthesis->hplc ms Mass Spectrometry synthesis->ms structure Structural Confirmation nmr->structure purity_nmr Purity by NMR nmr->purity_nmr purity_hplc Purity by HPLC hplc->purity_hplc mw Molecular Weight Verification ms->mw

Caption: Experimental workflow for the purity assessment of this compound.

Logical Relationships in Purity Analysis

logical_relationship cluster_impurities Potential Impurities cluster_techniques Analytical Techniques product This compound hplc HPLC (UV detection) product->hplc nmr ¹H NMR product->nmr ms Mass Spectrometry product->ms peg_diol PEG18-diol peg_diol->hplc peg_diol->nmr benzyl_alcohol Unreacted Benzyl Alcohol benzyl_alcohol->hplc benzyl_alcohol->nmr other_peg Other PEG Species other_peg->hplc other_peg->ms purity_hplc Quantitative Purity hplc->purity_hplc structure_confirm Structural Confirmation nmr->structure_confirm mw_confirm Molecular Weight Confirmation ms->mw_confirm

Caption: Logical relationship between potential impurities and analytical techniques.

References

Comparative Efficacy of Benzyl Alcohol and PEGylated Benzyl Alcohol in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of cellular biology and drug development, understanding the interactions of chemical compounds with cells is paramount. This guide provides a comparative analysis of Benzyl Alcohol and a functionally related compound, Benzyl-PEG18-alcohol, focusing on their efficacy and impact in various cellular assays. While Benzyl Alcohol is a well-characterized compound with known effects on cell membrane fluidity and viability, the introduction of a polyethylene glycol (PEG) chain is hypothesized to modulate these properties, potentially altering its cellular uptake, cytotoxicity, and overall biological activity.

Comparison of Cellular Effects

The following table summarizes the known and inferred effects of Benzyl Alcohol and this compound in key cellular assays. The data for Benzyl Alcohol is derived from published studies, while the expected performance of this compound is based on the general principles of PEGylation, which often leads to altered pharmacokinetic and pharmacodynamic profiles.

Cellular Assay Parameter Measured Benzyl Alcohol This compound (Hypothesized) References
MTT Assay Cell Viability (Metabolic Activity)Dose-dependent decrease in cell viability. IC50 values vary by cell type. For example, in human retinal pigment epithelial (RPE) cells, significant toxicity is observed at concentrations of 0.225 mg/mL and above after 2 hours of exposure.[1]Expected to exhibit reduced cytotoxicity compared to Benzyl Alcohol at equivalent concentrations due to potentially decreased cellular uptake.[1]
LDH Release Assay Membrane Integrity (Cytotoxicity)Dose- and time-dependent increase in LDH release, indicating necrotic cell death. Significant LDH release observed in RPE cells treated with 9 mg/mL Benzyl Alcohol within 5 minutes.[1]Potentially lower LDH release at similar concentrations, suggesting less immediate membrane disruption.[1]
Membrane Fluidity Assay Cell Membrane DynamicsIncreases membrane fluidity in a concentration-dependent manner. Effects have been observed in various cell types, including erythrocytes and renal epithelial cells.[2]The bulky PEG chain may sterically hinder the insertion of the benzyl group into the lipid bilayer, possibly leading to a less pronounced effect on membrane fluidity.
Endocytosis/Exocytosis Assay Membrane TraffickingInhibits fluid phase endocytosis and can have varied effects on exocytosis depending on the cell type. For instance, 30 mM Benzyl Alcohol caused an 83% inhibition of endocytosis in MDCK cells.The larger size of the PEGylated compound might lead to different internalization pathways or a general reduction in uptake, thereby altering its impact on membrane trafficking.
Apoptosis Assay (e.g., Annexin V/PI) Programmed Cell DeathInduces both apoptosis and necrosis at higher concentrations. In RPE cells, 9 mg/mL Benzyl Alcohol led to 19.0% early apoptotic cells and 64.2% apoptotic necrotic cells after 6 hours.The mode of cell death may be shifted more towards apoptosis and at higher concentrations compared to the parent compound.

Experimental Protocols

Detailed methodologies for two key cytotoxicity assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells in culture

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • MTT solvent (e.g., isopropanol with 0.04 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test compounds (Benzyl Alcohol or this compound). Include untreated cells as a control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.

LDH (Lactate Dehydrogenase) Release Assay

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, indicating cytotoxicity.

Materials:

  • Cells in culture

  • Complete culture medium

  • Test compounds

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (e.g., 1% Triton X-100)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for a maximum LDH release control by adding lysis buffer to untreated cells.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for 20-30 minutes, protected from light. Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

Visualizing Cellular Impact: Benzyl Alcohol-Induced Apoptosis Pathway

Benzyl alcohol has been shown to induce apoptosis through both caspase-dependent and -independent pathways. The following diagram illustrates the key events in this process.

Benzyl_Alcohol_Apoptosis cluster_membrane Cellular Exterior cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BA Benzyl Alcohol ROS ↑ Reactive Oxygen Species (ROS) BA->ROS Casp8 Caspase-8 Activation ROS->Casp8 Mito Mitochondrial Dysfunction ROS->Mito Casp3 Caspase-3 Activation Casp8->Casp3 Casp9 Caspase-9 Activation Mito->Casp9 AIF Apoptosis-Inducing Factor (AIF) Mito->AIF Casp9->Casp3 DNA_frag DNA Fragmentation Casp3->DNA_frag AIF->DNA_frag Apoptosis Apoptosis DNA_frag->Apoptosis

Benzyl Alcohol-Induced Apoptosis Signaling Pathway

This guide provides a foundational comparison of Benzyl Alcohol and its hypothetical PEGylated derivative. Further experimental validation is necessary to fully elucidate the cellular efficacy of this compound. The provided protocols and pathway diagrams serve as a resource for researchers designing and interpreting cellular assays for these and similar compounds.

References

A Head-to-Head Comparison of PROTAC Linkers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is a pivotal element in the quest for novel therapeutics. These heterobifunctional molecules have revolutionized targeted protein degradation by harnessing the cell's own ubiquitin-proteasome system. At the heart of every PROTAC lies the linker, a component that is far more than a simple spacer. The linker's chemical composition, length, and rigidity are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1]

This guide provides an objective comparison of different PROTAC linkers, supported by experimental data, to empower researchers in the rational design of next-generation protein degraders.

The Central Role of the Linker in PROTAC Function

A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2] The linker plays an active and critical role in the formation of a stable and productive ternary complex, which is comprised of the target protein, the PROTAC, and an E3 ligase.[3] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can lead to steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.[1]

Comparative Analysis of Common Linker Types

PROTAC linkers can be broadly categorized into several types, with the most common being flexible linkers like polyethylene glycol (PEG) and alkyl chains, and rigid linkers that incorporate cyclic structures.[3] "Clickable" linkers, often incorporating a triazole ring via copper-catalyzed azide-alkyne cycloaddition, represent a versatile synthetic strategy that can be considered a component of a rigid linker approach.

Flexible Linkers: PEG vs. Alkyl Chains

Polyethylene glycol (PEG) and alkyl chains are the most prevalently used linkers in PROTAC design due to their synthetic accessibility and the ease with which their length can be modified. Approximately 55% of reported PROTACs utilize PEG linkers, while around 30% employ alkyl chains.

  • PEG Linkers: Composed of repeating ethylene glycol units, PEG linkers are generally more hydrophilic than alkyl chains. This increased hydrophilicity can improve the solubility and cell permeability of the PROTAC molecule.

  • Alkyl Chains: These are simple hydrocarbon chains that offer a high degree of conformational flexibility. While synthetically straightforward, they are typically more hydrophobic, which can negatively impact the solubility of the PROTAC.

Rigid Linkers

Rigid linkers incorporate cyclic structures such as piperazine, piperidine, or aromatic rings, which introduce conformational constraints. This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is typically quantified by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.

The following tables summarize experimental data from various studies, comparing the performance of different linker types.

Linker TypeTarget ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Reference
Flexible BRD4CRBNPEG1.8>95
Flexible BRD4CRBNAlkyl4.9>95
Rigid BRD4CRBNPiperazine-based0.9>95
Flexible TBK1VHLAlkyl/Ether (<12 atoms)No degradation-
Flexible TBK1VHLAlkyl/Ether (12-29 atoms)396
Flexible CRBNVHLNine-atom alkyl chainConcentration-dependent decrease-
Flexible CRBNVHLThree PEG unitsWeak degradation-
Flexible AR-Parent PROTAC 54 (PEG)Exhibited degradation (at 3 µM)-
Rigid AR-Disubstituted phenylNo degradation-

Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.

Western Blotting for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment. Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values from the dose-response curves.

NanoBRET™ Ternary Complex Assay (Live-Cell)

This assay measures the formation of the ternary complex in living cells.

  • Cell Line and Plasmids: Use a suitable human cell line (e.g., HEK293T). Obtain or create expression vectors for the target protein fused to NanoLuc® luciferase (e.g., POI-NLuc) and an E3 ligase component fused to HaloTag® (e.g., HaloTag-E3 ligase).

  • Cell Transfection: Co-transfect the cells with the POI-NLuc and HaloTag-E3 ligase plasmids.

  • PROTAC Treatment: Add the PROTACs at various concentrations to the cells and incubate for the desired time.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand to the cells. Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of filtered luminescence measurements.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Western_Blot_Workflow A Cell Culture & PROTAC Treatment B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Detection (ECL) F->G H Data Analysis (Densitometry) G->H Linker_Properties_Relationship cluster_linker Linker Properties cluster_outcomes PROTAC Performance Length Length Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Composition Composition (PEG, Alkyl, etc.) PK_Properties Pharmacokinetic Properties Composition->PK_Properties Rigidity Rigidity Rigidity->Ternary_Complex Efficacy Degradation Efficacy (DC50, Dmax) Ternary_Complex->Efficacy PK_Properties->Efficacy

References

In Vivo Stability of Benzyl-PEG18-Alcohol Containing ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo stability of an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly influencing both efficacy and safety. A stable linker ensures that the cytotoxic payload remains attached to the antibody in systemic circulation, minimizing off-target toxicity and maximizing drug delivery to the tumor. This guide provides an objective comparison of the in vivo stability of ADCs, with a focus on constructs containing polyethylene glycol (PEG) linkers, such as those that could be synthesized using Benzyl-PEG18-alcohol. Due to the lack of publicly available in vivo data for a specific this compound containing ADC, this guide will draw comparisons from ADCs with structurally related PEGylated linkers and discuss the roles of the benzyl group and PEG chain length in conferring stability.

The Critical Role of the Linker in ADC Stability

The linker in an ADC is not merely a spacer but a sophisticated chemical entity designed to be stable in the bloodstream and, in many cases, cleavable within the target cell. Premature cleavage of the linker can lead to systemic release of the potent cytotoxic payload, causing severe side effects. Conversely, a linker that is too stable may not efficiently release the drug upon internalization by the cancer cell, thereby reducing the ADC's efficacy.

PEGylation, the incorporation of PEG chains into the linker, is a widely adopted strategy to improve the pharmaceutical properties of ADCs. PEG is a hydrophilic polymer that can:

  • Increase Solubility: Counteract the hydrophobicity of many cytotoxic payloads, reducing the propensity for ADC aggregation.

  • Enhance Pharmacokinetics: Increase the hydrodynamic radius of the ADC, which can lead to reduced renal clearance and a longer plasma half-life.[1]

  • Shield the Payload: Potentially reduce the immunogenicity of the ADC by masking the payload and linker from the immune system.

The "this compound" chemical entity suggests a linker component with a benzyl group and an 18-unit PEG chain. The benzyl group can be a highly stable component of a linker, for instance, when used in a non-cleavable ether linkage. It is also a key component of the commonly used self-immolative spacer, p-aminobenzyl carbamate (PABC), which is designed to release the payload after enzymatic cleavage of an adjacent trigger, such as a valine-citrulline dipeptide.

Comparative Analysis of In Vivo Stability

Impact of PEG Chain Length on Pharmacokinetics

The length of the PEG chain has a significant impact on the pharmacokinetic (PK) profile of an ADC. Longer PEG chains generally lead to slower clearance and longer half-lives.

Linker ComponentADC PlatformAnimal ModelKey Pharmacokinetic ParameterFinding
No PEG LinkerAffibody-MMAE ConjugateMouseHalf-life19.6 minutes
4 kDa PEG LinkerAffibody-MMAE ConjugateMouseHalf-life49.2 minutes (2.5-fold increase)
10 kDa PEG LinkerAffibody-MMAE ConjugateMouseHalf-life219.0 minutes (11.2-fold increase)
PEG < 8 unitsIgG-MMAE ConjugateRatClearanceRapid clearance
PEG ≥ 8 unitsIgG-MMAE ConjugateRatClearanceSlower clearance, approaching that of the parent antibody. No significant further decrease with PEG12 or PEG24.

Data compiled from multiple sources.[1]

Based on this data, a PEG18 linker is expected to fall within the optimal range for reducing clearance and extending the half-life of an ADC.

Impact of Linker Chemistry on Stability

The chemical nature of the bond between the antibody and the linker, and within the linker itself, is paramount for in vivo stability.

Linker TypeKey FeatureIn Vivo Stability Profile
Thioether (e.g., from SMCC linker) Non-cleavableGenerally high stability in circulation. Payload is released upon lysosomal degradation of the antibody. Ado-trastuzumab emtansine (Kadcyla®) utilizes this type of linker and has an elimination half-life of approximately 4 days.[2]
Dipeptide (e.g., Val-Cit-PABC) Cathepsin B cleavableCan be highly stable in humans. One study reported a linker half-life of ~9.6 days in cynomolgus monkeys.[3] However, it can be unstable in rodent plasma due to cleavage by carboxylesterases.
Maleimide-Thiol Adduct Thiol-reactive conjugationProne to a retro-Michael reaction in vivo, leading to premature deconjugation.
Self-Stabilizing Maleimide Engineered to undergo rapid hydrolysis after conjugationForms a stable, ring-opened structure that is resistant to deconjugation, leading to improved in vivo stability and better therapeutic outcomes.[4]

A this compound linker, if incorporated into a stable, non-cleavable linkage (e.g., an ether bond) or combined with a robust conjugation chemistry like a self-stabilizing maleimide, would be expected to contribute to a highly stable ADC in vivo.

Experimental Protocols

Detailed methodologies are crucial for assessing the in vivo stability of ADCs. Below are outlines of key experimental protocols.

Protocol 1: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic parameters (e.g., clearance, half-life, AUC) of an ADC.

Materials:

  • Test ADC (e.g., containing this compound linker) and control ADCs (with different linkers).

  • Female immunodeficient mice (e.g., NOD-SCID), 6-8 weeks old.

  • Vehicle (e.g., sterile PBS).

  • Micro-centrifuge tubes with anticoagulant (e.g., K2EDTA).

  • ELISA plates and reagents for ADC quantification.

Procedure:

  • Animal Dosing: Administer the ADCs intravenously (IV) via the tail vein at a specified dose (e.g., 5 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 50 µL) via retro-orbital or saphenous vein bleeding at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 168 hr) post-injection.

  • Plasma Separation: Immediately process the blood samples by centrifugation at 4°C to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Quantification of ADC:

    • Total Antibody ELISA: Use a sandwich ELISA to quantify the concentration of total antibody (both conjugated and unconjugated).

    • Intact ADC ELISA: Use a sandwich ELISA that specifically detects the payload to quantify the concentration of intact, payload-conjugated ADC.

  • Data Analysis: Plot the plasma concentration versus time profiles. Calculate pharmacokinetic parameters using non-compartmental analysis software.

Protocol 2: Plasma Stability Assay

Objective: To assess the stability of the ADC linker in plasma from different species (e.g., mouse, rat, human) in vitro.

Materials:

  • Test and control ADCs.

  • Cryopreserved plasma from relevant species.

  • Incubator at 37°C.

  • LC-MS/MS system for quantification of released payload.

  • Protein precipitation solution (e.g., acetonitrile with an internal standard).

Procedure:

  • Incubation: Spike the ADC into plasma at a final concentration of, for example, 100 µg/mL. Incubate at 37°C.

  • Time Points: Aliquot samples at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).

  • Sample Preparation: At each time point, stop the reaction by adding cold protein precipitation solution.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant containing the free payload to a new plate for LC-MS/MS analysis.

  • Quantification: Quantify the concentration of the released payload against a standard curve.

  • Data Analysis: Plot the percentage of released payload over time to determine the stability of the linker.

Visualizing Experimental Workflows

experimental_workflow

signaling_pathway ADC ADC in Circulation (Stable Linker) TumorCell Tumor Cell ADC->TumorCell Binding & Internalization Endosome Endosome TumorCell->Endosome Lysosome Lysosome Endosome->Lysosome Payload Released Payload Lysosome->Payload Linker Cleavage/ Antibody Degradation Apoptosis Cell Death (Apoptosis) Payload->Apoptosis

Conclusion

The in vivo stability of an ADC is a multifactorial property heavily influenced by the design of its linker. While direct comparative data for ADCs containing a this compound linker are not available, evidence from structurally related ADCs suggests that the inclusion of a PEG18 chain would likely confer favorable pharmacokinetic properties, such as reduced clearance and an extended half-life. The stability of the benzyl group, when incorporated into a non-cleavable linkage or as part of a well-designed cleavable system, would further contribute to the overall in vivo stability of the conjugate. The ultimate performance of such an ADC would depend on the interplay between the PEG chain length, the specific chemistry of the benzyl group's incorporation, and the chosen conjugation strategy. The experimental protocols outlined in this guide provide a framework for the rigorous preclinical evaluation of novel ADC candidates to ensure they possess the requisite stability for successful clinical development.

References

A Comparative Guide to Bi-Functional Linkers: Benchmarking Benzyl-PEG18-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a bi-functional linker is a critical determinant in the successful development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker, which connects the targeting moiety to the payload or E3 ligase ligand, profoundly influences the stability, solubility, pharmacokinetics, and ultimately, the efficacy and safety of the conjugate. This guide provides a comprehensive comparison of Benzyl-PEG18-alcohol, a polyethylene glycol (PEG)-based linker, with other commonly employed bi-functional linkers. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document serves as a valuable resource for the rational design and optimization of bioconjugates.

Introduction to Bi-Functional Linkers

Bi-functional linkers are molecules with two reactive ends, enabling the covalent linkage of two different molecules. In drug development, they are the architectural cornerstone of complex therapeutic modalities. Their design can be broadly categorized as cleavable or non-cleavable, with further variations in length, polarity, and chemical composition. The choice of linker dictates the drug release mechanism and the overall properties of the conjugate.[1][2]

This compound is a hetero-bifunctional linker featuring a benzyl group and a terminal alcohol on a PEG chain of 18 ethylene oxide units. The PEG component enhances aqueous solubility and can reduce immunogenicity, while the benzyl group can be involved in specific synthetic strategies. The terminal alcohol allows for further chemical modification and attachment to a molecule of interest. It is often utilized in the synthesis of PROTACs.[3][4]

Comparative Analysis of Bi-Functional Linkers

The selection of an appropriate linker is a multi-parameter optimization process. Key considerations include the linker's impact on solubility, stability in circulation, and the efficiency of payload release at the target site. This section compares this compound with other common linker types: alkyl chains and other PEGylated linkers of varying lengths.

While direct head-to-head experimental data for this compound is limited in published literature, its performance can be inferred from studies on structurally similar long-chain PEG linkers, such as Benzyl-PEG45-alcohol.[5]

Data Presentation: Quantitative Comparison of Linker Performance

The following tables summarize key performance indicators for different linker types. The data for this compound is extrapolated based on the known properties of PEG linkers and comparative data from longer-chain analogues.

Table 1: Impact of Linker Type on PROTAC Performance

Linker TypeRepresentative StructureDegradation Efficiency (DC50)Maximum Degradation (Dmax)Plasma StabilityKey Characteristics
This compound Benzyl-(OCH₂CH₂)₁₈-OH+++++++++High solubility, moderate length, potential for improved cell permeability.
Alkyl Chain (C8) -(CH₂)₈-++++++Hydrophobic, rigid, may lead to aggregation.
Long-Chain PEG (e.g., PEG24) -(OCH₂CH₂)₂₄-++++++++++++Very high solubility, extended reach, may have slower cell permeability.
Cleavable Linker (e.g., Val-Cit) -Val-Cit-PABC-+++++++++Designed for enzymatic cleavage in the lysosome, potential for premature release.

Note: ++++ indicates the highest performance, while + indicates lower performance. This is a qualitative representation based on published trends.

Table 2: Physicochemical Properties of Different Linker Classes

PropertyThis compoundAlkyl ChainsOther PEG Linkers
Solubility HighLowHigh to Very High
Flexibility HighModerateHigh
Immunogenicity Low to ModerateLowLow to Moderate
Susceptibility to Aggregation LowHighLow

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of bi-functional linkers. Below are protocols for key experiments used to assess the performance of bioconjugates.

In Vitro Stability Assay in Plasma

This assay evaluates the stability of the linker and the overall conjugate in a biologically relevant matrix.

Objective: To determine the rate of degradation or drug deconjugation in plasma over time.

Protocol:

  • Incubation: The test conjugate (e.g., an ADC or PROTAC) is incubated in human or rat plasma at 37°C. Aliquots are taken at various time points (e.g., 0, 6, 24, 48, and 72 hours).

  • Sample Preparation: Plasma proteins are precipitated by adding an equal volume of acetonitrile. The samples are centrifuged, and the supernatant containing the conjugate and any released drug is collected.

  • Analysis: The concentration of the intact conjugate and the released drug is quantified using liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The percentage of intact conjugate remaining at each time point is plotted to determine the half-life of the conjugate in plasma.

Cell-Based Degradation Assay (for PROTACs)

This assay measures the ability of a PROTAC to induce the degradation of the target protein within cells.

Objective: To determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) of a PROTAC.

Protocol:

  • Cell Culture: Plate target cells in a multi-well plate and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 24 hours).

  • Cell Lysis: Lyse the cells and collect the protein lysate.

  • Protein Quantification: Determine the total protein concentration in each lysate.

  • Western Blot or ELISA: Analyze the levels of the target protein and a loading control (e.g., actin) using Western blot or a specific ELISA.

  • Data Analysis: Quantify the band intensities from the Western blot or the signal from the ELISA. Normalize the target protein levels to the loading control and plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.

Cytotoxicity Assay (for ADCs)

This assay assesses the cell-killing potency of an ADC.

Objective: To determine the IC50 (concentration for 50% inhibition of cell viability) of an ADC.

Protocol:

  • Cell Plating: Seed cancer cells expressing the target antigen in a 96-well plate and incubate for 24 hours.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC.

  • Incubation: Incubate the cells for a period that allows for ADC internalization and payload-induced cell death (typically 72-96 hours).

  • Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

  • Data Analysis: Plot cell viability against the ADC concentration and fit the data to a dose-response curve to calculate the IC50 value.

Mandatory Visualizations

Diagrams are essential for illustrating complex biological processes and experimental workflows.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound linker) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ligase E3Ligase->TernaryComplex TernaryComplex->PROTAC Recycled UbiquitinatedTarget Ubiquitinated Target Protein TernaryComplex->UbiquitinatedTarget Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome Proteasome UbiquitinatedTarget->Proteasome Recruitment DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: Mechanism of action for a PROTAC utilizing a this compound linker.

ADC_Workflow cluster_workflow ADC Efficacy Evaluation Workflow Start Start: ADC with Bi-functional Linker CellCulture 1. Target Cancer Cell Culture Start->CellCulture ADCTreatment 2. Treatment with serial dilutions of ADC CellCulture->ADCTreatment Incubation 3. Incubation (72-96 hours) ADCTreatment->Incubation ViabilityAssay 4. Cell Viability Assay (e.g., MTT) Incubation->ViabilityAssay DataAnalysis 5. Data Analysis (IC50 determination) ViabilityAssay->DataAnalysis End Result: Comparative Potency of ADC DataAnalysis->End

Caption: Experimental workflow for assessing the in vitro cytotoxicity of an ADC.

Conclusion

The selection of a bi-functional linker is a pivotal decision in the design of bioconjugates. This compound offers a favorable balance of properties, including enhanced solubility and a moderate, flexible PEG chain, making it a compelling choice for applications such as PROTAC development. While direct comparative data remains an area for further investigation, the principles outlined in this guide and the performance of analogous linkers provide a strong foundation for its rational inclusion in drug development pipelines. The provided experimental protocols offer a framework for the systematic evaluation of this and other linkers to identify the optimal candidate for a given therapeutic application.

References

Safety Operating Guide

Navigating the Safe Disposal of Benzyl-PEG18-alcohol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of Benzyl-PEG18-alcohol, a polyethylene glycol (PEG) derivative. While a specific Safety Data Sheet (SDS) for this compound was not located, the following procedures are based on general guidelines for the disposal of PEG compounds, alcohols, and other laboratory chemical wastes.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach to waste collection, storage, and transfer. Adherence to these steps is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Treat this compound as a chemical waste. Due to its alcohol functional group, it may be considered an ignitable/flammable waste, particularly in high concentrations.[1][2]

  • Segregate from Other Waste Streams: Do not mix this compound waste with other waste types, such as aqueous waste, solid waste, or incompatible chemicals (e.g., strong oxidizing agents, acids, and bases), to prevent dangerous reactions.[2][3]

Step 2: Container Selection and Labeling

  • Choose a Compatible Container: Collect liquid this compound waste in a designated, leak-proof container made of a material that is chemically resistant to it.[1] The container should have a secure screw cap to prevent leakage and evaporation.

  • Properly Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazards (e.g., "Flammable," "Combustible"). The date when the waste was first added to the container (the "accumulation start date") should also be clearly marked.

Step 3: Waste Accumulation and Storage

  • Designated Storage Area: Store the waste container in a designated satellite accumulation area (SAA), such as a secondary containment tray within a chemical fume hood or a designated cabinet for flammable liquids.

  • Keep Containers Closed: The waste container must remain closed at all times, except when adding waste.

  • Volume Limits: Do not fill the container to more than 90% of its capacity to allow for expansion.

Step 4: Disposal of Contaminated Materials

  • Solid Waste: Any materials contaminated with this compound, such as gloves, absorbent pads, and pipette tips, should be collected as solid chemical waste. These items should be double-bagged in clear plastic bags and tagged with a hazardous waste label.

  • Empty Containers: To dispose of the original this compound container, ensure it is thoroughly empty. The container should be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste. After rinsing and air-drying, the labels on the container must be defaced or removed before disposal as solid waste.

Step 5: Arrange for Professional Disposal

  • Contact a Licensed Waste Contractor: The disposal of chemical waste must be handled by a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures for the pickup and disposal of chemical waste.

  • Do Not Dispose Down the Drain: Never dispose of this compound or its rinseate down the sink or in the regular trash. While some polyethylene glycols are biodegradable, they can negatively impact wastewater treatment processes.

Quantitative Data Summary

For easy reference, the following table summarizes key quantitative parameters related to the disposal of laboratory chemical waste, based on general guidelines.

ParameterGuidelineSource
Alcohol Concentration for Hazardous Waste Classification> 10% or > 24%
Waste Container Fill Limit≤ 90% of container capacity
Maximum On-site Storage Time (Typical)90, 180, or 270 days (depending on generator status)

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start cluster_assessment cluster_collection cluster_storage cluster_disposal cluster_end start This compound for Disposal assess Identify as Chemical Waste start->assess collect Collect in Labeled, Compatible Container assess->collect segregate Segregate from Incompatible Wastes collect->segregate store Store in Designated Satellite Accumulation Area segregate->store disposal Arrange Pickup by Licensed Waste Contractor store->disposal end_point Proper Disposal Complete disposal->end_point

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Benzyl-PEG18-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling.

This document provides immediate, essential safety and logistical information for handling Benzyl-PEG18-alcohol. It includes detailed operational and disposal plans to ensure the safe and effective use of this compound in your research and development endeavors.

Hazard Identification and Precautionary Measures

Benzyl Alcohol Component: The primary hazards are associated with the benzyl alcohol moiety. Benzyl alcohol is classified as harmful if swallowed or inhaled and causes serious eye irritation. It may also cause skin irritation and allergic skin reactions.[1][2] Inhalation of high concentrations of benzyl alcohol vapors may lead to respiratory irritation, dizziness, and drowsiness.[3]

Polyethylene Glycol (PEG) Component: Polyethylene glycol itself is a polymer with low toxicity and is generally considered biocompatible. However, the functionalized nature of this compound means that it is reactive and requires careful handling to avoid unintended reactions.

Composite Hazard Profile: Based on its components, this compound should be handled as a substance that is potentially harmful if ingested or inhaled, a serious eye irritant, and a potential skin sensitizer.

Precautionary Statements:

  • P261: Avoid breathing mist, vapors, or spray.

  • P264: Wash hands and any exposed skin thoroughly after handling.

  • P270: Do not eat, drink, or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.

Quantitative Data Summary

The following table summarizes key quantitative data, primarily based on the properties of Benzyl Alcohol, as specific data for this compound is not available.

PropertyValue (for Benzyl Alcohol)Reference
Molecular Formula C7H8O (for Benzyl Alcohol portion)
Molecular Weight 108.14 g/mol (for Benzyl Alcohol portion)
Appearance Colorless liquid
Boiling Point 205.3 °C at 1,013 hPa
Flash Point 96 °C (closed cup); 101 °C (open cup)
Solubility Partially soluble in water; miscible with alcohol, ether
Lower Explosion Limit 1.3 % (V)
Upper Explosion Limit 13 % (V)
Occupational Exposure Not established for this compound. For related glycol ethers, adhere to specific established limits.EPA suggests monitoring for neurological and blood effects with chronic exposure to glycol ethers.

Operational Plans: Handling and Storage

Adherence to proper handling and storage protocols is critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is paramount. The following recommendations are based on a risk assessment of handling functionalized PEG compounds.

  • Eye and Face Protection: Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory. A face shield should be worn over safety glasses, especially when there is a risk of splashing or a highly exothermic reaction.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. Always inspect gloves for any signs of degradation or puncture before use.

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned. Ensure it provides full coverage of the arms.

    • Clothing: Wear long pants and closed-toe shoes. Avoid synthetic clothing that can melt and adhere to the skin in case of a fire.

  • Respiratory Protection: All handling of this compound that may generate aerosols or vapors should be conducted in a certified chemical fume hood. If a fume hood is not available or if there is a potential for exposure above established limits, a NIOSH-approved respirator with an organic vapor cartridge is required.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from sources of ignition such as heat, sparks, and open flames.

  • Store away from strong oxidizing agents and incompatible materials.

Experimental Protocol: Bioconjugation of a Thiol-Containing Peptide

This protocol provides a detailed methodology for the conjugation of a thiol-containing peptide to a protein using this compound as a linker, illustrating the practical application of the safety measures.

Objective: To conjugate a cysteine-containing peptide to a lysine residue on a target protein.

Materials:

  • Target protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Thiol-containing peptide

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Activation of this compound:

    • In a chemical fume hood, dissolve this compound, DCC, and NHS in DMF.

    • Stir the reaction mixture at room temperature for 4 hours to activate the alcohol group.

    • PPE: Chemical splash goggles, nitrile gloves, and a lab coat are required.

  • Conjugation to the Target Protein:

    • Add the activated Benzyl-PEG18-NHS ester solution dropwise to the protein solution while stirring.

    • Allow the reaction to proceed for 2 hours at room temperature.

    • PPE: Maintain the same level of PPE as in step 1.

  • Purification of the PEGylated Protein:

    • Remove the unreacted PEG linker and byproducts by SEC.

    • PPE: Standard laboratory PPE (lab coat, gloves, safety glasses) is sufficient for this step.

  • Conjugation of the Thiol-Containing Peptide:

    • Add the thiol-containing peptide to the purified PEGylated protein solution.

    • Adjust the pH of the solution to 8.0 to facilitate the reaction between the benzyl group and the thiol.

    • Incubate the reaction mixture for 2 hours at room temperature.

    • PPE: Standard laboratory PPE is required.

  • Final Purification:

    • Purify the final protein-peptide conjugate using SEC to remove excess peptide.

    • PPE: Standard laboratory PPE is sufficient.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of unused this compound and any reaction mixtures containing it as hazardous chemical waste.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a designated, sealed waste container.

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Mandatory Visualizations

Logical Workflow for PPE Selection

PPE_Selection_Workflow start Start: Handling This compound task_assessment Task Assessment start->task_assessment weighing Weighing Solid or Transferring Liquid task_assessment->weighing Low Splash Risk solution_prep Preparing Solutions task_assessment->solution_prep Moderate Splash Risk reaction Running Reaction (e.g., heating, stirring) task_assessment->reaction Potential for Aerosols purification Purification (e.g., chromatography) task_assessment->purification Low Exposure Risk spill_cleanup Spill Cleanup task_assessment->spill_cleanup High Exposure Risk ppe_basic Standard PPE: - Safety Glasses - Lab Coat - Nitrile Gloves weighing->ppe_basic solution_prep->ppe_basic ppe_enhanced Enhanced PPE: - Chemical Goggles - Face Shield - Chemical Resistant Apron solution_prep->ppe_enhanced reaction->ppe_basic reaction->ppe_enhanced ppe_respiratory Respiratory Protection: - Fume Hood or - NIOSH-approved Respirator reaction->ppe_respiratory purification->ppe_basic spill_cleanup->ppe_basic spill_cleanup->ppe_enhanced spill_cleanup->ppe_respiratory

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.